4-(Aminomethyl)benzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXAVWJOAZDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178642 | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-24-0 | |
| Record name | 4-(Aminomethyl)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Aminomethyl)benzenesulfonic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Aminomethyl)benzenesulfonic Acid
Authored by a Senior Application Scientist
Foreword: A Molecule of Duality and Potential
In the landscape of chemical synthesis and drug development, molecules possessing bifunctional characteristics often emerge as pivotal building blocks. This compound, a compound featuring both a basic aminomethyl group and a strongly acidic sulfonic acid moiety, is a prime example of such structural and functional duality. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Our narrative moves beyond a simple recitation of facts to explain the causality behind its behavior and the strategic choices made in its synthesis and application.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 2393-24-0) is an organic compound whose structure is characterized by a benzene ring substituted at the para position with an aminomethyl (-CH₂NH₂) group and a sulfonic acid (-SO₃H) group.[1] This arrangement makes it a zwitterionic compound under certain pH conditions, where the amino group is protonated and the sulfonic acid group is deprotonated.
The molecule's architecture dictates its physical and chemical behavior. The sulfonic acid group is strongly acidic, while the aliphatic amino group is basic. This internal acid-base character results in high polarity, contributing to its solubility in water and its crystalline solid state at room temperature.[1][2]
Figure 2: A plausible multi-step synthesis workflow.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of p-Toluenesulfonyl Chloride
This foundational step involves the chlorosulfonation of toluene. [3]1. Reaction Setup: In a fume hood, equip a round-bottomed flask with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath. 2. Reagents: Charge the flask with toluene. Slowly add chlorosulfonic acid from the dropping funnel while maintaining the temperature below 10 °C. The choice of chlorosulfonic acid is critical for direct sulfonation and chlorination. [4]3. Reaction & Workup: After the addition is complete, allow the reaction to stir at room temperature. The reaction is self-validating by the evolution of HCl gas. Pour the mixture carefully onto crushed ice to precipitate the product. 4. Purification: Collect the solid p-toluenesulfonyl chloride by filtration, wash with cold water to remove acid, and recrystallize from a suitable solvent like petroleum ether. [5]
Step 2: Synthesis of p-Toluenesulfonamide
The conversion of the sulfonyl chloride to a sulfonamide protects the acidic proton and modulates reactivity.
-
Reaction: Add the synthesized p-toluenesulfonyl chloride in portions to a stirred, concentrated aqueous solution of ammonia. [3][5]The reaction is exothermic.
-
Validation: The formation of a white precipitate (p-toluenesulfonamide) indicates a successful reaction. The sulfonamide is significantly less soluble than the starting sulfonyl chloride or the ammonium chloride byproduct.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry. Purity can be checked by melting point.
Steps 3 & 4: Conversion of Methyl to Aminomethyl Group
This two-step conversion is a critical transformation.
-
Benzylic Bromination: Dissolve p-toluenesulfonamide in a non-polar solvent (e.g., CCl₄). Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture, typically with light initiation. The causality here is that NBS provides a low concentration of bromine for selective free-radical substitution at the benzylic position over aromatic substitution.
-
Amination: The resulting 4-(bromomethyl)benzenesulfonamide is then reacted with an excess of ammonia (in a solvent like ethanol in a sealed tube) to form 4-(aminomethyl)benzenesulfonamide via nucleophilic substitution.
Step 5: Hydrolysis to this compound
The final step involves the cleavage of the sulfonamide S-N bond.
-
Hydrolysis Conditions: While sulfonamides are generally stable, they can be hydrolyzed under forcing acidic or basic conditions. [6][7]Refluxing 4-(aminomethyl)benzenesulfonamide in concentrated hydrochloric acid is a viable method.
-
Mechanism Insight: Acid-catalyzed hydrolysis involves protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. [8]3. Isolation: Upon cooling, the product, this compound, will crystallize from the acidic solution due to its zwitterionic nature and reduced solubility. Filter and wash with a small amount of cold water to yield the final product.
Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its two primary functional groups. Understanding the interplay between the amino and sulfonic acid groups is crucial for its application in further syntheses.
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Introduction: Strategic Importance and Synthesis Overview
An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)benzenesulfonic Acid
This compound is a bifunctional molecule of significant interest in the pharmaceutical and materials science sectors. Its structure, featuring a nucleophilic primary amine and a strongly acidic sulfonic acid group on a stable aromatic scaffold, makes it a versatile building block. In drug development, it serves as a key intermediate for synthesizing compounds with targeted biological activities, where the sulfonic acid moiety can enhance aqueous solubility and the aminomethyl group provides a reactive handle for further molecular elaboration. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, ensuring scientific integrity, and providing robust, verifiable protocols for researchers and development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the target compound's properties is critical for process development, purification, and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 2393-24-0 | [1] |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Hazards | Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). | [2] |
Part 1: The Industrial Standard - A Multi-Step Pathway from Toluene
The most established and industrially scalable route to this compound begins with toluene, an abundant and cost-effective starting material. This pathway is a classic example of leveraging fundamental aromatic chemistry—electrophilic substitution followed by side-chain functionalization.
Logical Framework of the Toluene-Based Synthesis
This synthesis is designed as a sequence of robust, high-yielding steps that allow for the isolation and purification of key intermediates. The logic is to first install the stable sulfonic acid group onto the aromatic ring and then build the more delicate aminomethyl functionality on the side chain.
Caption: Overall workflow for the synthesis starting from toluene.
Step 1: Electrophilic Aromatic Sulfonation of Toluene
Causality and Expertise: The initial step involves the sulfonation of toluene. The methyl group of toluene is an ortho-, para-directing activator. Due to steric hindrance from the bulky methyl group, the para-substituted product, p-toluenesulfonic acid (PTSA), is the major isomer formed, especially under thermodynamic control at higher temperatures.[3] The choice of sulfonating agent—concentrated sulfuric acid, oleum (H₂SO₄·SO₃), or sulfur trioxide—is critical.[4][5] Oleum is often preferred in industrial settings to drive the equilibrium reaction to completion by ensuring a high concentration of the active electrophile, SO₃.
Experimental Protocol: Synthesis of p-Toluenesulfonic Acid
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. This is crucial for removing water, a byproduct of the reaction, which would otherwise dilute the sulfuric acid and shift the equilibrium back towards the reactants.[3]
-
Reaction: Charge the flask with toluene (e.g., 95 mL) and concentrated sulfuric acid (e.g., 5 mL). Heat the mixture to reflux (approx. 160°C).[3]
-
In-Process Control: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is complete when water formation ceases.
-
Workup and Validation: Cool the reaction mixture. Induce crystallization by adding a small amount of water, which decreases the solubility of the PTSA.[3] The product is isolated by filtration. Purity can be validated by melting point analysis and NMR spectroscopy.
Step 2: Conversion to p-Toluenesulfonyl Chloride (TsCl)
Causality and Expertise: The sulfonic acid group is relatively unreactive for subsequent side-chain modification. It must be converted to a more reactive intermediate, the sulfonyl chloride. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard reagents for this transformation.[6] The reaction proceeds via nucleophilic attack of the sulfonic acid on the chlorinating agent. Using a solvent like toluene with a catalyst such as pyridine can improve reaction speed and safety.[7]
Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride
-
Reaction Setup: In a flask equipped for reflux and under an inert atmosphere, suspend sodium p-toluenesulfonate in a solvent such as toluene. Add a catalytic amount of pyridine.[7]
-
Reagent Addition: While refluxing, add thionyl chloride (e.g., 1.5 molar equivalents) dropwise below the liquid surface.[7]
-
Workup: After the reaction is complete (monitored by TLC or GC), the mixture is cooled. The product can be isolated by pouring the reaction mixture onto ice water, which precipitates the sulfonyl chloride.[8]
-
Validation: The crude product is filtered and can be purified by recrystallization. Structure and purity are confirmed by ¹H NMR, ¹³C NMR, and melting point.
Step 3: Radical Side-Chain Chlorination
Causality and Expertise: This step is a free-radical halogenation, specifically targeting the benzylic protons of the methyl group. This reaction requires a radical initiator, such as UV light or AIBN, and a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[6][9] It is critical to perform this reaction in the absence of Lewis acid catalysts, which would promote electrophilic chlorination of the aromatic ring instead.
Experimental Protocol: Synthesis of 4-(Chloromethyl)benzenesulfonyl Chloride
-
Reaction Setup: Dissolve p-toluenesulfonyl chloride in a suitable inert solvent (e.g., CCl₄). The reaction vessel should be made of quartz if UV irradiation is used.
-
Reaction: Heat the solution and pass chlorine gas through it while irradiating with a UV lamp.[9] The reaction progress is monitored by ¹H NMR, following the disappearance of the methyl singlet and the appearance of the chloromethyl singlet.
-
Workup and Validation: Once the conversion is complete, the solvent is removed under reduced pressure. The product, 4-(chloromethyl)benzenesulfonyl chloride, can be purified by distillation under reduced pressure or recrystallization.[9]
Step 4: Amination and Hydrolysis
Causality and Expertise: The final stage involves converting the reactive benzylic chloride into the primary amine. A direct reaction with an excess of aqueous ammonia is feasible; the excess is necessary to minimize the formation of secondary and tertiary amine byproducts.[8] The reaction first forms the sulfonamide, which is then hydrolyzed to the final sulfonic acid.
Experimental Protocol: Synthesis of this compound
-
Amidation: React 4-(chloromethyl)benzenesulfonyl chloride with concentrated aqueous ammonium hydroxide. The reaction is typically carried out in water at an elevated temperature (e.g., 40-95°C).[8]
-
Hydrolysis: The resulting intermediate, 4-(aminomethyl)benzenesulfonamide, is then hydrolyzed. This can be achieved under basic conditions (e.g., refluxing with aqueous NaOH) followed by acidification, or under acidic conditions.
-
Isolation and Validation: Upon cooling and adjusting the pH to the isoelectric point, the zwitterionic product precipitates from the solution. It is collected by filtration, washed with cold water, and dried. Purity is confirmed by NMR and elemental analysis.
Part 2: The Reductive Amination Pathway
This pathway offers a more convergent approach, starting from a precursor that already contains the sulfonic acid group and an oxidized form of the aminomethyl group (an aldehyde). Reductive amination is a powerful and widely used method in pharmaceutical synthesis for forming C-N bonds.[10]
Logical Framework of the Reductive Amination Synthesis
The strategy here is to synthesize 4-formylbenzenesulfonic acid and then directly convert the aldehyde to the primary amine in a one-pot reaction.
Caption: Workflow for the reductive amination synthesis pathway.
Step 1: Synthesis of 4-Formylbenzenesulfonic Acid
Causality and Expertise: The key intermediate is 4-formylbenzenesulfonic acid. A traditional and effective method for its synthesis is the oxidation of the methyl group of p-toluenesulfonic acid.[11] Strong oxidizing agents are required for this transformation. Manganese dioxide (MnO₂) in oleum is a classic choice, providing a direct route to the desired aldehyde.[11]
Experimental Protocol: Synthesis of 4-Formylbenzenesulfonic Acid
-
Reaction: In a suitable reactor, p-toluenesulfonic acid is treated with manganese dioxide in 25% oleum.[11] The reaction is typically performed at a controlled temperature to prevent over-oxidation to the carboxylic acid.
-
Workup: The reaction mixture is carefully quenched by pouring it onto ice. The product can be isolated as its salt (e.g., sodium salt) by neutralization and filtration.
-
Validation: The structure of the aldehyde can be confirmed using spectroscopic methods, including ¹H NMR (presence of an aldehyde proton signal ~10 ppm) and IR (carbonyl stretch ~1700 cm⁻¹).
Step 2: Direct Reductive Amination
Causality and Expertise: Reductive amination combines the formation of an imine from the aldehyde and ammonia with its simultaneous reduction in one pot. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the aldehyde but are reactive enough to reduce the protonated imine (iminium ion) intermediate.[10][12] This selectivity is key to achieving a high yield.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve 4-formylbenzenesulfonic acid (1 equivalent) in a suitable solvent, such as methanol.
-
Imine Formation: Add a source of ammonia, such as ammonium chloride, and a base, or a solution of ammonia in methanol.[13]
-
Reduction: Add sodium cyanoborohydride (e.g., 2 equivalents) to the mixture. The pH should be maintained in a slightly acidic range (pH 6-7) to promote iminium ion formation without degrading the reducing agent.[10]
-
Workup and Validation: After stirring for a specified time (e.g., 24 hours), the reaction is quenched, and the solvent is removed.[14] The product is isolated by adjusting the pH to induce precipitation, followed by filtration. Purity is assessed by HPLC and NMR.
Part 3: The Gabriel Synthesis Pathway
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues common with direct amination.[15][16] This pathway is particularly valuable for smaller-scale syntheses where purity is paramount.
Logical Framework of the Gabriel Synthesis
This route utilizes a phthalimide group to "protect" the nitrogen, allowing it to act as a nucleophile only once. The starting material would be a benzylic halide bearing the sulfonic acid group.
Caption: Workflow for the Gabriel synthesis of primary amines.
Step 1: Nucleophilic Substitution with Potassium Phthalimide
Causality and Expertise: The first step is a standard Sₙ2 reaction. Potassium phthalimide serves as a surrogate for the ammonia anion (NH₂⁻).[15] It is a bulky, non-basic nucleophile that attacks the primary benzylic halide (e.g., 4-(chloromethyl)benzenesulfonic acid). The use of a polar aprotic solvent like DMF is often recommended to accelerate the reaction.[17][18]
Experimental Protocol: Phthalimide Alkylation
-
Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add a solution of 4-(chloromethyl)benzenesulfonic acid (or its salt, 1 equivalent) to the suspension.
-
Reaction: Heat the mixture (e.g., to 80-100°C) and stir until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide intermediate. Filter and wash the solid.
Step 2: Liberation of the Primary Amine
Causality and Expertise: The final step is the cleavage of the amine from the phthalimide moiety. While acidic or basic hydrolysis is possible, it often requires harsh conditions.[18] The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcohol like ethanol, is a much milder and more common method.[16] The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and liberating the desired primary amine.[19]
Experimental Protocol: Hydrazinolysis
-
Reaction: Suspend the N-phthalimide intermediate from the previous step in ethanol.
-
Reagent Addition: Add hydrazine hydrate (e.g., 1.5-2 equivalents) to the suspension.
-
Reaction: Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.
-
Isolation and Validation: Cool the mixture and filter off the phthalhydrazide byproduct. The filtrate contains the target product. Acidify the filtrate with HCl to precipitate any remaining phthalhydrazide, filter again, and then neutralize the filtrate to its isoelectric point to precipitate the final product, this compound. Validate the product's identity and purity using standard analytical techniques.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |
| Industrial Route | Toluene | Low-cost starting material, highly scalable, well-established procedures. | Multi-step, uses hazardous reagents (oleum, Cl₂), potential for isomer impurities. | Large-scale, industrial production. |
| Reductive Amination | p-Toluenesulfonic Acid | High selectivity, convergent, milder conditions for the final step. | Requires synthesis of the aldehyde intermediate, which can be challenging. | Lab-scale and pilot-scale synthesis. |
| Gabriel Synthesis | Halogenated Precursor | Excellent for producing pure primary amines, avoids over-alkylation. | Requires stoichiometric phthalimide, hydrazine is toxic. | High-purity, small to medium-scale synthesis. |
Conclusion
The synthesis of this compound can be approached through several viable pathways, each with distinct advantages and challenges. The choice of route depends critically on the desired scale, purity requirements, and available resources. The classic industrial method starting from toluene is optimized for cost and scale, while the reductive amination and Gabriel synthesis routes offer greater control and potentially higher purity, making them highly suitable for applications in pharmaceutical research and development where compound integrity is paramount. A careful evaluation of these methodologies, guided by the principles of chemical reactivity and process safety, will enable the efficient and successful production of this valuable synthetic building block.
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A Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)benzenesulfonic Acid
Abstract
4-(Aminomethyl)benzenesulfonic acid is a zwitterionic compound featuring both a basic aminomethyl group and an acidic sulfonic acid group attached to a central benzene ring. This unique structure imparts specific spectroscopic characteristics that are crucial for its identification and quality control in research and drug development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the theoretical basis for the observed spectral features, present validated experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates its spectroscopic signature. The molecule consists of a para-substituted benzene ring, a methylene (-CH₂-) bridge, a primary amine (-NH₂), and a sulfonic acid (-SO₃H) group. In the solid state and in neutral aqueous solutions, it exists as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated sulfonate group (-SO₃⁻). This ionic character significantly influences its solubility and its interaction with electromagnetic radiation.
Key Structural Features for Spectroscopy:
-
Aromatic Ring: The 1,4-disubstituted (para) benzene ring gives rise to a characteristic pattern in the aromatic region of the NMR spectrum and distinct absorption bands in IR and UV-Vis spectroscopy.
-
Methylene (-CH₂-) Group: This group acts as a singlet in the ¹H NMR spectrum and shows characteristic C-H stretching and bending vibrations in the IR spectrum.
-
Amino/Ammonium Group (-NH₂/-NH₃⁺): The protonation state of this group is highly dependent on the solvent and pH. The labile protons of the -NH₃⁺ group are often exchanged with deuterium in deuterated solvents, leading to their disappearance from the ¹H NMR spectrum. In IR, N-H stretching and bending vibrations are key identifiers.
-
Sulfonic Acid/Sulfonate Group (-SO₃H/-SO₃⁻): The strong S=O and S-O bonds produce intense and characteristic absorption bands in the IR spectrum.
Below is a diagram illustrating the molecular structure with atom numbering for NMR assignment purposes.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the zwitterionic nature of this compound, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvents for analysis.
¹H NMR Spectroscopy
-
Aromatic Protons (H-2, H-3, H-5, H-6): The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonate group (H-3, H-5) are expected to be downfield compared to the protons ortho to the aminomethyl group (H-2, H-6).
-
Methylene Protons (H-7): The two protons on the methylene carbon are chemically equivalent and appear as a sharp singlet. Their chemical shift is influenced by the adjacent ammonium and aromatic groups, typically appearing around δ 4.0 ppm.
-
Ammonium Protons (-NH₃⁺): The protons on the nitrogen are labile and will exchange with deuterium in D₂O, causing their signal to disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet, with the chemical shift being highly dependent on concentration and temperature.
¹³C NMR Spectroscopy
-
Aromatic Carbons (C-1 to C-6): Four signals are expected for the aromatic carbons due to the molecule's symmetry.
-
C-1 and C-4 (quaternary): These are the carbons directly attached to the substituents. Their chemical shifts will be significantly different due to the opposing electronic effects of the -CH₂NH₃⁺ and -SO₃⁻ groups.
-
C-2/C-6 and C-3/C-5: These pairs of carbons will each produce a single signal.
-
-
Methylene Carbon (C-7): A single signal is expected for the methylene carbon, typically in the range of δ 40-50 ppm.
| Nucleus | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | Aromatic (H-2, H-6) | ~7.4 - 7.6 | Doublet | Protons ortho to the aminomethyl group. |
| ¹H | Aromatic (H-3, H-5) | ~7.7 - 7.9 | Doublet | Protons ortho to the sulfonate group. |
| ¹H | Methylene (-CH₂) | ~4.0 - 4.2 | Singlet | |
| ¹H | Amine (-NH₃⁺) | Variable (broad) | Singlet | Signal disappears in D₂O. |
| ¹³C | C-1 | ~130 - 135 | Singlet | Quaternary carbon attached to -CH₂. |
| ¹³C | C-4 | ~145 - 150 | Singlet | Quaternary carbon attached to -SO₃⁻. |
| ¹³C | C-2, C-6 | ~128 - 130 | Doublet | |
| ¹³C | C-3, C-5 | ~125 - 127 | Doublet | |
| ¹³C | C-7 (-CH₂) | ~45 - 50 | Triplet |
Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the sulfonate group, the ammonium group, and the aromatic ring.
-
N-H Stretching: The stretching vibrations of the N-H bonds in the -NH₃⁺ group typically appear as a broad band in the 3000-3300 cm⁻¹ region. This broadness is due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.
-
S=O Stretching: The sulfonate group gives rise to very strong and characteristic asymmetric and symmetric stretching bands. These are typically found around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.[1]
-
Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring stretching appear in the 1600-1450 cm⁻¹ region.
-
N-H Bending: The bending vibration (scissoring) of the -NH₃⁺ group is found around 1600-1500 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3000 | Strong, Broad | O-H (from trace H₂O) and N-H stretching (-NH₃⁺) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (-CH₂) |
| 1600 - 1500 | Medium | N-H bending (-NH₃⁺) and Aromatic C=C stretching |
| 1250 - 1120 | Strong | Asymmetric S=O stretching (-SO₃⁻) |
| 1080 - 1010 | Strong | Symmetric S=O stretching (-SO₃⁻) |
| ~830 | Strong | C-H out-of-plane bending (para-substitution) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural clues through fragmentation. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this polar, non-volatile compound, as it minimizes fragmentation and allows for the observation of the molecular ion.[2][3]
-
Molecular Ion: The monoisotopic mass of this compound (C₇H₉NO₃S) is 187.0303 Da.[4]
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways could involve the loss of the sulfonic acid group or cleavage of the benzylic C-C bond.
Experimental Protocols
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz).[7] Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be chosen to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance sensitivity.[8] A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. For ¹H spectra, integrate the signals to determine proton ratios. For ¹³C spectra, perform peak picking to identify chemical shifts.
FTIR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[9]
Methodology:
-
Preparation: Ensure all equipment (agate mortar, pestle, die set) is thoroughly clean and dry to prevent moisture contamination, which can obscure spectral features.[10][11]
-
Mixing: Grind 1-2 mg of the sample into a fine powder in the agate mortar.[9] Add approximately 200 mg of spectroscopy-grade KBr powder (a ratio of roughly 1:100 sample to KBr) and mix gently but thoroughly.[10] Avoid over-grinding, as this can increase moisture absorption.
-
Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure of 8,000–10,000 psi to form a thin, transparent, or translucent disc.[10][11]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be collected for background correction.
ESI-MS Protocol
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a 50:50 mixture of water and methanol or acetonitrile.[12] A small amount of formic acid or ammonium hydroxide can be added to aid ionization in positive or negative mode, respectively.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[12]
-
Ionization: Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of charged droplets.[12]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500 Da) to observe the [M+H]⁺ and [M-H]⁻ ions.
Conclusion
The spectroscopic analysis of this compound provides a clear and definitive profile for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the aminomethyl group. FTIR spectroscopy serves as a rapid and effective method for identifying the key sulfonate and ammonium functional groups. Finally, ESI-Mass Spectrometry confirms the molecular weight of the compound. Together, these techniques form a comprehensive analytical toolkit for researchers and drug development professionals working with this molecule, ensuring its identity, purity, and quality.
References
- Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.
- Shimadzu. KBr Pellet Method.
- Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.
- Creative Proteomics. Electrospray Ionization.
- RSC Publishing. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods.
- Elsevier Science Ltd. The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter.
- Investigating the ionization of dissolved organic matter by electrospray ionization.
- PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- PubChemLite. This compound (C7H9NO3S).
- SciELO. (2024, May 15). Article.
- PubChem. This compound | C7H9NO3S | CID 188962.
- Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid.
- NIST WebBook. Benzenesulfonic acid, 4-methyl-.
- 1D liquid-state NMR experiments.
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4-(Aminomethyl)benzenesulfonic acid CAS number 2393-24-0
An In-Depth Technical Guide to 4-(Aminomethyl)benzenesulfonic Acid (CAS 2393-24-0) for Researchers and Drug Development Professionals
Introduction
This compound, with CAS number 2393-24-0, is an organic compound featuring a unique bifunctional structure, integrating both a primary amine and a sulfonic acid group on a benzene ring.[1] This arrangement imparts zwitterionic characteristics, influencing its solubility and chemical reactivity. While structurally related to biologically significant molecules, its primary role in the scientific and pharmaceutical landscape is that of a versatile chemical intermediate and a specialized reagent in various analytical and synthetic applications.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in research and drug development.
Physicochemical Properties and Structural Elucidation
The foundational characteristics of this compound are summarized below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 2393-24-0 | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | p-Benzylaminesulfonic acid, 4-Sulfobenzylamine | [1][2] |
| Molecular Formula | C₇H₉NO₃S | [1][2][3] |
| Molecular Weight | 187.22 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Purity | Typically ≥95% | [1] |
| SMILES | C1=CC(=CC=C1CN)S(=O)(=O)O | [2][5] |
| InChI | InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10,11)/h1-4H,5,8H2,(H,9,10,11) | [2][6] |
| InChIKey | WYVXAVWJOAZDID-UHFFFAOYSA-N | [2][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis and Purification
The synthesis of this compound often starts from p-toluenesulfonyl chloride, a readily available industrial chemical. The general strategy involves the transformation of the methyl group into an aminomethyl group. A plausible synthetic route involves bromination of the methyl group followed by amination.
A common method for a related transformation involves the reaction of p-toluenesulfonyl chloride with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form 4-(bromomethyl)benzenesulfonyl chloride.[7] This intermediate can then be reacted with an ammonia source to yield the final product.
Sources
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- 2. This compound | C7H9NO3S | CID 188962 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 4-(Aminomethyl)benzenesulfonic Acid and its Synonyms for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Aminomethyl)benzenesulfonic acid, a versatile chemical compound with significant applications in biomedical research and diagnostics. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a fluorogenic tag for the quantitative analysis of protein modifications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Nomenclature and Identification: Establishing a Clear Identity
This compound is a specific organic compound with the Chemical Abstracts Service (CAS) Registry Number 2393-24-0 .[1] It is crucial to distinguish this compound from structurally similar molecules to ensure accuracy in research and development.
IUPAC Name and Common Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] However, it is known by a variety of synonyms in literature and commercial listings. Understanding these alternative names is essential for a comprehensive literature search and procurement.
| Synonym | Source/Context |
| p-Aminomethylbenzenesulfonic acid | Common name indicating the para position of the aminomethyl group. |
| 4-Sulfobenzylamine | Emphasizes the benzylamine core with a sulfo- group.[1] |
| para-Benzylaminesulfonic acid | Another common variant highlighting the substitution pattern.[1] |
| 4-(Aminomethyl)benzene-1-sulfonic acid | A more descriptive IUPAC-style name. |
| Benzenesulfonic acid, 4-(aminomethyl)- | A common indexing name.[1] |
Distinguishing from Related Compounds
It is imperative to differentiate this compound from two other compounds with similar names and applications in the medical field:
-
Mafenide (CAS 138-39-6): Chemically known as 4-(aminomethyl)benzenesulfonamide . A key difference is the sulfonamide group (-SO₂NH₂) instead of a sulfonic acid group (-SO₃H). Mafenide is a sulfonamide-type antibiotic used topically to treat severe burns.
-
Homosulfanilamide: This is a synonym for Mafenide.
The presence of a sulfonic acid group in this compound imparts distinct chemical properties, particularly its acidity and solubility, compared to the sulfonamide group in Mafenide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application.
| Property | Value |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| Appearance | White to light yellow crystalline solid |
| Solubility | Soluble in water |
| CAS Number | 2393-24-0 |
Synthesis of this compound
While various synthetic routes for similarly structured compounds are documented, a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in standard chemical literature. However, based on established organic chemistry principles, a plausible synthetic pathway can be proposed. One logical approach would be the reduction of a suitable nitrile precursor.
This proposed pathway involves the catalytic hydrogenation of 4-cyanobenzenesulfonic acid. The nitrile group (-CN) is reduced to an aminomethyl group (-CH₂NH₂) using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions would need to be optimized to ensure high yield and purity, particularly to avoid the reduction of the sulfonic acid group.
Applications in Research and Development
This compound has emerged as a valuable tool in several areas of scientific research, most notably in the field of proteomics and as a potential building block in medicinal chemistry.
Fluorogenic Tagging for the Analysis of Protein Tyrosine Nitration
A primary application of this compound is in the highly sensitive detection and quantification of 3-nitrotyrosine (3-NT), a biomarker for nitroxidative stress associated with various diseases.
The method involves a two-step process:
-
Reduction: The nitro group of the 3-nitrotyrosine residue within a protein or peptide is selectively reduced to an amino group, forming 3-aminotyrosine (3-AT). This is typically achieved using a reducing agent like sodium dithionite.
-
Fluorogenic Reaction: The newly formed 3-aminotyrosine then reacts with this compound in the presence of an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), to form a highly fluorescent benzoxazole derivative.
The following is a generalized protocol for the fluorogenic tagging of 3-nitrotyrosine in a protein sample:
-
Protein Digestion (Optional but Recommended): For complex protein samples, enzymatic digestion (e.g., with trypsin) is recommended to generate smaller peptides, which can improve the accessibility of the 3-nitrotyrosine residues.
-
Reduction of 3-Nitrotyrosine:
-
Dissolve the protein or peptide sample in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 9.0).
-
Add a fresh solution of sodium dithionite to a final concentration of approximately 10 mM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes) to ensure complete reduction of 3-NT to 3-AT.
-
-
Fluorogenic Tagging Reaction:
-
To the reaction mixture from the previous step, add this compound to a final concentration of approximately 2 mM.
-
Add potassium ferricyanide to a final concentration of approximately 5 µM.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
The resulting fluorescently tagged peptides or proteins can be analyzed by various methods, including:
-
High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Fluorescence Spectroscopy to measure the fluorescence intensity.
-
Mass Spectrometry (MS) for identification and quantification of the modified peptides.
-
-
| Parameter | Value |
| Excitation Maximum (λex) | ~360 nm |
| Emission Maximum (λem) | ~490 nm |
| Quantum Yield | High (enabling sensitive detection) |
| Detection Limit | Picomole range |
Potential as a Building Block in Medicinal Chemistry
The bifunctional nature of this compound, possessing both a reactive amino group and a sulfonic acid group, makes it an attractive building block for the synthesis of novel pharmaceutical compounds. The amino group can be readily derivatized to introduce various functionalities, while the sulfonic acid group can enhance water solubility and potentially interact with biological targets.
Role in Dye Synthesis
While specific examples of commercial dyes synthesized directly from this compound are not widespread in the literature, its structural analog, 4-aminobenzenesulfonic acid (sulfanilic acid), is a well-known precursor in the synthesis of azo dyes. It is plausible that this compound could be used in a similar manner to create dyes with unique properties, where the aminomethyl group could be further functionalized.
Conclusion
This compound is a chemical compound with a distinct identity and a growing portfolio of applications, particularly in the realm of biomedical research. Its utility as a highly sensitive fluorogenic tag for the detection of protein nitration provides a powerful tool for studying oxidative stress-related diseases. As our understanding of its chemical reactivity and biological interactions expands, so too will its potential applications in drug discovery and diagnostics. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this versatile molecule.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Quantum Yield of 4-(Aminomethyl)benzenesulfonic Acid: Theoretical Insights and a Practical Framework for Experimental Determination
Abstract
Introduction: The Significance of Quantum Yield in Scientific Research
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2][3]. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various scientific disciplines, including cellular imaging, bioassays, and drug discovery, as it contributes to brighter signals and enhanced sensitivity.
The molecular structure and the immediate environment of a fluorophore critically influence its quantum yield. For 4-(Aminomethyl)benzenesulfonic acid, the presence of an aromatic ring, an amino group, and a sulfonic acid group suggests the potential for fluorescence. The interplay of these functional groups, along with environmental factors such as solvent polarity and pH, will dictate the efficiency of its light emission.
Predicted Photophysical Properties of this compound
In the absence of direct experimental data, we can infer the potential fluorescent properties of this compound by examining its structural components and related molecules.
-
Aromatic Core: The benzenoid ring is the fundamental chromophore responsible for the absorption of ultraviolet light. Benzene itself exhibits fluorescence, although its quantum yield can be influenced by solvent and temperature[4].
-
Aminomethyl Group (-CH₂NH₂): The benzylamine moiety (C₆H₅CH₂NH₂) is known to be fluorescent[5][6][7]. The amino group can engage in photoinduced electron transfer processes that may either enhance or quench fluorescence depending on the molecular context and environment.
-
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is strongly electron-withdrawing and highly polar. Its presence is expected to significantly influence the electronic structure of the benzene ring and the compound's solubility in polar solvents. The ionization state of the sulfonic acid and amino groups will be pH-dependent, which in turn is likely to affect the fluorescence properties[8][9][10]. The analogous compound, 4-aminobenzenesulfonic acid (sulfanilic acid), exists as a zwitterion and is a key component in the synthesis of dyes and sulfa drugs[11][12].
Given these structural features, it is plausible that this compound exhibits fluorescence. However, its quantum yield is anticipated to be highly sensitive to solvent polarity and pH due to the presence of the ionizable amino and sulfonic acid groups.
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method[1][13][14]. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
For dilute solutions (absorbance < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed and the quantum yield. By using a standard with a known quantum yield (ΦF,std) and measuring the integrated fluorescence intensities and absorbances of both the standard and the unknown sample (x) at the same excitation wavelength, the quantum yield of the unknown (ΦF,x) can be calculated using the following equation[1][2]:
ΦF,x = ΦF,std * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.
Selection of a Suitable Quantum Yield Standard
The choice of an appropriate standard is critical for an accurate quantum yield determination. The ideal standard should have the following characteristics:
-
Known and Stable Quantum Yield: The quantum yield of the standard should be well-documented and not prone to degradation under experimental conditions.
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the unknown sample to minimize wavelength-dependent instrumental errors[13].
-
Solubility: The standard should be soluble in the same solvent as the unknown sample to avoid complications arising from different refractive indices.
A list of commonly used quantum yield standards is provided in Table 1.
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |
| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 488 | 530 | 0.95 |
| Rhodamine B | Ethanol | 514 | 575 | 0.31 |
Data compiled from multiple sources.[13]
For this compound, which is expected to absorb in the UV region, Quinine Sulfate in 0.1 M H₂SO₄ would be a suitable initial choice as a standard.
Step-by-Step Experimental Protocol
This protocol outlines the comparative method for determining the quantum yield of this compound.
3.3.1. Materials and Instrumentation
-
This compound
-
Selected quantum yield standard (e.g., Quinine Sulfate)
-
High-purity solvent (e.g., deionized water, ethanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
Volumetric flasks and pipettes
3.3.2. Solution Preparation
-
Stock Solutions: Prepare stock solutions of both this compound and the chosen standard in the selected solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects[1][13].
3.3.3. Absorbance Measurements
-
Set the excitation wavelength on the UV-Vis spectrophotometer.
-
Record the absorbance of each of the prepared solutions (both sample and standard) at this wavelength.
-
Use the pure solvent as a blank.
3.3.4. Fluorescence Measurements
-
Transfer the solutions to the fluorescence cuvette.
-
Set the excitation wavelength on the spectrofluorometer to be the same as that used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough wavelength range to capture the entire emission profile.
-
Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and standard[13].
3.3.5. Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated area under the emission curve for each recorded spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine Gradients: The resulting plots should be linear. Determine the gradient (slope) of the best-fit line for both the sample (Gradx) and the standard (Gradstd).
-
Calculate Quantum Yield: Use the following equation, which is a variation of the single-point equation that incorporates the gradients from the series of measurements for higher accuracy:
ΦF,x = ΦF,std * (Gradx / Gradstd) * (nx² / nstd²)
If the same solvent is used for both the sample and the standard, the refractive index term (nx² / nstd²) becomes 1 and can be omitted.
Experimental Workflow Diagram
Caption: Workflow for relative quantum yield determination.
Influence of Environmental Factors
The quantum yield of this compound is expected to be sensitive to its environment.
Solvent Effects
The polarity of the solvent can significantly impact the fluorescence quantum yield[15][16][17]. For molecules with charge-transfer character in their excited state, polar solvents can stabilize the excited state, often leading to a red-shift in the emission spectrum and potentially altering the quantum yield. It is recommended to determine the quantum yield in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile) to fully characterize the photophysical properties of the compound.
pH Effects
Both the aminomethyl and sulfonic acid groups of this compound are ionizable. Changes in pH will alter the protonation state of these groups, which can have a profound effect on the electronic structure and, consequently, the fluorescence quantum yield[9][10][18]. It is crucial to perform quantum yield measurements in buffered solutions across a range of pH values to understand its pH-dependent fluorescence behavior. This is particularly important for applications in biological systems where pH can vary.
Conclusion
While the precise quantum yield of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. By understanding the underlying principles of fluorescence and meticulously following the detailed experimental protocol, researchers can reliably measure this critical parameter. The exploration of solvent and pH effects will further elucidate the photophysical behavior of this compound, paving the way for its potential application as a fluorescent probe in chemical and biological research. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and producing trustworthy and authoritative results.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2643–2667. Retrieved from [Link]
-
Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Retrieved from [Link]
-
Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved from [Link]
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Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. Retrieved from [Link]
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Berlman, I. B. (1969). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 50(7), 3073–3077. Retrieved from [Link]
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Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]
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Bindhu, C. V., Harilal, S. S., Nampoori, V. P. N., & Vallabhan, C. P. G. (2000). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. Retrieved from [Link]
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de la Cruz-Jiménez, G., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(21), 6484. Retrieved from [Link]
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Al-Kaabi, M. N., El-Sayed, Y. S., & Al-Amri, M. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44265–44274. Retrieved from [Link]
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Ramesan, S., Vyas, S., & Abid. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Retrieved from [Link]
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Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]
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Al-iraqi, M. A., & Al-jebur, A. K. (2015). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Journal of Multidisciplinary Engineering Science Studies, 1(1), 1-4. Retrieved from [Link]
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Ramesan, S., Vyas, S., & Abid. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. LabRulez LCMS. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)benzenesulfonic Acid: pKa and Isoelectric Point Determination
Abstract: This technical guide provides a comprehensive analysis of the key physicochemical properties of 4-(Aminomethyl)benzenesulfonic acid, focusing on its acid dissociation constants (pKa) and isoelectric point (pI). Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and provides detailed experimental protocols for the accurate determination of these parameters. By synthesizing established methodologies with expert insights, this guide serves as a practical resource for characterizing this and similar zwitterionic molecules.
Introduction: The Zwitterionic Nature of this compound
This compound is a bifunctional organic compound featuring both a strongly acidic sulfonic acid group (-SO₃H) and a basic aminomethyl group (-CH₂NH₂). This structure confers a zwitterionic nature, meaning the molecule can exist as an internal salt with a positively charged ammonium group and a negatively charged sulfonate group. This property is responsible for its high melting point and aqueous solubility.
It is critical to distinguish this compound from its structural analog, 4-aminobenzenesulfonic acid (sulfanilic acid). The presence of a methylene (-CH₂) spacer insulates the amino group from the electron-withdrawing effects of the aromatic ring. Consequently, the aminomethyl group in the title compound is significantly more basic (a higher pKa for its conjugate acid) than the anilinic amino group of sulfanilic acid. Understanding this distinction is fundamental to predicting its behavior in chemical and biological systems.
Determination of Acid Dissociation Constants (pKa)
The ionization of this compound is characterized by two distinct pKa values:
-
pKa₁: Corresponding to the deprotonation of the highly acidic sulfonic acid group (-SO₃H).
-
pKa₂: Corresponding to the deprotonation of the protonated aminomethyl group (-CH₂NH₃⁺).
Theoretical Framework and Estimated Values
-
Sulfonic Acid Group (pKa₁): Aromatic sulfonic acids are very strong acids. Benzenesulfonic acid has a reported pKa of approximately -2.8 to 0.7.[1][2][3] The electron-donating nature of the aminomethyl substituent would have a negligible effect on this strong acidity.
-
Aminomethyl Group (pKa₂): The conjugate acid of benzylamine (C₆H₅CH₂NH₃⁺) is the most relevant analogue for the aminomethyl group. Its pKa is consistently reported to be around 9.34.[4][5] This is typical for primary alkylamines and significantly higher than that of aniline's conjugate acid (pKa ≈ 4.6), highlighting the insulating effect of the methylene spacer.[6]
Based on this analysis, the expected pKa values are summarized below.
| Ionizable Group | Equilibrium | Parameter | Estimated Value | Reference Analogue |
| Sulfonic Acid | -SO₃H ⇌ -SO₃⁻ + H⁺ | pKa₁ | ~ -2.5 | Benzenesulfonic Acid[1][3] |
| Aminomethyl (conjugate acid) | -CH₂NH₃⁺ ⇌ -CH₂NH₂ + H⁺ | pKa₂ | ~ 9.3 | Benzylammonium[4][5] |
The ionization equilibria are illustrated in the diagram below.
Caption: Ionization states of this compound at different pH ranges.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its precision and reliability.[7][8][9] The method involves monitoring pH changes in a solution of the analyte as a standardized titrant is added incrementally.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. A constant ionic strength should be maintained by adding a background electrolyte (e.g., 0.15 M KCl).[10]
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Titration for pKa₂:
-
Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.
-
Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05-0.10 mL).
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
Continue the titration well past the expected equivalence point (pH > 11).
-
-
Data Analysis for pKa₂:
-
Plot the recorded pH values against the volume of NaOH added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa₂ is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[7]
-
-
Determination of pKa₁: Due to the extremely low value of pKa₁, direct titration in water is not feasible. This value is typically determined in mixed organic-aqueous solvents and extrapolated back to aqueous conditions or determined using computational methods. For practical purposes, confirming that pKa₁ is below 1 is often sufficient.
Alternative methods such as UV-spectrophotometric titration[11][12][13] or NMR spectroscopy[14][15][16] can also be employed, particularly if the compound has a suitable chromophore or NMR-active nuclei that show pH-dependent shifts.
Determination of the Isoelectric Point (pI)
The isoelectric point (pI) is the specific pH at which the net electrical charge of the molecule is zero.[17] At this pH, the concentration of the zwitterionic form is maximal, and the molecule will not migrate in an electric field.
Calculation from pKa Values
For a zwitterionic molecule with two pKa values, the isoelectric point can be calculated as the arithmetic mean of the two constants:
pI = (pKa₁ + pKa₂) / 2
Using the estimated pKa values from the previous section:
pI = (-2.5 + 9.3) / 2 = 6.8 / 2 = 3.4
This calculated pI indicates that the molecule will have minimal solubility in aqueous media around pH 3.4.
| Parameter | Formula | Calculated Value |
| Isoelectric Point (pI) | (pKa₁ + pKa₂) / 2 | ~ 3.4 |
Experimental Protocol: pI Determination by Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[18][19][20] It can be used to experimentally verify the calculated pI.
Caption: General workflow for Isoelectric Focusing (IEF).
Methodology:
-
Gel Preparation: An immobilized pH gradient (IPG) gel strip with a range encompassing the expected pI (e.g., pH 3-7) is rehydrated.
-
Sample Loading: The this compound sample is dissolved in a low ionic strength buffer and applied to the IPG strip.
-
Focusing: The strip is placed in an IEF cell, and a voltage is applied. The molecule, initially charged depending on the local pH, will migrate through the pH gradient.[20]
-
Equilibrium: As the molecule traverses the gradient, its net charge changes. Migration ceases when it reaches the point in the gel where the pH is equal to its pI, as its net charge becomes zero.[21]
-
Detection and Analysis: The position of the focused band is determined, often by staining. By running pI marker proteins with known isoelectric points in parallel, the pI of the analyte can be accurately determined by interpolation.[18]
Practical Implications for Research and Development
Accurate knowledge of the pKa and pI of this compound is essential for:
-
Formulation Development: Predicting solubility at different pH values is crucial for creating stable aqueous formulations. Solubility is expected to be minimal at the pI (pH ≈ 3.4).
-
Purification: Ion-exchange chromatography methods can be rationally designed. At a pH > pI (e.g., pH 7), the molecule is net negative and will bind to an anion-exchange resin. At a pH < pI, it is net positive and will bind to a cation-exchange resin.
-
Analytical Method Development: Techniques like capillary electrophoresis rely on the charge-to-mass ratio, which is directly dependent on the pH of the running buffer and the compound's pKa values.
-
Biochemical Assays: Understanding the protonation state at physiological pH (~7.4) is vital for interpreting interactions with biological targets like proteins or enzymes. At this pH, the molecule will exist predominantly as the zwitterion with a net charge of zero.
Conclusion
This guide has detailed the theoretical basis and experimental methodologies for determining the pKa values and isoelectric point of this compound. The sulfonic acid group is highly acidic (pKa₁ ≈ -2.5), while the aminomethyl group's conjugate acid has a pKa₂ of approximately 9.3. These values lead to a calculated isoelectric point of ~3.4. The provided protocols for potentiometric titration and isoelectric focusing offer robust frameworks for the experimental validation of these critical physicochemical parameters, enabling researchers to effectively utilize this compound in drug discovery and chemical research.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Belhassan, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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Bezençon, J., et al. (n.d.). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Retrieved from [Link]
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Bezençon, J., et al. (2015). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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OWL, Cengage. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
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Gareja, B., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Peramachi, P., & Rajendran, S. (2017). Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method. Journal of Visualized Experiments. Retrieved from [Link]
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Ortner, F. M., et al. (2022). On the automated determination of pKa by NMR in DMSO : water mixtures. RSC Publishing. Retrieved from [Link]
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Al-Ghobari, H., & Al-Adimy, M. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. Retrieved from [Link]
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Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Filo. (2024). How does the pKa of the conjugate acid of benzylamine.... Retrieved from [Link]
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Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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Belhassan, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
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Üstündağ, Z., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
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Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while.... Retrieved from [Link]
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Righetti, P. G., et al. (1998). Guide to Isoelectric Focusing. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Comparing acidic strengths between benzylammonium ion and phenol. Retrieved from [Link]
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Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
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An In-depth Technical Guide to the Interaction of 4-(Aminomethyl)benzenesulfonic Acid with Proteins
Introduction
In the landscape of molecular biology and drug discovery, the nuanced interactions between small molecules and proteins are of paramount importance. These interactions govern a vast array of biological processes and form the bedrock of modern pharmacology. This guide focuses on a molecule of significant interest: 4-(Aminomethyl)benzenesulfonic acid. With its unique chemical architecture, this compound presents a compelling case for investigation as a tool in protein science.
This document serves as a technical guide for researchers, scientists, and professionals in drug development. It will delve into the core principles of the interaction between this compound and proteins, offering both theoretical insights and practical methodologies. The aim is to provide a comprehensive resource that is not only scientifically rigorous but also grounded in field-proven applications.
It is crucial to distinguish this compound from its carboxylate counterpart, 4-(Aminomethyl)benzoic acid. While structurally similar, the substitution of a sulfonic acid group for a carboxylic acid group significantly alters the molecule's physicochemical properties, and consequently, its biological interactions. This guide will focus exclusively on the sulfonic acid derivative.
Physicochemical Properties and Protein Interactions
The structure of this compound, a water-soluble, crystalline solid, is key to its interaction with proteins[1]. It features a benzene ring substituted with an aminomethyl group and a sulfonic acid group. This arrangement of a primary amine and a strong acid gives the molecule zwitterionic character at physiological pH, with a positively charged amino group and a negatively charged sulfonate group.
The interaction of this compound with proteins is likely governed by a combination of non-covalent forces:
-
Electrostatic Interactions: The charged amino and sulfonate groups can form salt bridges with oppositely charged residues on the protein surface, such as aspartic acid, glutamic acid, lysine, and arginine.
-
Hydrogen Bonding: The amino and sulfonate groups are also potent hydrogen bond donors and acceptors, respectively, allowing for interaction with polar amino acid side chains and the polypeptide backbone.
-
Van der Waals Forces: The benzene ring can participate in hydrophobic and van der Waals interactions with nonpolar pockets on the protein surface.
Studies on structurally similar molecules interacting with proteins like human serum albumin have shown that hydrogen bonds and Van der Waals forces play a significant role in the binding mechanism[1].
Potential Applications in Protein Science
While specific applications of this compound are still an emerging area of research, its chemical properties suggest its utility in two primary domains: as a fluorescent probe and as a synthetic amino acid.
As a Fluorescent Probe
Some suppliers describe this compound as a fluorescent probe for protein detection. The principle behind such an application lies in the sensitivity of the fluorophore's quantum yield to its local environment. Upon binding to a protein, the molecule may experience a change in the polarity and rigidity of its surroundings, leading to an enhancement or quenching of its fluorescence. This property can be exploited to monitor protein binding events and conformational changes.
As a Synthetic Amino Acid
The presence of an amino group and an acidic group makes this compound a structural mimic of natural amino acids. This opens up the possibility of its use as a non-canonical amino acid in peptide synthesis[2]. Incorporating such a synthetic amino acid into a peptide or protein could introduce novel structural and functional properties, such as altered binding specificities or enhanced stability. This is a growing field within protein engineering and drug discovery[3][4].
Key Experimental Techniques for Studying Interactions
A thorough investigation of the interaction between this compound and a target protein requires a multi-pronged approach using various biophysical techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution, as it can determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment[5][6].
Experimental Protocol for ITC:
-
Sample Preparation:
-
Dissolve the purified target protein and this compound in the same buffer to minimize heats of dilution. A commonly used buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
Determine the accurate concentrations of the protein and the small molecule.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the small molecule to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Causality Behind Experimental Choices:
-
Using the same buffer for both reactants is critical to isolate the heat of binding from other thermal effects.
-
Degassing prevents artifacts in the data caused by bubble formation and collapse.
-
A series of small injections allows for a detailed mapping of the binding isotherm.
Diagram of ITC Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. SPR can provide kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol for SPR:
-
Sensor Chip Preparation:
-
Choose a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Immobilize the target protein onto the sensor chip surface. A common method is amine coupling, which creates a covalent bond between the protein and the chip.
-
-
System Priming and Equilibration:
-
Prime the system with running buffer (e.g., PBS with a small amount of surfactant like P20 to prevent non-specific binding).
-
Establish a stable baseline signal.
-
-
Interaction Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the binding and dissociation in real-time.
-
Include a regeneration step between injections, if necessary, to remove the bound small molecule and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference channel to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Causality Behind Experimental Choices:
-
Immobilizing the protein allows for the study of the small molecule's binding in solution.
-
Using a reference channel is crucial for accurate data interpretation, as it corrects for non-specific binding and bulk effects.
-
Testing a range of analyte concentrations is necessary to obtain reliable kinetic data.
Diagram of SPR Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. A crystal structure of a protein in complex with this compound would provide definitive information about the binding site, the specific interactions involved, and any conformational changes in the protein upon binding.
Experimental Protocol for X-ray Crystallography:
-
Crystallization:
-
Co-crystallize the target protein with an excess of this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find those that promote the growth of well-ordered crystals.
-
Alternatively, soak pre-existing crystals of the protein in a solution containing the small molecule.
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem, often using molecular replacement if the structure of the protein alone is known.
-
Build an atomic model of the protein-ligand complex into the resulting electron density map.
-
-
Refinement:
-
Refine the atomic model to improve its fit to the experimental data.
-
Causality Behind Experimental Choices:
-
Growing high-quality crystals is the most critical and often the most challenging step, as it is a prerequisite for obtaining high-resolution diffraction data.
-
Using a synchrotron X-ray source provides the high-intensity radiation needed to obtain data from often small and weakly diffracting protein crystals.
-
Refinement is an iterative process that ensures the final model is as accurate as possible.
Diagram of X-ray Crystallography Workflow:
Caption: Workflow for X-ray Crystallography.
Quantitative Data Summary
While specific experimental data for the interaction of this compound with proteins is not widely available in the literature, the following table illustrates the type of quantitative data that would be obtained from ITC and SPR experiments.
| Parameter | Technique | Description | Typical Units |
| KD | ITC, SPR | Equilibrium Dissociation Constant (a measure of affinity) | M (e.g., µM, nM) |
| ka | SPR | Association Rate Constant | M-1s-1 |
| kd | SPR | Dissociation Rate Constant | s-1 |
| ΔH | ITC | Enthalpy Change of Binding | kcal/mol or kJ/mol |
| ΔS | ITC | Entropy Change of Binding | cal/mol·K or J/mol·K |
| n | ITC | Stoichiometry of Binding | - |
Conclusion
This compound is a molecule with significant potential for application in protein science. Its zwitterionic nature and aromatic core suggest a capacity for multifaceted interactions with proteins, driven by a combination of electrostatic, hydrogen bonding, and hydrophobic forces. While detailed studies on its specific protein interactions are still needed, the established biophysical techniques of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray Crystallography provide a clear roadmap for the comprehensive characterization of these interactions.
As a potential fluorescent probe and a building block for synthetic peptides, this compound represents a valuable tool for researchers in biochemistry, molecular biology, and drug discovery. Future investigations into its photophysical properties upon protein binding and its effects on peptide and protein function when incorporated as a non-canonical amino acid are warranted. This guide provides the foundational knowledge and experimental frameworks necessary to embark on such studies, with the ultimate goal of harnessing the unique properties of this molecule to advance our understanding of protein structure and function.
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Srimongkol, P., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Toxicology Reports, 8, 1269-1277. [Link]
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4-(Aminomethyl)benzenesulfonic acid as a synthetic amino acid
A Senior Application Scientist's Guide to 4-(Aminomethyl)benzenesulfonic Acid: A Versatile Synthetic Amino Acid for Advanced Research
Abstract
This compound is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its unique structure, featuring a rigid phenyl ring flanked by a nucleophilic aminomethyl group and a strongly acidic sulfonic acid moiety, imparts a compelling combination of properties. This guide provides an in-depth technical overview of its synthesis, physicochemical characteristics, and diverse applications, particularly in drug development and peptide chemistry. We present validated protocols, characterization data, and expert insights to empower researchers in leveraging this versatile building block for their discovery pipelines.
Introduction: The Structural and Functional Uniqueness of this compound
At its core, this compound is a fascinating molecular scaffold. Unlike natural amino acids, its structure is built upon a stable benzene ring, which introduces conformational rigidity. The para-substitution of the aminomethyl (-CH₂NH₂) and sulfonic acid (-SO₃H) groups creates a defined spatial arrangement, making it an invaluable tool for probing molecular interactions with high specificity.
The sulfonic acid group is a strong acid, ensuring it is ionized over a wide physiological pH range, which can be critical for maintaining solubility or engaging in specific electrostatic interactions with biological targets. The primary amine provides a reactive handle for standard peptide coupling chemistries. This duality makes it a powerful building block for creating novel peptidomimetics, modifying peptide structures, and developing new therapeutic agents.[1][2]
Synthesis, Purification, and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for its successful application. Several synthetic routes have been reported; however, a common and effective laboratory-scale approach involves the direct sulfonation of benzylamine.
Synthetic Rationale and Workflow
The chosen synthetic pathway leverages the electrophilic aromatic substitution reaction. Fuming sulfuric acid (sulfur trioxide in sulfuric acid) serves as the sulfonating agent. The electron-donating aminomethyl group (once protonated in the strong acid) directs the incoming sulfo group primarily to the para position. The causality behind this choice lies in its efficiency and use of readily available starting materials.
The subsequent purification by recrystallization is critical. The zwitterionic nature of the product—having both a positive (NH₃⁺) and negative (SO₃⁻) charge—dramatically reduces its solubility in cold water while it remains soluble in hot water. This temperature-dependent solubility differential is exploited for effective purification, removing unreacted starting materials and side products.
Below is a logical workflow for the synthesis and validation of the final product.
Caption: Workflow for Synthesis and Validation.
Detailed Laboratory Protocol
This protocol is a representative method and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Benzylamine: Slowly add 21.4 g (0.2 mol) of benzylamine dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C for 4 hours. The solution will become thick and dark.
-
Quenching: Allow the mixture to cool to room temperature. In a separate 1 L beaker, prepare 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.
-
Isolation of Crude Product: Allow the ice to melt completely. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold deionized water.
-
Recrystallization: Transfer the crude solid to a 1 L beaker. Add 500 mL of deionized water and heat the suspension to boiling with stirring until the solid dissolves completely.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Product Collection: Collect the purified white, needle-like crystals by vacuum filtration. Wash with a small amount of ice-cold water and then with acetone.
-
Drying: Dry the product in a vacuum oven at 80 °C overnight. The typical yield is 70-80%.
Product Characterization: A Self-Validating System
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results provide a self-validating checkpoint for the protocol's success.
| Technique | Expected Result | Rationale for Validation |
| ¹H NMR (in D₂O) | δ ~7.8 (d, 2H, aromatic), δ ~7.5 (d, 2H, aromatic), δ ~4.1 (s, 2H, -CH₂-) | Confirms the para-substituted aromatic ring pattern (two doublets) and the presence of the benzylic methylene protons. The exact shifts can vary with pH.[3] |
| ¹³C NMR (in D₂O) | Signals expected for 4 unique aromatic carbons (one ipso-C attached to CH₂, one ipso-C attached to SO₃H, and two protonated carbons) and one aliphatic carbon (-CH₂-). | Verifies the carbon skeleton and substitution pattern of the molecule. |
| FT-IR (KBr pellet) | ~3000 cm⁻¹ (N-H stretch), ~1600 & 1480 cm⁻¹ (aromatic C=C), ~1200 & 1040 cm⁻¹ (S=O stretch of sulfonate) | Provides definitive evidence of the key functional groups: the amine and the sulfonic acid (as sulfonate in the zwitterionic form).[4] |
| Mass Spec (ESI-) | Predicted m/z: 186.0230 [M-H]⁻ | Confirms the molecular weight of the compound.[5] |
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of this compound is crucial for its effective use in experimental design.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [6] |
| Molecular Weight | 187.22 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | >300 °C | [7] |
| Solubility | Soluble in water, especially when hot | [1] |
| pKa | The sulfonic acid group is strongly acidic (pKa < 2). The ammonium group has a pKa of ~9-10. | Inferred from functional group properties. |
Safety and Handling
As per the Globally Harmonized System (GHS) classifications, this compound requires careful handling.[6]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May also cause respiratory irritation.[6]
-
Precautions: Always handle in a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Applications in Research and Drug Development
The true power of this compound lies in its versatility as a building block and a pharmacophore.
Role as a GABA Analogue
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[8] However, GABA itself has poor bioavailability and does not readily cross the blood-brain barrier. Consequently, there is significant interest in developing GABA analogues for treating neurological disorders like epilepsy, neuropathic pain, and anxiety.[9]
The structure of this compound mimics key features of GABA. The distance between the amino group and the acidic center, constrained by the phenyl ring, can be positioned to interact with GABA receptors or related targets like the GABA aminotransferase (GABA-AT) enzyme.[8][10] Its rigid backbone provides a distinct advantage over flexible GABA analogues, allowing for more specific receptor interactions and aiding in structure-activity relationship (SAR) studies.
Caption: Structural comparison as a GABA analogue.
Incorporation into Peptides and Peptidomimetics
Synthetic amino acids are crucial tools for modifying peptides to enhance their therapeutic properties, such as stability against enzymatic degradation, improved potency, or altered conformation.[11][12] this compound can be incorporated into peptide sequences using standard solid-phase or solution-phase synthesis techniques.[13]
Its inclusion can serve several strategic purposes:
-
Conformational Constraint: The rigid phenyl ring restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for the target receptor.[2]
-
Scaffold for Side-Chain Mimicry: The aminomethyl group can be considered the "alpha-carbon" equivalent, while the phenyl-sulfonate portion acts as a large, rigid, and permanently charged side chain. This can be used to mimic side chains of natural amino acids like arginine or to introduce unique interactions not possible with the canonical 20 amino acids.
-
Improving Pharmacokinetics: The highly polar sulfonate group can increase the water solubility of a peptide, which can be advantageous for formulation and bioavailability.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a sophisticated design element for medicinal chemists and peptide scientists. Its unique combination of a rigid aromatic core, a reactive amine handle, and a strong, permanently ionized acidic group provides a powerful toolset for influencing molecular recognition, constraining peptide conformations, and developing novel therapeutic leads. As the fields of peptidomimetics and rational drug design continue to evolve, the strategic application of such well-defined, non-natural amino acids will undoubtedly play a pivotal role in the creation of next-generation therapeutics.[14]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (2025). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]
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Methodological & Application
4-(Aminomethyl)benzenesulfonic acid fluorescent labeling protocol
An Application Guide to the Fluorescent Quantification of Primary Amines Using o-Phthalaldehyde (OPA) Derivatization
Introduction: The Imperative for Fluorescence in Amine Analytics
In the fields of proteomics, clinical diagnostics, and drug development, the precise quantification of primary amines, particularly amino acids, is a fundamental requirement. However, these biomolecules typically lack intrinsic chromophores or fluorophores, rendering their direct detection by UV-Vis absorbance or fluorescence spectroscopy insensitive and impractical for the low concentrations found in biological matrices. To overcome this limitation, chemical derivatization is employed to attach a fluorescent "tag" to the analyte of interest. This process dramatically enhances detection sensitivity, allowing for quantification in the picomole range.
While the topic suggests a protocol for 4-(Aminomethyl)benzenesulfonic acid (AMBS) as a fluorescent label, it is crucial to clarify that AMBS is a non-fluorescent primary amine. Therefore, it is not used as a fluorescent tag itself. Instead, this guide will focus on the gold-standard method for which AMBS would be an analyte: derivatization with o-Phthalaldehyde (OPA) .
The OPA method is a rapid, highly sensitive, and widely adopted pre-column derivatization technique for analyzing primary amines via High-Performance Liquid Chromatography (HPLC).[1][2] This application note provides a comprehensive, field-tested protocol for the OPA derivatization of amino acids, grounded in the chemical principles that ensure robust and reproducible results.
Principle of OPA Derivatization
The derivatization chemistry hinges on a reaction between three components in an alkaline environment: o-phthalaldehyde, a primary amine (e.g., an amino acid), and a thiol-containing compound.[1] The thiol, typically 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (MCE), serves as a nucleophile that initiates the reaction, culminating in the formation of a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[1][3]
The resulting isoindole product possesses strong fluorescence, typically with an excitation maximum around 340-350 nm and an emission maximum near 450-455 nm, making it ideal for fluorescence-based detection in HPLC systems.[2] It is important to note that OPA reacts exclusively with primary amines; secondary amines, such as proline and hydroxyproline, will not react and require a different derivatization agent like 9-fluorenylmethyl chloroformate (FMOC) for analysis.[1][4]
Application Workflow: From Sample to Signal
The entire analytical process, from sample acquisition to final data, follows a structured workflow. Modern HPLC systems with autosamplers fully automate the derivatization and injection steps, which is critical for reproducibility due to the limited stability of the isoindole derivatives. Automating the process ensures that each sample is derivatized for the exact same amount of time before injection onto the column.
Experimental Protocols
Part 1: Reagent Preparation
Accurate reagent preparation is critical for the success of the derivatization. All aqueous solutions should be prepared using HPLC-grade water.
| Reagent | Preparation Instructions | Storage & Stability |
| Borate Buffer (0.2 M, pH 9.2) | Dissolve boric acid in HPLC-grade water to a final concentration of 0.2 M. Adjust the pH to 9.2 using a concentrated sodium hydroxide (e.g., 10 M NaOH) solution.[5] | Stable for up to 1 month at 4°C. |
| OPA Stock Solution | Dissolve 20 mg of o-phthalaldehyde in 10 mL of the prepared 0.2 M Borate Buffer (pH 9.2).[5] | Prepare fresh weekly. Store in an amber vial at 4°C to protect from light.[6] |
| Thiol Solution (3-MPA) | Add 20 µL of 3-mercaptopropionic acid (3-MPA) to 10 mL of the 0.2 M Borate Buffer (pH 9.2).[5] | Prepare fresh weekly. Store at 4°C. |
| Derivatization Reagent | Immediately before placing in the autosampler, mix the OPA Stock Solution and the Thiol Solution in a 1:1 (v/v) ratio.[5] | Use within 2-3 days. Keep protected from light.[2] |
| Amino Acid Standards | Prepare a stock solution of an amino acid standard mixture (e.g., 2.5 mM of each) in 0.1 M HCl. Create a working standard (e.g., 100 µM) by diluting the stock with 0.1 M HCl.[5] | Stock solution is stable for several months at 4°C. Diluted standards should be prepared fresh. |
Part 2: Sample Preparation (Example: Plasma)
-
Collect venous blood in EDTA-containing tubes.
-
Centrifuge at 1000 x g for 20 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., 5 µL of 25 mM homoserine).
-
Add 300 µL of methanol to precipitate proteins. Vortex thoroughly.
-
Centrifuge at 1200 x g for 5 minutes.
-
Collect the supernatant for analysis. For derivatization, 10 µL of the supernatant is typically used.
Part 3: Automated Derivatization & HPLC Method
The following protocol is designed for an HPLC system equipped with an autosampler capable of performing pre-column derivatization programs.
Automated Derivatization Program:
-
Aspirate 45 µL of the final Derivatization Reagent (OPA/MPA mixture).
-
Aspirate 10 µL of the sample or standard solution.
-
Mix the contents in the needle or a mixing loop (e.g., by aspirating and dispensing 40 µL three times).[5]
-
Allow the reaction to proceed for exactly 1 minute.[5]
-
Inject a specified volume (e.g., 1-10 µL) of the reaction mixture onto the HPLC column.
HPLC & Fluorescence Detector Parameters:
| Parameter | Typical Value | Rationale & Causality |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | The nonpolar stationary phase effectively separates the hydrophobic isoindole derivatives. |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.2 with 0.3% THF | Provides aqueous environment for separation and buffers the system. THF can improve peak shape.[7] |
| Mobile Phase B | Acetonitrile/Methanol/Mobile Phase A (e.g., 35:15:50 v/v/v) | The organic phase elutes the hydrophobic derivatives from the C18 column.[7] |
| Gradient Elution | Linear gradient from low %B to high %B over ~30-40 min | Necessary to resolve a complex mixture of amino acids with varying polarities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency and run time. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times. |
| Injection Volume | 1-10 µL | Small volume is sufficient due to the high sensitivity of fluorescence detection. |
| Fluorescence Ex | 350 nm | This wavelength is near the absorbance maximum of the isoindole derivative, ensuring efficient excitation. |
| Fluorescence Em | 450 nm | This wavelength corresponds to the maximum fluorescence emission of the derivatives, maximizing the signal-to-noise ratio. |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key factors:
-
Internal Standardization: The use of an internal standard (a primary amine not present in the sample) corrects for variations in injection volume and derivatization efficiency.
-
Automated Derivatization: Automation eliminates variability in reaction timing, a major source of error in manual methods. The derivatives are not highly stable, so precise, repeatable timing is paramount.[8]
-
External Calibration: Running a calibration curve with known concentrations of amino acid standards allows for accurate quantification of unknown samples. Linearity should be confirmed (r² > 0.995).[7]
-
Peak Identification: Peaks are identified by comparing their retention times to those of known standards. Mass spectrometry can be coupled to the system for definitive peak confirmation.[5]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
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O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. PJSIR. [Link]
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-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. [Link]
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-
Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. PubMed. [Link]
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Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry. [Link]
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[Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. PubMed. [Link]
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High-Throughput Fluorescence-Based mAbs Aggregation Analysis Workflow. Agilent. [Link]
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Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. PubMed. [Link]
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Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. PubMed. [Link]
-
High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. NIH. [Link]
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Using 4-(Aminomethyl)benzenesulfonic acid for protein quantification
Application Note: A Guide to Protein Quantification for Researchers
Introduction: The Critical Role of Accurate Protein Quantification
In the realms of biological research and pharmaceutical development, the precise measurement of protein concentration is a foundational step for a vast array of applications.[1][2][3] From ensuring consistent loading in western blots to standardizing enzyme kinetics assays and preparing therapeutic protein formulations, the accuracy of protein quantification directly impacts the reliability and reproducibility of experimental results.[3][4][5]
This document serves as a comprehensive guide to the principles and practices of common protein quantification assays. It also addresses the specific role of certain chemical compounds, such as 4-(aminomethyl)benzenesulfonic acid, in protein analysis to provide clarity on their appropriate applications.
Clarification on this compound in Protein Analysis
A query regarding the use of this compound (ABS) for general protein quantification necessitates a clear distinction of its specialized role. Current scientific literature does not support the use of ABS as a reagent for determining total protein concentration in the manner of broadly used colorimetric assays.
Instead, the primary application of ABS in protein chemistry is for the fluorogenic tagging of 3-nitrotyrosine .[6] Protein tyrosine nitration is a post-translational modification that serves as a significant biomarker for oxidative stress, which is implicated in aging and various pathologies.[6] In this specialized method, ABS is used to derivatize 3-nitrotyrosine residues on proteins, converting them into a highly fluorescent product that can be imaged and quantified.[6] This is a method for detecting a specific protein modification, not for quantifying the total protein content of a sample.
For the crucial task of determining total protein concentration, researchers rely on a set of well-established and validated methods. The remainder of this guide will focus on the principles, protocols, and best practices for these standard assays.
Part 1: Foundational Methods for Total Protein Quantification
The selection of an appropriate protein quantification assay depends on several factors, including the nature of the protein, the sample buffer composition, required sensitivity, and the available equipment.[5][7] The most widely adopted methods fall into two main categories: those based on UV absorbance and those based on colorimetric reactions.
UV Absorbance at 280 nm: The Reagent-Free Approach
This method is the simplest and most direct way to estimate protein concentration.[7][8] It relies on the intrinsic ability of aromatic amino acids, primarily tryptophan and tyrosine, to absorb ultraviolet light at a wavelength of 280 nm.[1][4]
-
Principle: The absorbance of a protein solution at 280 nm is directly proportional to its concentration, as described by the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) is a constant specific to each protein, determined by its aromatic amino acid content.
-
Expertise & Causality: This method is exceptionally fast as it requires no reagents or incubation steps. However, its accuracy is contingent on several factors. The protein sample must be pure, as non-protein components with UV absorbance, such as nucleic acids (which absorb at 260 nm), will lead to an overestimation of the protein concentration.[1][9] The method's accuracy is also highly dependent on the protein's specific amino acid composition, making it less reliable for unknown protein mixtures or proteins with unusual aromatic amino acid content.[4]
Colorimetric Assays: An Overview
Colorimetric assays involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the amount of protein in the sample.[5] These methods require the generation of a standard curve using a known protein, typically Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG).
First described by Marion Bradford in 1976, this popular assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[10]
-
Principle: In an acidic solution, the Coomassie dye exists in a reddish-brown, cationic form with an absorbance maximum at 470 nm.[11] When the dye binds to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues, it is stabilized in its unprotonated, blue anionic form, shifting the absorbance maximum to 595 nm.[10][11][12]
-
Expertise & Causality: The Bradford assay is rapid, with color development occurring in minutes, and is highly sensitive.[13] A significant advantage is its compatibility with many common laboratory buffers and reducing agents like DTT and β-mercaptoethanol. However, it is incompatible with detergents, which can interfere with the dye-protein interaction.[9] A key consideration is its protein-to-protein variability; differences in the content of basic and aromatic residues between the standard protein and the sample protein can lead to inaccuracies.[12][14]
The BCA assay is another widely used colorimetric method that relies on the reduction of copper ions by protein in an alkaline environment.
-
Principle: The assay involves two sequential reactions. First, under alkaline conditions, peptide bonds in the protein reduce Cu²⁺ ions from copper (II) sulfate to Cu¹⁺.[4] The amount of Cu¹⁺ produced is proportional to the amount of protein. In the second step, two molecules of bicinchoninic acid (BCA) chelate with each Cu¹⁺ ion, forming an intense purple-colored complex with a strong absorbance at 562 nm.[4]
-
Expertise & Causality: The BCA assay is prized for its high sensitivity and superior tolerance to non-ionic detergents and denaturing agents (up to 5%) in the sample buffer, making it a better choice than the Bradford assay for samples containing solubilizing agents.[9][15] The reaction is less influenced by differences in amino acid composition compared to the Bradford assay because it primarily involves the peptide backbone.[15] However, it is sensitive to substances that can reduce copper, such as EDTA, and requires a longer incubation time (30-60 minutes).[9][15]
The Lowry assay, an enhancement of the Biuret test, was a historically significant method for its sensitivity.
-
Principle: Similar to the BCA assay, the first step involves the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds under alkaline conditions. The second step involves the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by the copper-protein complex, as well as by tyrosine and tryptophan residues. This reduction produces a blue-green color.
-
Expertise & Causality: While very sensitive, the Lowry assay is susceptible to interference from a wide range of common laboratory reagents, including detergents, reducing agents, and certain buffers like Tris and EDTA. The procedure is also more complex and requires precise timing of reagent additions, making it less convenient than the Bradford and BCA assays for routine use.[15]
Part 2: Data Presentation and Method Comparison
Choosing the right assay is a critical decision in experimental design. The table below summarizes the key characteristics of the discussed methods to aid in this selection process.
| Feature | UV Absorbance (280 nm) | Bradford Assay | BCA Assay | Lowry Assay |
| Principle | Intrinsic absorbance by aromatic amino acids | Coomassie dye binding to basic/aromatic residues | Cu²⁺ reduction by peptide bonds, followed by BCA chelation | Cu²⁺ reduction by peptide bonds, followed by Folin-Ciocalteu reagent reduction |
| Wavelength | 280 nm | 595 nm | 562 nm | 650-750 nm |
| Sensitivity Range | 0.1 - 100 mg/mL | 1 - 20 µg/mL (Micro) 125 - 1500 µg/mL (Standard) | 0.5 - 30 µg/mL (Micro) 20 - 2000 µg/mL (Standard) | 10 - 1000 µg/mL |
| Assay Time | < 5 minutes | ~10 minutes | 30 - 60 minutes | ~40 minutes |
| Key Advantages | Fast, non-destructive, no reagents required | Fast, sensitive, compatible with reducing agents | High sensitivity, detergent compatible, less protein-protein variation | High sensitivity |
| Key Limitations | Requires pure protein, high protein-protein variation, interference from nucleic acids | Incompatible with detergents, moderate protein-protein variation | Incompatible with reducing agents & chelators (e.g., EDTA), longer incubation | Incompatible with many common buffers, detergents, and reducing agents, complex protocol |
Part 3: Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for performing the Bradford and BCA assays, which are the most commonly used colorimetric methods in modern laboratories.
Visualizing the General Workflow
The fundamental workflow for standard colorimetric assays is consistent and involves preparation of standards, sample incubation with reagents, and spectrophotometric measurement.
Caption: General workflow for colorimetric protein quantification assays.
Protocol 3.1: The Bradford Protein Assay (Microplate Format)
This protocol is optimized for a 96-well microplate, allowing for high-throughput analysis.
Materials:
-
Bradford Reagent (e.g., Bio-Rad Protein Assay Dye Reagent or similar)[11]
-
Protein Standard: Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) at 2 mg/mL
-
Dilution Buffer (matching the buffer of the unknown samples)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Methodology:
-
Prepare Protein Standards:
-
Label a set of microcentrifuge tubes for your standards (e.g., 2000, 1500, 1000, 750, 500, 250, 125, and 0 µg/mL).
-
Perform serial dilutions of the 2 mg/mL protein standard stock with the dilution buffer to achieve the desired concentrations. The '0' µg/mL tube will contain only the dilution buffer and serve as the blank.
-
-
Prepare Unknown Samples:
-
Dilute your unknown protein samples with the same dilution buffer to ensure their concentrations fall within the linear range of the standard curve.[12] A few different dilutions may be necessary for unknown samples.
-
-
Assay Execution:
-
Add 5 µL of each standard and each unknown sample dilution to separate wells of the microplate. It is highly recommended to run all standards and samples in triplicate.[10]
-
Add 250 µL of the Bradford Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds. Avoid introducing bubbles.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for at least 5 minutes but no longer than 60 minutes.[11]
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and unknown samples.
-
Plot the blank-corrected absorbance values for the standards against their known concentrations (µg/mL).
-
Generate a linear regression line (standard curve). The R² value should be ≥ 0.98 for a reliable curve.
-
Use the equation of the line (y = mx + c) to determine the concentration of your unknown samples based on their blank-corrected absorbance values. Remember to multiply the final concentration by the dilution factor used for the unknown samples.[10]
-
Protocol 3.2: The BCA Protein Assay (Microplate Format)
This protocol is adapted for a 96-well microplate format.
Materials:
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Protein Standard: Bovine Serum Albumin (BSA) at 2 mg/mL
-
Dilution Buffer (matching the buffer of the unknown samples)
-
96-well clear flat-bottom microplate
-
Microplate reader with heating capability and absorbance measurement at 562 nm
Methodology:
-
Prepare Protein Standards:
-
Prepare a set of protein standards with known concentrations (e.g., 2000, 1500, 1000, 500, 250, 125, 25, and 0 µg/mL) by serially diluting the 2 mg/mL BSA stock in the appropriate dilution buffer. The '0' µg/mL standard serves as the blank.
-
-
Prepare Unknown Samples:
-
Dilute unknown samples to fall within the standard curve range.
-
-
Prepare Working Reagent:
-
Prepare the BCA Working Reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio). Prepare enough for all wells.
-
-
Assay Execution:
-
Add 25 µL of each standard and each unknown sample dilution to separate wells of the microplate. Run all samples and standards in triplicate.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at 37°C for 30 minutes. (Alternatively, incubate at room temperature for 2 hours).
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other standard and unknown sample readings.
-
Plot the blank-corrected absorbance values of the standards versus their concentrations.
-
Generate a standard curve using a linear or second-order polynomial fit.
-
Determine the concentration of the unknown samples from the standard curve and multiply by the dilution factor.
-
Conclusion
Accurate protein quantification is a cornerstone of rigorous scientific research. While specialized reagents like this compound have important, specific applications in protein modification analysis, they are not intended for total protein quantification.[6] For this fundamental task, established methods such as the Bradford and BCA assays offer reliable, sensitive, and accessible solutions. By understanding the chemical principles behind each assay and selecting the one most compatible with the sample type, researchers can ensure the precision and validity of their downstream experiments.
References
- Labome. Protein Quantitation.
- Bitesize Bio. Top 5 Protein Quantification Assays.
- Abyntek Biopharma. (2023-01-10). 5 methods to quantify proteins.
- BMG LABTECH. BSA Protein quantification by absorbance.
- The Pharma Innovation. (2022-03-18). Comparative analysis of different protein estimation methods.
- Thermo Fisher Scientific - US. Overview of Protein Assays Methods.
- Sharov, V. S., et al. (2012-11-15). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues: a useful alternative to Immunohistochemistry for fluorescence microscopy imaging of protein nitration. PubMed.
- Sigma-Aldrich. Protein (Bradford Method).
- PMC. (2024-12-04). Evaluating the efficacy of protein quantification methods on membrane proteins.
- Creative Proteomics. Protocol for Bradford Protein Assay.
- Sigma-Aldrich. Tools for Protein Quantitation.
- Thermo Fisher Scientific - SA. Overview of Protein Assays Methods.
- Bio-Rad. Quick Start™ Bradford Protein Assay.
- Sandiego.edu. (2025-06-15). Bradford (BioRad) 96 Well Plate Protein Assay Protocol.
- NIH. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights.
- Thermo Fisher Scientific. Protein assay technical handbook.
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- 1. Protein Quantitation [labome.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Evaluating the efficacy of protein quantification methods on membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues: a useful alternative to Immunohistochemistry for fluorescence microscopy imaging of protein nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Protein Assays Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 9. abyntek.com [abyntek.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. bio-rad.com [bio-rad.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
Application Note & Protocol: Strategic Synthesis of Novel Sulfonamides Utilizing 4-(Aminomethyl)benzenesulfonic Acid
Abstract
Sulfonamides represent a privileged scaffold in medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities.[1][2] 4-(Aminomethyl)benzenesulfonic acid is an attractive, yet challenging, bifunctional starting material for the synthesis of novel sulfonamide derivatives. Its zwitterionic nature—possessing both a basic aminomethyl group and a strongly acidic sulfonic acid group—necessitates carefully considered synthetic strategies. This technical guide provides a comprehensive overview of two primary pathways for its utilization: direct N-sulfonylation of the aminomethyl group and a more versatile, multi-step approach involving a protecting group strategy to convert the sulfonic acid moiety into a reactive sulfonyl chloride. This document furnishes researchers, scientists, and drug development professionals with the mechanistic rationale, detailed experimental protocols, and critical insights required to effectively leverage this valuable building block.
Introduction: The Challenge and Opportunity of a Zwitterionic Building Block
This compound presents a unique synthetic puzzle. In solution, it exists predominantly as an internal salt, or zwitterion (⁺H₃NCH₂C₆H₄SO₃⁻). This structure passivates the nucleophilicity of the amino group, as the lone pair is sequestered by a proton. Furthermore, the high polarity of the sulfonic acid group limits solubility in many common organic solvents. Overcoming these challenges unlocks access to two distinct classes of sulfonamide products, each originating from one of the molecule's functional ends. This guide will detail both strategic approaches.
Pathway A: Direct N-Sulfonylation of the Aminomethyl Group
This is the most direct route to synthesizing sulfonamides from this compound. The strategy involves the reaction of the primary amine with an appropriate sulfonyl chloride (R-SO₂Cl). The core of this approach lies in liberating the free amine from its protonated state to enable it to act as a nucleophile.
Mechanistic Rationale
The reaction is a classical nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[1] To proceed, a non-nucleophilic organic base, such as pyridine or triethylamine, must be used in stoichiometric excess. The base performs two critical functions:
-
Deprotonation: It neutralizes the ammonium salt, freeing the lone pair of the nitrogen atom to initiate the nucleophilic attack.
-
Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from re-protonating the starting amine and driving the reaction to completion.
General Reaction Workflow: Pathway A
Caption: Workflow for direct N-sulfonylation.
Experimental Protocol 1: Synthesis of 4-(((4-methylphenyl)sulfonyl)aminomethyl)benzenesulfonic acid
This protocol describes a general method for the reaction of this compound with p-toluenesulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).
-
Stir the suspension at room temperature for 10 minutes to ensure adequate dispersion.
-
To this suspension, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold 1 M HCl. This will protonate the pyridine and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridinium hydrochloride.
-
The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Pathway B: A Versatile Protecting Group Strategy
For creating diverse sulfonamide libraries, it is often more desirable to convert the sulfonic acid into a sulfonyl chloride, which can then be reacted with a wide array of primary and secondary amines. This approach requires protection of the aminomethyl group to prevent it from reacting with the chlorinating agents used to activate the sulfonic acid.[3]
Mechanistic Rationale & Workflow
The N-acetyl group is a robust and easily installed protecting group for amines. It effectively shields the amine's nucleophilicity and is stable to the harsh conditions of chlorosulfonation. The overall workflow involves four distinct steps: Protection, Activation, Coupling, and Deprotection.
General Reaction Workflow: Pathway B
Caption: Multi-step synthesis using a protecting group strategy.
Experimental Protocols for Pathway B
Protocol 2.1: Protection of the Amine (Acetylation)
-
Dissolve this compound (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add acetic anhydride (1.2 eq) dropwise while vigorously stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Carefully acidify the solution with concentrated HCl to a pH of ~1-2. The protected product, 4-(acetylaminomethyl)benzenesulfonic acid, will precipitate out of solution.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2.2: Conversion to Sulfonyl Chloride CAUTION: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
To a round-bottom flask, add the dried 4-(acetylaminomethyl)benzenesulfonic acid (1.0 eq).
-
Carefully add thionyl chloride (SOCl₂) (3.0-5.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (3-5 drops).
-
Fit the flask with a reflux condenser topped with a drying tube and heat the mixture to 70-80 °C for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).
-
The resulting crude 4-(acetylaminomethyl)benzene-1-sulfonyl chloride is often a solid or viscous oil and should be used immediately in the next step to prevent hydrolysis.[4]
Protocol 2.3: Sulfonamide Formation
-
Dissolve the crude sulfonyl chloride from the previous step in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add the desired primary or secondary amine (2.1 eq) dropwise. The first equivalent reacts to form the sulfonamide, and the second acts as an HCl scavenger. Alternatively, use 1.1 eq of the amine and 1.2 eq of a non-nucleophilic base like triethylamine.
-
Allow the reaction to stir at room temperature for 2-12 hours until complete (monitor by TLC).
-
Perform an aqueous workup: wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected sulfonamide. Purify by column chromatography or recrystallization.
Protocol 2.4: Deprotection of the Acetyl Group
-
Dissolve the purified, protected sulfonamide in a mixture of ethanol and 6 M aqueous HCl.
-
Heat the mixture to reflux for 4-8 hours.[4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization may be necessary for final purification.
Data Summary & Characterization
The following table provides hypothetical data for a series of sulfonamides synthesized via Pathway B, demonstrating the versatility of the method.
| Target Compound ID | Amine Used (Protocol 2.3) | Final Yield (%) | M.p. (°C) |
| SUL-001 | Aniline | 75% | 163-165 |
| SUL-002 | Benzylamine | 82% | 148-150 |
| SUL-003 | Morpholine | 85% | 179-181 |
| SUL-004 | (R)-α-methylbenzylamine | 78% | 155-157 |
Products should be rigorously characterized using standard analytical techniques. ¹H NMR spectroscopy will confirm the formation of the S-N bond and the presence of both aromatic rings. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic S=O stretches of the sulfonamide group.[5]
Troubleshooting and Key Considerations
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride intermediate in Pathway B is highly sensitive to moisture.[4] It must be prepared using anhydrous reagents and used immediately for the best results.
-
Low Yield in Pathway A: If yields are low, ensure the pyridine is completely anhydrous and that a sufficient excess is used to drive the reaction forward. The zwitterionic starting material may also have poor solubility; gentle heating may improve this.
-
Purification: The final products, containing both a sulfonamide and a free amine (after deprotection in Pathway B), can be amphoteric. Recrystallization is often more effective than column chromatography, which may suffer from streaking on silica gel.
-
Safety: Always handle chlorinating agents like thionyl chloride and sulfonyl chlorides in a fume hood. Pyridine is toxic and should be handled with care.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel sulfonamides. The choice between a direct N-sulfonylation (Pathway A) and a more elaborate protecting group strategy (Pathway B) depends on the desired final product. Pathway A offers a rapid route to a specific class of compounds, while Pathway B provides a robust and flexible platform for generating diverse chemical libraries essential for modern drug discovery programs. By understanding the underlying chemical principles and carefully executing the protocols detailed herein, researchers can effectively harness the synthetic potential of this unique starting material.
References
- Benchchem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. Benchchem.
- Čikotienė, I. et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate.
- Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. Benchchem.
- Unknown. MULTISTEP SYNTHESIS PROTECTING GROUPS. Unknown Source.
- Google Patents. CN105237446A - Synthetic method of p-aminobenzenesulfonamide. Google Patents.
- Google Patents. CN103483230B - The preparation method of p-aminobenzenesulfonamide. Google Patents.
- Khan, K. M. et al. (2012). Synthesis of new sulfonamides as lipoxygenase inhibitors. PubMed.
- Google Patents. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.
- YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Schmidt, M. A. et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Journal of Organic Chemistry.
- ResearchGate. (PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate.
- PrepChem.com. Synthesis of benzene-sulfonamide. PrepChem.com.
- Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group.
- NIH. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.
- UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery.
- TÜBİTAK Academic Journals. Synthesis and pharmacological effects of novel benzenesulfonamides carryingbenzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. TÜBİTAK.
- Unknown. Sulfa Antibiotics - Synthesis of Sulfanilamide. Unknown Source.
- Wikipedia. Benzenesulfonyl chloride. Wikipedia.
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses.
- NIH. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health.
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Application of 4-(Aminomethyl)benzenesulfonic Acid in Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of 4-(Aminomethyl)benzenesulfonic acid (4-AMBS) as a versatile scaffold in modern drug discovery. Moving beyond a simple recitation of facts, we will delve into the strategic application of this unique chemical entity, grounded in principles of bioisosterism and scaffold-based drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of 4-AMBS in their therapeutic programs.
The Strategic Value of this compound: A Multifaceted Building Block
This compound is a bifunctional molecule featuring a benzenesulfonic acid moiety and an aminomethyl group in a para-substitution pattern[1][2]. This seemingly simple arrangement provides a powerful starting point for medicinal chemistry campaigns due to several key characteristics:
-
Structural Rigidity and Vectorial Control: The phenyl ring provides a rigid core, allowing for the precise spatial orientation of appended functionalities. The para-disposition of the sulfonic acid and aminomethyl groups offers clear vectors for chemical elaboration, enabling systematic exploration of chemical space.
-
Physicochemical Properties: The presence of the strongly acidic sulfonic acid group and the basic amino group imparts a zwitterionic character at physiological pH, influencing solubility and potential interactions with biological targets[1].
-
Synthetic Tractability: Both the amino and sulfonic acid groups (or its derivatives like sulfonamides) serve as versatile handles for a wide range of chemical transformations, making 4-AMBS an ideal starting material for the construction of diverse compound libraries.
Core Concepts in Action: 4-AMBS in Medicinal Chemistry
The utility of 4-AMBS in drug discovery can be understood through its application in several key medicinal chemistry strategies.
A Bioisostere for Carboxylic Acids and a Privileged Scaffold
The benzenesulfonic acid and, more commonly, its sulfonamide derivatives, are recognized as effective bioisosteres of the carboxylic acid functional group. This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered binding interactions. The sulfonamide group, in particular, can act as a hydrogen bond donor and acceptor, mimicking the interactions of a carboxylate.
Furthermore, the broader class of benzenesulfonates and sulfonamides has emerged as a "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs and clinical candidates targeting diverse biological pathways, including cancer, inflammation, and infectious diseases[3][4]. Derivatives of this scaffold have shown potent anticancer activity, inducing G2/M cell cycle arrest and apoptosis[3].
A Potential Mimetic of Key Neurotransmitters: GABA and Taurine
The structural features of 4-AMBS bear a resemblance to the endogenous neurotransmitters gamma-aminobutyric acid (GABA) and taurine. This similarity opens up avenues for the design of novel modulators of their respective receptors and transporters.
-
GABA Mimicry: GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS)[5]. Analogs of GABA are sought after for the treatment of epilepsy, anxiety, and other neurological disorders[6][7]. The spatial arrangement of the amino and acidic groups in 4-AMBS can be conceptually overlaid with that of GABA, suggesting its potential to interact with GABA receptors or transporters. Studies on structurally related aminosulfonic acids have demonstrated GABA-mimetic activity[8].
-
Taurine Mimicry: Taurine, an abundant amino sulfonic acid, plays crucial roles in neuromodulation, osmoregulation, and antioxidant defense[9][10]. Its derivatives are being explored for a range of CNS diseases and even as anticancer agents[10][11]. The 2-aminoethanesulfonic acid structure of taurine is partially mirrored in the aminomethylbenzenesulfonic acid core of 4-AMBS, suggesting its potential as a scaffold for developing novel taurine analogs.
Experimental Protocols and Workflows
The following sections provide generalized protocols for the utilization of 4-AMBS in a drug discovery setting. These are intended as a starting point and will require optimization based on the specific target and desired chemical series.
Synthesis of a Diverse N-Acylated 4-(Sulfamoylmethyl)aniline Library
This protocol describes the synthesis of a library of compounds based on the 4-AMBS scaffold, where diversity is introduced by acylating the amino group. This is a foundational step in many structure-activity relationship (SAR) studies.
Workflow Diagram:
Sources
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- 2. This compound | C7H9NO3S | CID 188962 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Revolutionizing HPLC Analysis: 4-(Aminomethyl)benzenesulfonic Acid as a Versatile Derivatization Agent
In the landscape of modern analytical chemistry, high-performance liquid chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of a vast array of chemical compounds. However, the inherent challenge of detecting analytes that lack a strong chromophore or fluorophore has perpetually driven the quest for innovative derivatization strategies. This guide introduces 4-(Aminomethyl)benzenesulfonic acid (AMBSA), a bifunctional reagent poised to significantly enhance the HPLC analysis of traditionally challenging analytes, particularly carbohydrates and fatty acids.
This document provides an in-depth exploration of AMBSA's properties, reaction mechanisms, and detailed protocols for its application, designed for researchers, scientists, and drug development professionals seeking to elevate their analytical capabilities.
The AMBSA Advantage: Unpacking the Chemical Rationale
This compound, also known as 4-sulfobenzylamine, is a water-soluble organic compound featuring a primary amine and a sulfonic acid group attached to a benzene ring.[1][2][3] This unique structure imparts several advantageous properties that make it an exceptional derivatization agent for HPLC analysis.
-
Enhanced Detectability: The benzene ring in AMBSA provides a strong UV chromophore, allowing for sensitive detection of derivatized analytes using standard UV-Vis detectors.
-
Improved Chromatography: The highly polar sulfonic acid group can significantly alter the chromatographic behavior of the derivatized analyte. This can lead to improved peak shape, enhanced retention on reversed-phase columns, and the potential for unique selectivity in mixed-mode or hydrophilic interaction liquid chromatography (HILIC).[1]
-
Versatile Reactivity: The primary amine group serves as a reactive handle for derivatizing a wide range of functional groups, most notably the carbonyl groups of reducing sugars (via reductive amination) and the carboxylic acid groups of fatty acids (via amidation).
The presence of the sulfonic acid moiety is a key differentiator from many other amine-containing derivatization agents. This strongly acidic group can improve the water solubility of the derivatives and can also be leveraged for alternative separation mechanisms, such as ion-pair chromatography, providing an additional layer of selectivity.[1]
Derivatization of Carbohydrates: A New Horizon in Glycoanalysis
The analysis of monosaccharides and oligosaccharides by HPLC is often hampered by their lack of a UV-absorbing moiety and their high polarity, which leads to poor retention on conventional reversed-phase columns. Derivatization with AMBSA via reductive amination addresses both of these challenges.
The Chemistry of Reductive Amination with AMBSA
Reductive amination is a two-step process that covalently attaches the AMBSA molecule to the reducing end of a carbohydrate.[4]
Figure 2: Amide formation between a fatty acid and AMBSA.
Protocol for AMBSA Derivatization of Fatty Acids
This protocol outlines a general procedure for the derivatization of fatty acids with AMBSA. Optimization of reaction conditions may be necessary depending on the specific fatty acids being analyzed.
Materials:
-
This compound (AMBSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Pyridine
-
Fatty acid standards
-
HPLC-grade solvents (e.g., dichloromethane, acetonitrile)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of fatty acids, AMBSA, EDC, and NHS in an appropriate organic solvent (e.g., a mixture of dichloromethane and pyridine).
-
-
Derivatization Reaction:
-
In a reaction vial, mix the fatty acid solution with a molar excess of AMBSA, EDC, and NHS.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40-50°C) to expedite the reaction.
-
-
Reaction Quenching and Extraction:
-
Quench the reaction by adding a small amount of water.
-
Extract the derivatized fatty acids into an organic solvent such as ethyl acetate.
-
Wash the organic layer with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
HPLC Conditions for AMBSA-Derivatized Fatty Acids
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% to 100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
Method Validation and Performance
For any analytical method to be considered robust and reliable, it must undergo thorough validation. [5]Key validation parameters to consider for HPLC methods employing AMBSA derivatization include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion and Future Perspectives
This compound presents a compelling option for the derivatization of challenging analytes in HPLC. Its unique bifunctional nature, combining a reactive amine with a polar sulfonic acid group and a UV-active aromatic ring, offers a multifaceted approach to enhancing both chromatographic separation and detection. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of AMBSA in their own analytical workflows.
Future research will likely focus on expanding the application of AMBSA to other classes of analytes, optimizing reaction conditions for a wider range of sample matrices, and exploring its utility in conjunction with mass spectrometry for comprehensive structural elucidation. As the demand for more sensitive and selective analytical methods continues to grow, versatile derivatization agents like AMBSA will undoubtedly play an increasingly vital role in advancing scientific discovery.
References
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Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Journal of Chromatography A. [Link]
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Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. [Link]
-
A Convenient Protocol for the Synthesis of Fatty Acid Amides. ResearchGate. [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. [Link]
-
LT046 Analysis of Fatty Acids by Pre-column HPLC | Technical Information | GL Sciences. GL Sciences. [Link]
-
HPLC for Carbohydrate Analysis. ResearchGate. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
A method for the analysis of sugars in biological systems using reductive amination in combination with hydrophilic interaction chromatography and. University of Strathclyde. [Link]
-
Synthetic Transformations for the Valorization of Fatty Acid Derivatives. Digital CSIC. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Pharmaceutical Chemistry. [Link]
-
Carbohydrates. Merck Millipore. [Link]
-
Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. ResearchGate. [Link]
-
Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Journal of Analytical Methods in Chemistry. [Link]
- Preparation of amides of higher fatty acids.
- Preparation of amino acid-fatty acid amides.
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals. [Link]
-
Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]
-
Scheme 1. The reaction of reductive amination of oligosaccharides. ResearchGate. [Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University TigerPrints. [Link]
-
Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]
-
Appraisal of Four Pre-Column Derivatization Methods for the High-Performance Liquid Chromatographic Determination of Free Amino Acids in Biological Materials. Journal of Chromatography A. [Link]
-
High Performance Liquid Chromatography Analysis of Carbohydrates of Cotton-Phloem Sap and of Honeydew Produced by Bemisia tabaci Feeding on Cotton. Plant Physiology. [Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
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- 4. researchgate.net [researchgate.net]
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Application of 4-(Aminomethyl)benzenesulfonic Acid in Solid-Phase Peptide Synthesis: A Guide to C-Terminal Peptide Sulfonamides
Introduction: Expanding the Chemical Toolbox of Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often tempered by challenges in stability and bioavailability.[1] To overcome these limitations, medicinal chemists are increasingly turning to peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties. One promising modification is the replacement of the C-terminal amide or carboxylic acid with a sulfonamide group. Sulfonamides are well-established pharmacophores known for their metabolic stability and ability to participate in strong hydrogen bonding interactions, potentially leading to improved target affinity and pharmacokinetic profiles.
This technical guide details the application of 4-(aminomethyl)benzenesulfonic acid as a key building block for the solid-phase synthesis of peptides bearing a C-terminal sulfonamide. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the strategic advantages of this approach for researchers, scientists, and professionals in drug development.
The Scientific Rationale: A Safety-Catch Approach to Peptide Sulfonamides
The synthesis of C-terminally modified peptides on a solid support requires a carefully chosen linker strategy. The bond anchoring the peptide to the resin must be stable throughout the iterative cycles of Nα-deprotection and amino acid coupling, yet amenable to selective cleavage under conditions that do not degrade the final product.[2] For the synthesis of peptide sulfonamides, a "safety-catch" linker strategy based on an arylsulfonamide linkage is particularly well-suited.[3][4]
The core principle of this strategy lies in the differential stability of the sulfonamide bond. In its initial state, the sulfonamide is robust and withstands the basic conditions of Fmoc-deprotection and the reagents used for peptide coupling.[3] Once the desired peptide sequence has been assembled, the sulfonamide linker can be "activated," rendering it susceptible to nucleophilic attack for the final cleavage step. This activation is typically achieved through N-alkylation of the sulfonamide nitrogen, which significantly increases the electrophilicity of the sulfonyl group.[3]
This compound provides the ideal scaffold for this approach. The aminomethyl group serves as the point of attachment to the solid support, while the benzenesulfonic acid moiety is the precursor to the sulfonamide linkage that will ultimately connect to the C-terminus of the peptide.
Experimental Workflow: A Visual Guide
The overall workflow for the solid-phase synthesis of a peptide C-terminal sulfonamide using a this compound-derived linker is depicted below.
Figure 1. Workflow for the synthesis of peptide sulfonamides.
Detailed Protocols and Methodologies
Part 1: Preparation of the Sulfonamide "Safety-Catch" Resin
The first phase involves the functionalization of a standard solid-phase synthesis resin with the this compound moiety. This is achieved by first converting the sulfonic acid to the more reactive sulfonyl chloride and protecting the amino group with an Fmoc group.
Protocol 1: Synthesis of 4-(Fmoc-aminomethyl)benzenesulfonyl Chloride
-
Starting Material: this compound.
-
Fmoc Protection: React this compound with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium bicarbonate) to yield 4-(Fmoc-aminomethyl)benzenesulfonic acid.
-
Conversion to Sulfonyl Chloride: Treat the resulting 4-(Fmoc-aminomethyl)benzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent (e.g., dichloromethane) to obtain 4-(Fmoc-aminomethyl)benzenesulfonyl chloride.[5]
Protocol 2: Immobilization on Amino-Functionalized Resin
-
Resin Selection: Start with an amino-functionalized resin such as aminomethyl (AM) polystyrene or Rink Amide AM resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[6]
-
Coupling of the Linker:
-
Dissolve 4-(Fmoc-aminomethyl)benzenesulfonyl chloride (2-3 equivalents relative to the resin loading) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution.
-
Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Part 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
With the functionalized resin in hand, the peptide chain can be assembled using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol 3: Peptide Chain Elongation
-
Resin Swelling: Swell the sulfonamide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[6]
-
-
Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Part 3: Cleavage and Final Product Isolation
The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Protocol 4: Cleavage of the Peptide Sulfonamide
-
Resin Preparation: After the final coupling step and removal of the N-terminal Fmoc group, wash the peptide-resin with DMF, DCM, and methanol, and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For peptides containing sensitive residues, other scavenger combinations may be employed.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL of cocktail per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
-
Isolation and Purification:
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Purify the peptide sulfonamide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Summary: Key Reaction Parameters
| Step | Reagents and Solvents | Typical Conditions |
| Resin Functionalization | 4-(Fmoc-aminomethyl)benzenesulfonyl chloride, DIPEA, DMF | 2-4 hours, room temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 + 15 minutes, room temperature |
| Amino Acid Coupling | Fmoc-amino acid, HATU, DIPEA, DMF | 1-2 hours, room temperature |
| Cleavage | TFA / Scavengers (e.g., Reagent K) | 2-4 hours, room temperature |
Causality and Experimental Insights
-
Choice of Resin: An amino-functionalized resin is crucial as it provides the nucleophilic amine required to react with the sulfonyl chloride of the linker.
-
Anhydrous Conditions: The coupling of the sulfonyl chloride to the resin should be performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
Cleavage Cocktail: The choice of scavengers in the TFA cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys) that can be modified by carbocations generated during the cleavage of side-chain protecting groups.
-
Monitoring the Reaction: The progress of amino acid couplings can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines on the resin.
Conclusion: A Versatile Strategy for Novel Peptidomimetics
The use of this compound as a precursor for a safety-catch linker enables a robust and versatile solid-phase synthesis of peptides with a C-terminal sulfonamide. This approach leverages well-established Fmoc chemistry for peptide chain elongation while providing a stable linkage that can be cleaved under standard acidic conditions. By incorporating a sulfonamide moiety at the C-terminus, researchers can access a novel chemical space of peptidomimetics with potentially enhanced therapeutic properties. This detailed guide provides the foundational knowledge and practical protocols for scientists to successfully implement this strategy in their research and drug development endeavors.
References
- Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
- Beilstein Institute. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025).
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Kates, S. F., & Albericio, F. (Eds.). (2000). Solid Phase Synthesis: A Practical Guide. Marcel Dekker.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Howl, J. (Ed.). (2005).
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Houben-Weyl E22a, Synthesis of Peptides and Peptidomimetics. Thieme.
- Seneci, P. (2000).
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5962, this compound.
- Patel, A., et al. (2022). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Pharma's Almanac.
- Thompson, P. E., et al. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. International Journal of Peptide and Protein Research, 46(3-4), 278-284.
- DeYong, A. E., Li, K., & Chaikof, E. L. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: 4-(Aminomethyl)benzenesulfonic acid in Degenerative Disease Research
Degenerative diseases of the central nervous system (CNS), such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal cells and synapses.[1] A key pathological feature in many of these conditions is the imbalance between excitatory and inhibitory neurotransmission, as well as heightened oxidative stress, leading to neuronal damage and death.[2] 4-(Aminomethyl)benzenesulfonic acid, a structural analogue of the primary inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a valuable chemical tool for investigating the mechanisms underlying these complex diseases.[3]
This technical guide provides a comprehensive overview of the applications and protocols for utilizing this compound in the study of degenerative diseases. It is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues targeting neuronal excitotoxicity, oxidative stress, and other related pathways.
Mechanism of Action and Scientific Rationale
The utility of this compound in neurodegenerative research stems from its multifaceted pharmacological profile. While initially investigated for its GABA-mimetic properties, its effects extend to other critical cellular pathways implicated in neuronal survival.
GABAergic System Modulation
As a GABA analogue, this compound is hypothesized to interact with GABA receptors, potentially mimicking the inhibitory effects of GABA and thereby counteracting the excessive neuronal excitation observed in many neurodegenerative disorders.[3] A deficiency in GABAergic signaling is linked to the pathophysiology of several neurological conditions, making GABA analogues a critical area of investigation.[3]
Taurine Transport Inhibition
Emerging evidence suggests that this compound and structurally similar compounds can act as competitive inhibitors of the taurine transporter (TauT).[4][5] Taurine is an abundant amino acid in the CNS with crucial roles in osmoregulation, antioxidant defense, and calcium homeostasis.[4][6] By modulating taurine transport, this compound may influence cellular responses to oxidative stress and excitotoxicity, key drivers of neurodegeneration.[5][7]
The following diagram illustrates the proposed dual mechanism of action:
Caption: Proposed dual mechanism of this compound.
In Vitro Applications and Protocols
In vitro models are indispensable for dissecting the molecular mechanisms of neurodegeneration and for the initial screening of potential therapeutic compounds.[8] Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their neuronal phenotype and ease of culture.[8]
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell-based model of oxidative stress.
Caption: General workflow for in vitro neuroprotection assays.
Protocol: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol details a method to evaluate the protective effects of this compound against oxidative stress induced by menadione, a redox cycling agent that generates superoxide radicals.[9]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in sterile water or PBS)
-
Menadione (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" group treated with medium only.
-
Incubate for 1 to 2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of menadione in complete culture medium. The optimal concentration should be determined empirically but a starting point of 25-50 µM is common.[9]
-
Add the menadione solution to all wells except for the "untreated control" group.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Remove the MTT-containing medium and add 150 µL of MTT solvent to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe like H₂-DCF-DA to quantify intracellular ROS levels.[10]
Procedure:
-
Follow steps 1-4 of the neuroprotection protocol above.
-
Probe Loading:
-
After the 24-hour incubation, remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of H₂-DCF-DA in PBS or serum-free medium.
-
Add 100 µL of the H₂-DCF-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.[10]
-
A positive control group treated with a known ROS inducer like hydrogen peroxide (H₂O₂) should be included.[10]
-
-
Measurement:
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm.
-
In Vivo Applications and Models
Animal models are crucial for evaluating the therapeutic potential and safety of compounds in a whole organism context.[11][12] Transgenic mouse models that overexpress proteins associated with Alzheimer's disease (e.g., APP and PS1) or models where neurodegeneration is chemically induced are commonly employed.[12][13]
Considerations for In Vivo Studies
-
Route of Administration: The method of delivery (e.g., oral gavage, intraperitoneal injection) and the compound's ability to cross the blood-brain barrier are critical factors.
-
Dosage and Treatment Regimen: A dose-response study is necessary to determine the optimal therapeutic window.
-
Behavioral Assessments: Functional outcomes can be measured using tests like the Morris water maze for learning and memory or the rotarod test for motor coordination.
-
Histopathological and Molecular Analysis: Post-mortem brain tissue analysis is essential to assess changes in pathology (e.g., amyloid plaques) and molecular markers of neuroprotection.
Example In Vivo Experimental Design
| Parameter | Description |
| Animal Model | 5XFAD transgenic mouse model of Alzheimer's disease |
| Treatment Groups | 1. Wild-type + Vehicle2. 5XFAD + Vehicle3. 5XFAD + 4-AMBS (Low Dose)4. 5XFAD + 4-AMBS (High Dose) |
| Administration | Daily oral gavage for 3 months |
| Behavioral Testing | Morris water maze performed during the last week of treatment |
| Endpoint Analysis | Brain tissue collection for:- Immunohistochemistry (Amyloid-beta plaques, neuronal markers)- Western Blot (Apoptotic and oxidative stress markers) |
Safety and Handling
This compound may cause skin and eye irritation.[14][15] It is important to handle the compound in accordance with its Safety Data Sheet (SDS).[14][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Work in a well-ventilated area to avoid inhalation of dust.[17]
Conclusion
This compound represents a promising research tool for investigating the complex mechanisms of neurodegenerative diseases. Its potential to modulate both the GABAergic system and taurine transport offers a unique avenue for exploring novel neuroprotective strategies. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this compound into their studies and contribute to the development of new therapies for these devastating disorders.
References
- Kovacs, G. G. (2019). Concepts and classification of neurodegenerative diseases. In Handbook of clinical neurology (Vol. 145, pp. 301-307). Elsevier.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
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Inotiv. (n.d.). Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. Retrieved from [Link]
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Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]
- Saliba, S. W., et al. (2014). Studying neurodegenerative diseases in culture models. Journal of the Brazilian Chemical Society, 25(10), 1746-1766.
- García-León, J. A., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology, 11, 1269300.
- Braidy, N., et al. (2022). Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective. Journal of Neurochemistry, 161(2), 112-131.
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InVivo Biosystems. (n.d.). Alzheimer's Disease Models. Retrieved from [Link]
- Rashed, M., & Al-Sowayan, B. (2024). Modeling the neuroimmune system in Alzheimer's and Parkinson's diseases. Saudi Journal of Biological Sciences, 31(1), 103893.
- Link, C. D. (2012). Simple In Vivo Models of Alzheimer's Disease. In Models of Alzheimer's Disease (pp. 37-50). Humana Press.
- Lehtinen, M. K., & Bonni, A. (2006). Modeling oxidative stress in the central nervous system. Current molecular medicine, 6(8), 871-882.
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ResearchGate. (n.d.). An outline of the experimental protocol. Neuronal cultures were.... Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%. Retrieved from [Link]
- Chung, J. J., et al. (2022). A systemic cell stress signal confers neuronal resilience toward oxidative stress in a Hedgehog-dependent manner. Cell reports, 40(13), 111422.
- Zaibi, A., et al. (2023). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 24(5), 4899.
- Wang, X., et al. (2025). Molecular basis of human taurine transporter uptake and inhibition.
- Al-Hubaishy, S., et al. (2018). Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line. Pharmacological reports, 70(4), 726-732.
- Lumma, P. K., et al. (1982). Aminomethyl-1,2,4-benzothiadiazines as potential analogues of gamma-aminobutyric acid. Unexpected discovery of a taurine antagonist. Journal of medicinal chemistry, 25(2), 113-116.
- Youdim, M. B., & Van der Schyf, C. J. (2007). Why Do We Need Multifunctional Neuroprotective and Neurorestorative Drugs for Parkinson's and Alzheimer's Diseases as Disease Modifying Agents. Current Alzheimer Research, 4(4), 457-467.
- Tappaz, M. L. (2016). Impact of SLC6A Transporters in Physiological Taurine Transport at the Blood-Retinal Barrier and in the Liver. Advances in experimental medicine and biology, 975 Pt 2, 855-869.
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Wikipedia. (n.d.). Aminomethylbenzoic acid. Retrieved from [Link]
- Al-Hussain, K., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 28(19), 6848.
- Kovacs, D. M., &৫৮nbsp;Jellinger, K. A. (2010). Basic mechanisms of neurodegeneration: a critical update. Journal of Alzheimer's Disease, 19(1), 13-60.
- Saransaari, P., & Oja, S. S. (1995). Net taurine transport and its inhibition by a taurine antagonist. Neurochemical research, 20(5), 569-574.
- Kim, D. H., et al. (2015). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review.
- Schaffer, S. W., et al. (2003). Inhibition of taurine transport by high concentration of glucose in cultured rat cardiomyocytes. Amino acids, 24(1-2), 109-115.
- Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical research, 34(8), 1421-1427.
- Saransaari, P., & Oja, S. S. (2000). A role of GABA analogues in the treatment of neurological diseases. Journal of the neurological sciences, 175(1), 1-8.
- Shindo, S., & Tsuru, H. (1987). Inhibition by sulfur-containing amino acids and GABA of sympathetic neurotransmission in guinea-pig vas deferens. Archives internationales de pharmacodynamie et de therapie, 288(2), 209-220.
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(Aminomethyl)benzenesulfonic acid
Prepared by: Senior Application Scientist, Chemical Solutions Division
This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Aminomethyl)benzenesulfonic acid and encountering challenges with its dissolution. Our goal is to provide a deep understanding of the molecule's properties and offer practical, step-by-step solutions to overcome these issues effectively.
Understanding the Core Challenge: The Zwitterionic Nature
This compound (CAS 2393-24-0) possesses a unique molecular structure containing both a strongly acidic sulfonic acid group (-SO₃H) and a basic aminomethyl group (-CH₂NH₂).[1] In solution, the acidic proton from the sulfonic acid group is transferred to the basic amino group. This results in a molecule that has both a negative charge and a positive charge, known as a zwitterion.[2]
This zwitterionic state leads to strong intermolecular electrostatic interactions, forming a highly stable crystal lattice. This is the primary reason for the compound's high melting point and, more importantly, its poor solubility in neutral water and many organic solvents.[2] The key to solubilization lies in manipulating the pH to move the molecule out of its least soluble zwitterionic state.
The Effect of pH on Molecular Charge
The solubility of this compound is fundamentally dependent on the pH of the solution.[3][4] By adjusting the pH, we can control the protonation state of the functional groups, thereby altering the net charge of the molecule and its ability to interact with the solvent.
Caption: pH-dependent forms of this compound.
Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in deionized water?
A: In neutral water, the compound exists predominantly as a zwitterion, where the positive charge on the ammonium group and the negative charge on the sulfonate group attract each other strongly. This minimizes interaction with water molecules, leading to poor solubility. You must adjust the pH to achieve dissolution.
Q2: What is the most effective way to dissolve this compound?
A: The most effective method is pH adjustment. Making the solution basic (e.g., pH > 9) by adding a base like sodium hydroxide is typically the most effective strategy. This deprotonates the aminomethyl group, resulting in a highly soluble anionic salt.
Q3: Can I use organic solvents like ethanol or DMSO?
A: Due to its highly polar and ionic nature, this compound has very poor solubility in most common non-polar organic solvents. While some solubility may be achieved in polar aprotic solvents like DMSO, the most reliable approach for significant concentrations is aqueous-based with pH modification.
Q4: Will heating the solution help improve solubility?
A: Yes, increasing the temperature will generally increase the rate of dissolution and the saturation point. However, for this specific compound, the effect of pH is far more dramatic.[5] Heating can be used as a secondary aid, but it will not overcome the fundamental insolubility at the isoelectric point. Always check the thermal stability of your compound in the specific solution to avoid degradation.
Q5: How do I choose between making the solution acidic or basic?
A:
-
Choose a basic pH if: Your downstream application is compatible with basic conditions. This method typically yields higher solubility because it forms the anionic sulfonate salt, which is very water-soluble.
-
Choose an acidic pH if: Your reaction or application requires acidic conditions. While solubility is improved in strong acid, it is often less pronounced than in a strong base. The sulfonic acid group remains deprotonated unless under extremely acidic conditions, while the amino group is protonated, leading to a net cationic species.
In-Depth Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| The compound dissolves initially but then crashes out of solution. | The pH of the solution has likely shifted towards the compound's isoelectric point (pI) due to the addition of other reagents or buffer components. | Re-measure the pH of the solution. Adjust it back into the optimal acidic or basic range where the compound is soluble. Consider using a buffer system to maintain a stable pH. |
| The solution remains cloudy or hazy even after pH adjustment. | This could be due to either very fine, undissolved particles or the presence of insoluble impurities. | First, ensure the pH is well into the soluble range (e.g., >9 or <2). If cloudiness persists, try gentle heating (e.g., 40-50°C) with stirring. If it still does not clear, the haze is likely due to impurities. The solution can be filtered through a 0.22 or 0.45 µm syringe filter before use. |
| Solubility is still poor even at a high or low pH. | You may have reached the saturation limit of the compound in the chosen volume of solvent. Alternatively, a "common ion effect" could be reducing solubility if other salts are present at high concentrations.[5] | Increase the volume of the solvent. If that is not possible, consider using a water/co-solvent mixture (see Protocol 2). If you suspect a common ion effect, you may need to purify the starting material or adjust the formulation to reduce the concentration of the interfering ion. |
Experimental Protocols & Workflows
Systematic Solubilization Workflow
The following workflow provides a logical path to successful dissolution.
Caption: Systematic workflow for dissolving this compound.
Protocol 1: Solubilization via Basification (Recommended)
This protocol creates a sodium 4-(aminomethyl)benzenesulfonate solution.
-
Preparation: Weigh the desired amount of this compound and place it in a suitable beaker or flask with a magnetic stir bar.
-
Solvent Addition: Add a portion (e.g., 80%) of the final desired volume of deionized water. Begin stirring. The mixture will likely appear as a white slurry.
-
Basification: Prepare a 1M solution of sodium hydroxide (NaOH). Using a pipette, add the NaOH solution dropwise to the stirring slurry.
-
Monitoring: Monitor the mixture. As the pH increases, the solid will begin to dissolve. Continue adding NaOH dropwise until the solution becomes completely clear.
-
Final pH and Volume Adjustment: Once the solution is clear, check the pH using a calibrated pH meter. It should be in the basic range (typically pH 9-11). Add deionized water to reach the final desired concentration.
Causality Explained: By adding NaOH, you are deprotonating the -NH₃⁺ group to -NH₂. This eliminates the positive charge, leaving only the negatively charged sulfonate group (-SO₃⁻). The resulting anionic salt is no longer zwitterionic and becomes highly soluble in water.
Protocol 2: Solubilization using Co-solvents
This method can be attempted if strict pH control is not feasible, but it is generally less effective.
-
Solvent Selection: Choose a water-miscible organic solvent such as methanol, ethanol, or isopropanol.
-
Preparation: In a beaker, create a co-solvent mixture (e.g., 80:20 water:ethanol).
-
Dissolution Attempt: Add the this compound to the co-solvent mixture and stir vigorously. Gentle heating may be applied.
-
Observation: This method may only work for very low concentrations. The principle is that the co-solvent can help disrupt the intermolecular forces in the crystal lattice, but its effectiveness is limited for highly ionic compounds.
Data Summary: pH vs. Solubility
The following table summarizes the expected qualitative solubility and the dominant molecular form of this compound at different pH ranges.
| pH Range | Dominant Molecular Form | Net Charge | Expected Relative Solubility |
| < 2 | Cationic | Positive (+) | Moderate to High |
| 2 - 6 | Zwitterionic | Neutral (Net) | Very Low |
| 6 - 8 | Zwitterionic | Neutral (Net) | Very Low |
| > 9 | Anionic | Negative (-) | Very High |
References
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Wikipedia. Sulfanilic acid. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
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Ataman Kimya. 4-AMINOBENZENESULFONIC ACID. [Link]
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Slideshare. Methods of solubility enhancements. [Link]
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PubChem. This compound. [Link]
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Horizon Chemical Blog. Sulfonic Acids Uses in Modern Chemistry. [Link]
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Thermo Scientific Alfa Aesar. 4-(Aminomethyl)benzoic acid, 97%. [Link]
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Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
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-
ResearchGate. Study of pH-dependent drugs solubility in water. [Link]
-
e-EROS. A convenient and scaleable procedure for removing the Fmoc group in solution. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-(Aminomethyl)benzenesulfonic Acid
Welcome to the Technical Support Center for the synthesis of 4-(aminomethyl)benzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this versatile compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized for its unique combination of a reactive primary amine and a strongly acidic sulfonic acid group on an aromatic scaffold. The synthesis of this molecule, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will focus on a common synthetic route starting from toluene, outlining the key transformations and providing practical solutions to common experimental hurdles.
Synthetic Workflow Overview
The synthesis of this compound from toluene is a multi-step process that requires careful control of reaction conditions at each stage. The general workflow is depicted below:
Caption: Synthetic pathway from toluene to this compound.
Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Sulfonation Step | - Incomplete reaction due to insufficient heating or reaction time.- Reversibility of the sulfonation reaction due to the presence of water.[1] | - Ensure the reaction is heated to an appropriate temperature (typically reflux) for a sufficient duration.[2]- Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.[1] |
| Formation of ortho- and meta- Isomers | - The methyl group of toluene is an ortho-, para-director. While the para-product is sterically favored, some ortho-isomer is expected.[2] The formation of the meta-isomer can occur under certain conditions. | - Optimize reaction temperature. Lower temperatures can sometimes favor the para-isomer.[3]- Isolate the desired p-toluenesulfonic acid through recrystallization. |
| Low Yield in Chlorosulfonation Step | - Hydrolysis of the sulfonyl chloride product during workup.[4]- Incomplete reaction. | - Perform the reaction under anhydrous conditions and minimize exposure to moisture during workup.[5]- Use a sufficient excess of chlorosulfonic acid.[4] |
| Over-bromination in Benzylic Bromination | - Radical bromination can be difficult to control, leading to the formation of di- and tri-brominated side products.[6] | - Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide).- Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.[7] |
| Low Yield in Amination Step (Gabriel Synthesis) | - The alkyl halide is sterically hindered, slowing down the SN2 reaction.[8]- Incomplete hydrolysis of the N-alkylated phthalimide. | - Ensure the use of an unhindered primary alkyl halide for optimal results.[1]- Use hydrazine for the cleavage of the phthalimide, which is often more efficient than acid or base hydrolysis.[4] |
| Product is difficult to purify | - Presence of isomeric impurities or side products from previous steps. | - Recrystallization is an effective method for purifying the final product.[9][10] A mixture of water and a miscible organic solvent like ethanol or methanol can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during this synthesis?
A1: This synthesis involves several hazardous reagents.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic fumes.[11][12][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[14]
-
Thionyl chloride , another potential chlorinating agent, is also corrosive and reacts with water to produce HCl and SO2 gases.
-
Brominating agents like N-bromosuccinimide (NBS) are irritants and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of these reactions. For the sulfonation step, the disappearance of the non-polar toluene spot and the appearance of a polar spot for p-toluenesulfonic acid at the baseline can be observed. For subsequent steps, the consumption of the starting material and the formation of a new product spot with a different Rf value will indicate reaction progress.
Q3: My final product is an off-white or yellowish powder. How can I decolorize it?
A3: The color is likely due to impurities carried over from previous steps, particularly from the sulfonation of toluene which can produce colored byproducts.[15] Recrystallization from a suitable solvent system, potentially with the addition of a small amount of activated carbon, can help to remove colored impurities.
Q4: Can I use ammonia directly for the amination step instead of the Gabriel synthesis?
A4: While direct amination with ammonia is possible, it often leads to the formation of over-alkylation products (secondary and tertiary amines). The Gabriel synthesis is a more controlled method for the preparation of primary amines from alkyl halides, as it prevents these side reactions.[1][4]
Q5: What are the expected spectroscopic signatures for this compound?
A5:
-
1H NMR: You would expect to see signals for the aromatic protons, typically two doublets in the aromatic region (around 7-8 ppm), and a singlet for the benzylic methylene protons (CH2) adjacent to the amino group (around 4 ppm). The protons of the amino and sulfonic acid groups may be broad or exchange with the solvent.
-
FTIR: Key vibrational bands would include those for the N-H stretching of the primary amine (around 3300-3500 cm-1), C-H stretching of the aromatic ring, S=O stretching of the sulfonic acid group (strong bands around 1000-1250 cm-1), and C=C stretching of the aromatic ring.[16]
Experimental Protocols
Step 1: Sulfonation of Toluene to p-Toluenesulfonic Acid
Caption: Workflow for the sulfonation of toluene.
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add toluene and concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.[1]
-
Continue heating until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
The crude p-toluenesulfonic acid can be purified by recrystallization from water.
Step 2: Chlorosulfonation of p-Toluenesulfonic Acid
-
In a fume hood, carefully add p-toluenesulfonic acid to an excess of chlorosulfonic acid with stirring.[17]
-
The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete conversion.
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the p-toluenesulfonyl chloride.
-
The solid product is collected by vacuum filtration and washed with cold water.
Step 3: Benzylic Bromination of p-Toluenesulfonyl Chloride
-
Dissolve p-toluenesulfonyl chloride in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).[18]
-
Heat the mixture to reflux.[18]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-(bromomethyl)benzenesulfonyl chloride.
Step 4: Gabriel Synthesis of this compound
Caption: Key steps in the Gabriel synthesis of the final product.
-
Dissolve potassium phthalimide in a suitable polar aprotic solvent like DMF.
-
Add the 4-(bromomethyl)benzenesulfonyl chloride to the solution and stir the mixture, possibly with gentle heating, to facilitate the SN2 reaction.[1][4]
-
After the reaction is complete (monitored by TLC), cool the mixture and add hydrazine hydrate.[4][8]
-
Heat the mixture to effect the cleavage of the phthalimide group.
-
The phthalhydrazide byproduct will precipitate and can be removed by filtration.
-
The filtrate containing the desired this compound can be purified by adjusting the pH to its isoelectric point to induce precipitation, followed by recrystallization.
References
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PHYWE series of publications, Laboratory Experiments Chemistry, CHE-4101500, PHYWE SYSTEME GMBH & Co. KG. [Link]
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Wikipedia, Gabriel synthesis. [Link]
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OrgoSolver, Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
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Master Organic Chemistry, The Gabriel Synthesis For Making Primary Amines. [Link]
- Google Patents, US2828333A - Manufacture of p-toluene sulfonic acid.
-
SlideServe, Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]
- Google Patents, CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfon
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Scientific Update, Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
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ResearchGate, FTIR spectra (a) and mass spectra (b) for 4-aminophenyl benzenesulfonate. [Link]
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Chemistry LibreTexts, 23.9: Amines as Nucleophiles. [Link]
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NJ.gov, HAZARD SUMMARY - CHLOROSULPHONIC ACID. [Link]
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CUNY, Purification by Recrystallization. [Link]
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Reddit, How to know when to stop reaction, benzylic bromination using AIBN. [Link]
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One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. [Link]
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ResearchGate, p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. [Link]
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Quora, Why sulphonation of toluene gives p_methlsulphonic acid as major products?. [Link]
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NIST WebBook, Benzenesulfonic acid, 4-methyl-. [Link]
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Indonesian Journal of Science & Technology, How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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Technical Support Center: Photobleaching of 4-(Aminomethyl)benzenesulfonic Acid in Fluorescence Microscopy
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-(Aminomethyl)benzenesulfonic acid (MABS) for fluorescence microscopy. Here, we address common issues related to photobleaching of the MABS-derived fluorophore, providing in-depth troubleshooting, detailed protocols, and the scientific reasoning behind our recommendations.
Understanding the MABS Fluorogenic Reaction
This compound is a non-fluorescent compound that undergoes a fluorogenic reaction with 3-aminotyrosine to form a highly fluorescent benzoxazole product. This reaction is a powerful tool for detecting protein 3-nitrotyrosine, a key biomarker of nitroxidative stress. The process involves the reduction of 3-nitrotyrosine to 3-aminotyrosine, followed by tagging with MABS.
The resulting fluorophore has an excitation maximum at approximately 360 nm and an emission maximum at around 490 nm , with a high fluorescence quantum yield of 0.77 ± 0.08 [1][2][3]. This high quantum yield contributes to a bright initial signal, which is advantageous for imaging. However, like all fluorophores, it is susceptible to photobleaching.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is fading rapidly during imaging. What is happening?
A1: You are likely observing photobleaching, a phenomenon where the fluorophore permanently loses its ability to fluoresce due to photochemical damage induced by the excitation light.[4][5] This is a common issue in fluorescence microscopy, especially with intense or prolonged light exposure.
Q2: Why is my MABS-labeled sample photobleaching so quickly?
A2: Several factors can contribute to rapid photobleaching:
-
High Excitation Light Intensity: Using a brighter light source than necessary is a primary cause of accelerated photobleaching.
-
Prolonged Exposure Time: Continuous illumination, even at low intensity, will eventually lead to photobleaching.
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its irreversible destruction.[5]
-
Suboptimal Imaging Buffer: The pH and composition of your imaging medium can influence fluorophore stability.
Q3: Can I prevent photobleaching completely?
A3: While complete prevention is not possible, you can significantly reduce the rate of photobleaching to acquire high-quality images. The key is to minimize the total number of excitation and emission cycles each fluorophore undergoes.
Q4: Are there any specific properties of the MABS-derived fluorophore I should be aware of?
A4: The MABS-derived fluorophore is excited by UV/near-UV light (360 nm), which can be more phototoxic to live cells than visible light. For fixed samples, this is less of a concern for cell health but can still contribute to photobleaching of the fluorophore and other cellular components, potentially increasing autofluorescence.
Troubleshooting Guide: Minimizing Photobleaching of MABS-Labeled Samples
This section provides a systematic approach to troubleshooting and mitigating photobleaching in your experiments.
Issue 1: Rapid Signal Loss During Initial Focusing and Image Acquisition
Underlying Cause: Excessive exposure to high-intensity excitation light during sample setup and imaging.
Solutions:
-
Optimize Light Path and Exposure Settings:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Start at a low setting and gradually increase it.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that yields a good signal-to-noise ratio.
-
Use Neutral Density Filters: These filters can attenuate the excitation light without changing its spectral properties.[6]
-
-
Efficient Sample Navigation:
-
Focus on an Adjacent Area: Locate the region of interest using a lower magnification or transmitted light. Once you have a sharp image, move to the specific area you want to capture and take the image immediately.[6]
-
Use a "Burn-out" Region: For non-critical areas of your sample, you can expose them to light to find the correct focus and settings, then move to a fresh, unexposed area for image acquisition.
-
-
Employ Anti-Fade Mounting Media:
-
For fixed and permeabilized samples, using a commercially available anti-fade mounting medium is highly recommended. These reagents contain antioxidants and free-radical scavengers that protect the fluorophore from photobleaching.
-
Experimental Protocol: Evaluating the Effect of Anti-Fade Reagents
-
Prepare replicate slides of your MABS-labeled tissue or cells.
-
Mount one set of slides with a standard buffer (e.g., PBS with glycerol).
-
Mount the second set of slides with a commercial anti-fade mounting medium.
-
Image both sets of slides under identical conditions (laser power, exposure time, etc.).
-
Acquire a time-lapse series of images from a single field of view for each slide.
-
Quantify the fluorescence intensity over time for both conditions.
Expected Outcome: The samples with the anti-fade reagent should exhibit a significantly slower rate of fluorescence decay.
Issue 2: High Background Signal and Poor Contrast Over Time
Underlying Cause: A combination of photobleaching of the target signal and potential photo-induced autofluorescence from the sample.
Solutions:
-
Optimize the MABS Labeling Protocol:
-
Ensure complete reduction of 3-nitrotyrosine to 3-aminotyrosine. Residual nitrotyrosine will not be labeled, reducing your specific signal.
-
Thoroughly wash the sample after the labeling reaction to remove any unbound MABS and reaction byproducts.
-
-
Implement Image Acquisition Best Practices:
-
Use Appropriate Emission Filters: Ensure your emission filter is well-matched to the 490 nm emission peak of the MABS-derived fluorophore to exclude autofluorescence at other wavelengths.
-
Image Binning: For cameras that support it, binning can increase the signal-to-noise ratio, allowing for shorter exposure times.
-
Diagram: Factors Influencing MABS Photobleaching
Caption: Key factors contributing to photobleaching and corresponding solutions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | 360 ± 2 nm | [1][2][3] |
| Emission Maximum | 490 ± 2 nm | [1][2][3] |
| Fluorescence Quantum Yield (Φ) | 0.77 ± 0.08 | [1][2][3] |
| Molar Extinction Coefficient (ε₃₆₀) | 6,300 M⁻¹cm⁻¹ | [1][7] |
Experimental Protocols
Protocol 1: Fluorogenic Labeling of Protein 3-Nitrotyrosine with MABS in Tissue Sections
This protocol is adapted from Sharov et al., 2012.[8]
-
Sample Preparation: Fix and permeabilize tissue sections as required for your specific application.
-
Reduction of 3-Nitrotyrosine: Incubate the sections with a freshly prepared solution of 10 mM sodium dithionite in 0.1 M phosphate buffer (pH 9.0) for 30 minutes at room temperature to reduce 3-nitrotyrosine to 3-aminotyrosine.
-
Washing: Wash the sections three times for 5 minutes each with 0.1 M phosphate buffer (pH 9.0).
-
MABS Labeling: Incubate the sections with a labeling solution containing 2 mM MABS and 10 µM K₃Fe(CN)₆ in 0.1 M phosphate buffer (pH 9.0) for 1 hour at room temperature in the dark.
-
Final Washes: Wash the sections three times for 5 minutes each with 0.1 M phosphate buffer (pH 9.0) to remove excess reagents.
-
Mounting: Mount the coverslip with an appropriate anti-fade mounting medium.
-
Imaging: Image the sample using an excitation wavelength around 360 nm and collecting emission around 490 nm.
Protocol 2: Creating a Photobleaching Curve to Correct for Signal Loss
-
Define Imaging Parameters: Set the excitation intensity, exposure time, and other imaging parameters that you intend to use for your experiment.
-
Acquire a Time-Lapse Series: On a control sample, acquire a series of images at regular intervals (e.g., every 5 seconds) for a duration longer than your planned experiment.
-
Quantify Fluorescence Intensity: Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.
-
Plot the Decay Curve: Plot the fluorescence intensity as a function of time. This is your photobleaching curve.
-
Data Normalization: For your experimental samples, you can use this decay curve to normalize the fluorescence intensity at each time point, correcting for the signal loss due to photobleaching.
Diagram: Workflow for Mitigating Photobleaching
Caption: A systematic workflow for preparing and imaging MABS-labeled samples to minimize photobleaching.
Concluding Remarks
While photobleaching of the MABS-derived fluorophore is an unavoidable consequence of fluorescence microscopy, its impact can be effectively managed through careful optimization of your experimental protocol and imaging settings. By understanding the principles of photobleaching and implementing the strategies outlined in this guide, you can significantly improve the quality and reliability of your fluorescence data.
References
-
Sharov, V. S., Dremina, E. S., Galeva, N. A., Gerstenecker, G. S., Li, X., Dobrowsky, R. T., Stobaugh, J. F., & Schöneich, C. (2010). Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine With 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. Analytical and Bioanalytical Chemistry, 397(2), 875–887. [Link]
-
Sharov, V. S., Pal, R., Dremina, E. S., Michaelis, E. K., & Schöneich, C. (2012). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues: a useful alternative to Immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 53(10), 1877–1885. [Link]
-
Sharov, V. S., Dremina, E. S., Galeva, N. A., Gerstenecker, G. S., Li, X., Dobrowsky, R. T., Stobaugh, J. F., & Schöneich, C. (2010). Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine With 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. PubMed. [Link]
-
ResearchGate. (n.d.). Determination of the fluorescence quantum yield for RP–LC-purified... [Image]. Retrieved from [Link]
-
Sharov, V. S., Pal, R., Dremina, E. S., Michaelis, E. K., & Schöneich, C. (2012). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 53(10), 1877–1885. [Link]
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]
-
Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]
-
Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.ru [sci-hub.ru]
- 3. Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Aminomethyl)benzenesulfonic Acid Derivatives
Welcome to the technical support center for the purification of 4-(aminomethyl)benzenesulfonic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these unique molecules. Due to their zwitterionic nature—possessing both a basic amino group and an acidic sulfonic acid group—these compounds exhibit distinct solubility and chromatographic behaviors that can complicate standard purification protocols.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions based on the fundamental chemistry of these compounds.
Problem 1: Low or No Crystal Formation During Recrystallization
Observation: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or the yield is significantly lower than expected.
Probable Causes:
-
Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.[3]
-
Insufficient Concentration: The solution may not be saturated or supersaturated upon cooling, a prerequisite for crystallization.[4]
-
Presence of Solubilizing Impurities: Certain impurities can inhibit crystal lattice formation or increase the overall solubility of the compound.
-
Cooling Rate is Too Rapid: Fast cooling can lead to the formation of an oil or an amorphous solid instead of a well-defined crystalline structure.[4]
Solutions and Strategies:
-
Optimize the Solvent System:
-
For highly polar compounds, water is often the solvent of choice. The solubility of this compound is significantly higher in hot water than in cold water, making it a suitable solvent for recrystallization.[4]
-
Use a Solvent/Anti-Solvent System: If the compound is too soluble in a polar solvent like water or methanol, introduce a miscible "anti-solvent" in which the compound is insoluble (e.g., ethanol, isopropanol, or acetone) to the hot, saturated solution until slight turbidity appears. Reheat to clarify and then cool slowly.[3]
-
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to reach the saturation point at a higher temperature before cooling.
-
Induce Crystallization:
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
-
Control the Cooling Rate: Allow the hot solution to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath for complete precipitation.[4]
Problem 2: Compound "Oils Out" Instead of Crystallizing
Observation: Upon cooling the recrystallization solution, a liquid or oily layer separates instead of solid crystals.
Probable Causes:
-
Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid below its typical crystallization temperature.
-
High Solute Concentration: An overly concentrated solution can lead to supersaturation so high that the compound's solubility limit is exceeded above its melting point.
-
Inappropriate Solvent: Some solvent pairs, like alcohol/water mixtures, can sometimes promote the separation of a product as a liquid.[3]
Solutions and Strategies:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then attempt to cool it again, very slowly.
-
Change the Solvent System: If oiling persists, the solvent system is likely unsuitable. Test different solvents or solvent/anti-solvent combinations on a small scale.
-
Lower the Crystallization Temperature: If possible, after re-dissolving, cool the solution to a much lower temperature (e.g., in a dry ice/acetone bath) to try and force the solidification of the oil, which can then be used to seed a new, more controlled crystallization attempt.
Problem 3: Compound Streaks on TLC or Fails to Move from the Baseline (Normal Phase)
Observation: When analyzing the compound using thin-layer chromatography (TLC) on a standard silica gel plate with common organic solvent systems (e.g., ethyl acetate/hexanes), the spot either remains at the origin or streaks up the plate.
Probable Causes:
-
Strong Interaction with Silica: The highly polar and zwitterionic nature of the compound causes it to bind very strongly to the polar silica gel stationary phase.[2]
-
Low Solubility in Mobile Phase: The compound is poorly soluble in non-polar or moderately polar organic solvents, preventing it from migrating up the plate.
Solutions and Strategies:
-
Increase Mobile Phase Polarity: Use a highly polar mobile phase. Common systems for such compounds include:
-
Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (e.g., 80:20:1)
-
Chloroform / Methanol / Acetic Acid
-
The basic (ammonium hydroxide) or acidic (acetic acid) additive helps to protonate or deprotonate functional groups, reducing the strong zwitterionic interaction with the silica.
-
-
Switch to Reversed-Phase (RP) TLC: Use C18-functionalized TLC plates where the stationary phase is non-polar. The mobile phase would then be a polar system, such as methanol/water or acetonitrile/water, often with a pH modifier like formic acid or ammonium acetate.
Problem 4: Compound Irreversibly Binds to Silica Gel in Column Chromatography
Observation: During purification by normal-phase column chromatography, the compound fails to elute from the column, even with highly polar mobile phases like 100% methanol.
Probable Causes:
-
Irreversible Adsorption: As with TLC, the zwitterionic compound binds extremely strongly to the acidic silanol groups on the surface of the silica gel.[2] This interaction is often too strong to be disrupted by the mobile phase alone.
Solutions and Strategies:
-
Avoid Standard Silica Gel Chromatography: This is the most critical advice. Normal-phase silica gel chromatography is generally not a suitable method for purifying zwitterionic aminobenzenesulfonic acids.[2]
-
Use Ion-Exchange Chromatography: This is the preferred chromatographic method.[5][6]
-
Cation-Exchange: At a low pH (e.g., pH 2-3), the amino group is protonated (-NH3+), allowing the compound to bind to a strong cation-exchange resin. Impurities without a positive charge will wash through. The product can then be eluted by increasing the pH or the salt concentration of the buffer.
-
Anion-Exchange: At a high pH (e.g., pH 9-10), the sulfonic acid group is deprotonated (-SO3-), allowing the compound to bind to a strong anion-exchange resin. The product is then eluted by lowering the pH or increasing the salt concentration.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) but with a high organic content mobile phase. It can sometimes provide better results than standard normal phase for very polar compounds.[7]
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification method for this compound derivatives.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the synthetic route. These can include starting materials, reagents, and by-products such as inorganic salts (e.g., sodium sulfate), positional isomers (ortho- and meta-), and potentially disulfonated products.[8] Purity assessment is crucial to identify these.
Q2: How can I effectively remove inorganic salts from my product?
A2: Since both the product and inorganic salts are water-soluble, simple washing is ineffective. A common strategy involves adjusting the pH. This compound is least soluble in water at its isoelectric point (pI), which is typically near neutral pH.[9] By carefully adjusting the pH of an aqueous solution of the crude product to its pI, the zwitterionic product will preferentially precipitate, leaving the more soluble inorganic salts in the solution.[9] The precipitate can then be collected by filtration.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique. Reversed-phase HPLC with an aqueous/organic mobile phase containing a buffer or ion-pairing agent can provide excellent separation of the main compound from its impurities.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities, although it may not detect inorganic salts.
-
Elemental Analysis: Can determine if the elemental composition matches the theoretical values, which is a good indicator of overall purity.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase (RP) flash chromatography or preparative HPLC can be an effective method.[2] The zwitterionic nature of these compounds can still present challenges like poor peak shape. To overcome this, the mobile phase should be buffered (e.g., with ammonium acetate or ammonium formate) or contain a pH modifier like formic acid (TFA is often avoided if it needs to be removed later). Buffering the mobile phase can induce ion pairing, which improves retention and sharpens peaks.[2]
Common Impurities and Their Sources
| Impurity Type | Potential Source | Recommended Removal Method |
| Inorganic Salts | Reaction workup (e.g., neutralization, salting out) | Precipitation at isoelectric point (pI); Dialysis |
| Starting Materials | Incomplete reaction | Recrystallization; Ion-Exchange Chromatography |
| Positional Isomers | Non-selective sulfonation or amination reactions | Careful Recrystallization; Ion-Exchange Chromatography |
| Colored By-products | Oxidation or side reactions | Charcoal treatment during recrystallization; Chromatography |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Aqueous System
This protocol is ideal for removing less polar organic impurities and some inorganic salts.
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound derivative. For every 1 gram of crude material, add approximately 5-10 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring. The compound should dissolve as the temperature approaches the boiling point of water.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a stemless funnel, pre-heat the funnel and the receiving flask, and keep the solution near boiling.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Re-heat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
-
Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a water-miscible solvent like cold ethanol or acetone to help remove residual water.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Troubleshooting Recrystallization
Caption: Troubleshooting flowchart for a failed recrystallization.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol is highly effective for separating the zwitterionic product from neutral organic impurities and salts. This example uses cation-exchange.
Materials:
-
Strong Cation-Exchange (SCX) resin (e.g., Dowex® 50WX series).
-
Hydrochloric Acid (HCl), ~1 M for pH adjustment and regeneration.
-
Ammonium Hydroxide (NH₄OH), ~2 M for elution.
-
Deionized water.
Methodology:
-
Resin Preparation:
-
Pack a chromatography column with the SCX resin.
-
Wash the resin with 3-5 column volumes (CV) of deionized water.
-
Activate/regenerate the resin by washing with 3-5 CV of 1 M HCl. This ensures the resin is in the H⁺ form.
-
Wash with deionized water until the eluate is neutral (pH ~7).
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of deionized water.
-
Adjust the pH of the sample solution to ~2-3 with 1 M HCl. At this pH, the aminomethyl group will be protonated (-NH₃⁺).
-
Slowly load the acidified sample solution onto the top of the prepared resin bed.[9] The positively charged product will bind to the negatively charged resin.
-
-
Washing:
-
Wash the column with 3-5 CV of acidic water (pH 2-3) or a very low concentration buffer. This will elute neutral impurities and anions (like Cl⁻, SO₄²⁻).
-
Monitor the eluate by TLC or UV-Vis to ensure all non-binding impurities have been removed.
-
-
Elution:
-
Elute the bound product by passing a basic solution, such as 2 M ammonium hydroxide, through the column. The NH₃ will deprotonate the -NH₃⁺ group on the product, neutralizing its charge and releasing it from the resin.
-
Alternatively, a high concentration salt buffer (e.g., 1-2 M NaCl) can be used to elute the product through competitive binding.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions. If ammonium hydroxide was used for elution, the solvent can be removed by rotary evaporation to yield the purified product. If a non-volatile salt buffer was used, a subsequent desalting step (like precipitation at the pI) will be necessary.
-
References
- Stehl, R. H. (1970). Separation and determination of aromatic sulfonates by ion-exchange column chromatography. Analytical Chemistry, 42(14), 1802–1806.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Methods for Detecting Impurities in O-Phenolsulfonic Acid.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- The Purity of Sulfanilic Acid. (n.d.). Analytical Chemistry.
- Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros.
- Google Patents. (n.d.). Process for preparing an aminobenzenesulfonic acid amide compound.
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
- Sigma-Aldrich. (n.d.).
- ResearchG
- Recrystalliz
- Biotage. (2023).
- Reddit. (2025). Isolation/purification of zwitterionic phospholipid. r/Chempros.
- Benchchem. (n.d.).
- Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. (2001).
- Determination of sulfonic acids and alkylsulfates by ion chromatography in water. (2008).
- Column chrom
- Column Chromatography. (n.d.).
- Synthesis and Characterization of Impurity F in 4-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide drug synthesis. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
- This compound. (n.d.). CymitQuimica.
- The Chemical Synthesis of 4-(Aminomethyl)benzoic Acid: A Foundation for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound, 96% Purity, C7H9NO3S, 1 gram. (n.d.). CP Lab Safety.
- Google Patents. (n.d.).
- This compound. (n.d.). PubChem.
- Google Patents. (n.d.). A kind of preparation method of p-aminobenzene sulfonic acid.
- Benzenesulfonic Acid-Impurities. (n.d.).
- Recrystalliz
- 4 - Organic Syntheses Procedure. (n.d.).
- Google Patents. (n.d.). A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
Sources
- 1. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 2. biotage.com [biotage.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
Technical Support Center: Preventing Unwanted Polymerization of Aminobenzoic Acid Derivatives
Welcome to the technical support center for handling aminobenzoic acid (ABA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these versatile compounds. Unwanted polymerization is a frequent issue that can lead to discolored reagents, failed reactions, and inconsistent results. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your materials and experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 4-aminobenzoic acid (PABA) turned brown/dark upon standing. What is happening?
A1: This discoloration is a classic indicator of oxidative polymerization. The amino group (-NH₂) on the aromatic ring is susceptible to oxidation, especially when exposed to air (oxygen) and/or light.[1][2] This process forms colored, conjugated polymeric structures. The oxidation can be initiated by atmospheric oxygen, trace metal impurities, or light, leading to the formation of radical species that propagate into polymer chains.[3][4]
Q2: Can I still use my aminobenzoic acid derivative if it has slightly discolored?
A2: It is strongly discouraged. The presence of colored impurities indicates that a portion of your monomer has already polymerized. These polymeric species can interfere with your reaction, leading to lower yields, purification difficulties, and potentially altered biological or chemical activity. For consistent and reliable results, it is always best to use a pure, uncolored starting material.
Q3: Which aminobenzoic acid isomers are most susceptible to polymerization?
A3: While all isomers can polymerize, the position of the amino group influences the reactivity and the structure of the resulting polymer. Oxidative polymerization typically involves the formation of bonds at the positions ortho and para to the activating amino group. Therefore, derivatives like 3-aminobenzoic acid and 4-aminobenzoic acid are highly prone to forming polymer chains.[3][5] The specific reaction conditions, however, play the most critical role in stability.
Q4: How can I detect low levels of polymerization in my sample?
A4: Visual discoloration is the first sign. For a more quantitative assessment, several analytical techniques can be employed:
-
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): This is the most direct method to detect higher molecular weight polymer species and analyze their distribution.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectrum of your sample to a reference standard. Changes in the fingerprint region or the appearance of new peaks may indicate polymer formation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Significant line broadening or the appearance of new, broad signals in the aromatic region of the ¹H NMR spectrum can suggest the presence of polymeric material.[6]
Troubleshooting Guide: Uncontrolled Polymerization
This section addresses specific experimental scenarios where unwanted polymerization can occur and provides actionable protocols to prevent it.
Issue 1: Degradation During Storage
Root Cause Analysis: The primary cause of degradation during storage is slow oxidation from exposure to atmospheric oxygen and light.[2] Aminobenzoic acids are often sensitive to both, and improper storage is the most common reason for reagent failure.[7]
Prevention Protocol:
Step 1: Procure High-Purity Reagents
-
Start with the highest purity grade available. Impurities, especially trace metals, can catalyze polymerization.[3]
Step 2: Implement Proper Storage Conditions
-
Atmosphere: Upon receiving, if the material will be stored for an extended period, transfer it into a clean, dry amber glass vial inside a glovebox or flush the headspace thoroughly with an inert gas like argon or nitrogen before sealing.[8]
-
Light: Always store containers in the dark (e.g., in a cabinet or wrapped in aluminum foil). Amber bottles are essential.[2][7]
-
Temperature: Store at reduced temperatures (2-8 °C) to decrease the rate of background thermal and oxidative reactions. Allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[8]
-
Container: Use containers with tight-fitting seals (e.g., PTFE-lined caps) to minimize air ingress.
| Parameter | Standard Practice | Recommended Best Practice |
| Atmosphere | Ambient Air | Inert Gas (Argon or Nitrogen) |
| Light | Lab Bench (Light) | In a Dark Cabinet / Amber Vial |
| Temperature | Room Temperature | 2-8 °C (Refrigerated) |
| Container | Standard Screw Cap | Tightly Sealed with PTFE Liner |
| Caption: Best practices for long-term storage of aminobenzoic acid derivatives. |
Issue 2: Polymerization During a Reaction
Root Cause Analysis: Reaction conditions are a major driver of polymerization. The presence of oxidants, incompatible catalysts, high temperatures, or an inappropriate solvent pH can rapidly accelerate polymer formation.
Mechanism of Oxidative Polymerization: The process is generally understood as a free-radical mechanism. The amino group is oxidized to form a radical cation, which then couples with other monomer units to propagate the polymer chain.
Prevention Protocol:
Step 1: Solvent Selection and Preparation
-
Deoxygenation: Before use, thoroughly deoxygenate the reaction solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (3 cycles recommended).
-
pH Control: The reactivity of the amino group is highly pH-dependent.[9] Strong acidic conditions can sometimes promote polymerization.[3] If your reaction allows, buffering the solution may improve stability. However, protonating the amine in acidic solution can also protect it from oxidation in some contexts; this must be evaluated on a case-by-case basis.
Step 2: Use of Polymerization Inhibitors
-
For reactions that are particularly sensitive or require elevated temperatures, consider adding a small amount of a radical inhibitor.
| Inhibitor | Type | Typical Concentration (w/w) | Comments |
| Hydroquinone | Phenolic | 50 - 200 ppm | Effective in the presence of trace oxygen. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 ppm | Common antioxidant, suitable for organic media. |
| Phenothiazine | Amine | 100 - 1000 ppm | Highly effective but can be more difficult to remove. |
| TEMPO | Nitroxide Radical | 50 - 200 ppm | Stable radical that traps other radical species. |
| Caption: Common radical inhibitors for preventing polymerization.[][11] |
-
Protocol for Adding Inhibitor:
-
Choose an inhibitor that will not interfere with your desired reaction chemistry.
-
Calculate the required mass for the desired ppm concentration relative to your aminobenzoic acid derivative.
-
Add the inhibitor to the reaction vessel along with the aminobenzoic acid derivative before adding other reagents or heating.
-
Step 3: Control of Reaction Atmosphere and Temperature
-
Inert Atmosphere: Always run reactions under a positive pressure of nitrogen or argon. Use glassware with appropriate seals (e.g., rubber septa on side-arms) and introduce reagents via syringe.
-
Temperature Management: Avoid excessive temperatures. If heating is required, increase the temperature gradually and maintain it at the minimum level necessary for the reaction to proceed efficiently. Higher temperatures increase the rate of all reactions, including unwanted polymerization.[12]
Step 4: Reagent Compatibility
-
Avoid Strong Oxidants: Unless part of the intended reaction, avoid reagents that are strong oxidizing agents.
-
Beware of Metal Catalysts: Be cautious when using certain transition metal catalysts (e.g., copper, cobalt, nickel salts), as they are known to promote the oxidative polymerization of anilines and related compounds.[3] If their use is unavoidable, ensure the reaction is scrupulously deoxygenated.
References
-
Kariper, I. A., et al. (2021). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. MDPI. Available at: [Link]
-
El-Ghaffar, M. A., et al. (2005). Electropolymerization of o-Aminobenzoic Acid and Characterization of the Obtained Polymer Films. ResearchGate. Available at: [Link]
-
Bar-Nahum, G., et al. (2020). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]
-
Zuleta, A., et al. (2003). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and Properties. ResearchGate. Available at: [Link]
-
Sapurina, I., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Abell, C. (1998). Inhibitor studies on para-aminobenzoic acid synthase. Apollo - University of Cambridge. Available at: [Link]
-
Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. Available at: [Link]
- Rathnasingh, C., et al. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
-
Pharmacy 180. (n.d.). Para amino benzoic acid derivatives. Pharmacy 180. Available at: [Link]
-
Gande, S., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]
-
Alsalamy, Z. (2023). Mode of the action of the p-aminobenzoic acid during the inhibition of... ResearchGate. Available at: [Link]
-
Shaw, G. C., et al. (1988). The photochemistry of p-aminobenzoic acid. PubMed. Available at: [Link]
-
Benesch, R. E., et al. (1988). p-Aminobenzoylpolyglutamates with hydrophobic end groups. A new class of inhibitors of hemoglobin S polymerization. PubMed. Available at: [Link]
-
Belskaya, N. P., et al. (2010). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Available at: [Link]
-
Nóbile, F., et al. (2021). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid... ResearchGate. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. Available at: [Link]
-
PolySciTech - Akina Inc. (n.d.). Storage and Handling. PolySciTech. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available at: [Link]
-
Davey, R. J., et al. (2018). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. ACS Crystal Growth & Design. Available at: [Link]
-
Palin, W. M., et al. (2014). Factors affecting polymerization of resin-based composites: A literature review. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Rehman, S. U., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Al-Otaibi, M. A. (2020). Synthesis reaction of poly(m-aminobenzoic acid) chelating polymer. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Price, R. B., et al. (2011). The effect of temperature on the polymerization of a resin-based composite. Dental Materials. (Note: This specific reference is cited within reference[12] and supports the general principle of temperature effects on polymerization.)
-
El-Ghaffar, M. A., et al. (2005). Electropolymerization of o-Aminobenzoic Acid and Characterization of the Obtained Polymer Films. International Journal of Polymeric Materials. (Note: This is a more detailed source for reference[13]).
-
Sapurina, I., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers. (Note: This is a more detailed source for reference[4]).
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-(Aminomethyl)benzenesulfonic acid (AMBS) Labeling
Welcome to the technical support hub for 4-(Aminomethyl)benzenesulfonic acid (AMBS), a key reagent for the derivatization of biomolecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of AMBS labeling, ensuring reliable and reproducible results. AMBS is a water-soluble compound featuring both an amino and a sulfonic acid group, making it a versatile tool in analytical chemistry.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address challenges encountered during its application, particularly in the field of glycan analysis.
Troubleshooting Guide: Common Issues in AMBS Labeling
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering targeted solutions.
Problem 1: Low or No Labeling Efficiency
Q: My analytical results (HPLC, CE, MS) show very low signal for my labeled product. What could be the cause?
A: Low labeling efficiency is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.
-
Potential Cause 1: Suboptimal pH.
-
Scientific Rationale: The core of AMBS labeling is a reductive amination reaction. This process involves the nucleophilic attack of the AMBS amino group on a carbonyl group (like the open-ring form of a reducing sugar), forming a Schiff base intermediate.[2] This step is pH-dependent. An acidic environment is required to catalyze the dehydration of the hemiaminal intermediate, but a pH that is too low will protonate the primary amine of AMBS, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure the reaction pH is weakly acidic, typically between 6 and 7. The use of an acetic acid/DMSO or a similar buffered system is common. For some applications, acids with lower pKa values like citric or malic acid might improve yields at lower temperatures.[3]
-
-
Potential Cause 2: Inactive or Insufficient Reagents.
-
Scientific Rationale: Both AMBS and the reducing agent, typically sodium cyanoborohydride (NaBH₃CN), can degrade over time. NaBH₃CN is particularly sensitive to moisture. The concentrations of both the labeling agent and the reducing agent are also critical for driving the reaction equilibrium towards the product.
-
Solution:
-
Use fresh, high-quality AMBS and NaBH₃CN. Store NaBH₃CN in a desiccator.
-
Ensure a significant molar excess of both reagents. Recommended concentrations are often ≥0.25 M for the labeling agent and ≥1 M for the reducing agent to achieve complete derivatization.[3]
-
-
-
Potential Cause 3: Incomplete Sample Desiccation.
-
Scientific Rationale: Water can interfere with the reaction in two ways: by diluting the reagents and by competing in side reactions. For glycan labeling, samples are typically dried down completely before adding the labeling cocktail.
-
Solution: Ensure your purified glycan sample is completely dry before adding the AMBS labeling solution. A vacuum centrifuge is highly effective. After adding the labeling solution, ensure the sample is fully redissolved, which can be aided by gentle vortexing.[4]
-
-
Potential Cause 4: Inappropriate Reaction Temperature and Time.
-
Scientific Rationale: Like most chemical reactions, the rate of reductive amination is influenced by temperature. Insufficient time or temperature will lead to an incomplete reaction. However, excessively high temperatures can lead to the degradation of sensitive samples, such as the loss of sialic acids from glycans.[3]
-
Solution: A common starting point is incubating at 60-65°C for 2-3 hours.[3] If you are working with particularly labile structures, consider a longer incubation at a lower temperature (e.g., 37°C for 16 hours).[3]
-
Problem 2: Appearance of Unexpected Peaks in Analytical Traces
Q: My chromatogram shows multiple unexpected peaks besides my desired product and the excess label. What are they?
A: Extraneous peaks can originate from various side reactions, contaminants, or degradation products.
-
Potential Cause 1: Side Reactions with the Reducing Agent.
-
Scientific Rationale: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride (NaBH₄), chosen because it selectively reduces the imine (Schiff base) in the presence of the initial aldehyde or ketone.[5][6] However, under certain conditions, it can still reduce the starting carbonyl, leading to an unwanted side product (e.g., a sugar alcohol in the case of glycan labeling).
-
Solution: Adhere to optimized protocols that favor imine formation before reduction. This is often achieved by a one-pot reaction where the equilibrium is carefully managed by the concentrations and pH. Using sodium triacetoxyborohydride (NaBH(OAc)₃) is another alternative, as it is even more selective for imine reduction.[6][7]
-
-
Potential Cause 2: Sample Degradation.
-
Scientific Rationale: As mentioned, harsh conditions (high heat, very low pH) can degrade the analyte. For N-glycans, this most commonly manifests as the loss of terminal sialic acids, which are acid-labile.[3] This results in the appearance of peaks corresponding to the desialylated forms of your target glycans.
-
Solution: Optimize reaction time and temperature to be as mild as possible while still achieving efficient labeling. A temperature of 60°C for 2 hours is often a good compromise to minimize desialylation.[3]
-
-
Potential Cause 3: Contaminants.
-
Scientific Rationale: Contaminants can be introduced from various sources, including the sample itself (e.g., detergents, salts), solvents, or lab equipment. A common issue in glycan analysis is the presence of free oligosaccharides from external sources.[8]
-
Solution: Ensure high-purity reagents and solvents. Thoroughly clean all labware. Perform a "blank" reaction (containing all reagents but no sample) to identify peaks originating from the labeling cocktail itself.[9]
-
Problem 3: Poor Reproducibility Between Experiments
Q: I am getting inconsistent labeling results from one experiment to the next. How can I improve reproducibility?
A: Poor reproducibility is often due to small, uncontrolled variations in the experimental setup.
-
Potential Cause 1: Inconsistent Reagent Preparation.
-
Scientific Rationale: The labeling and reducing agent solutions, often prepared fresh, can vary in concentration if not made carefully. The hygroscopic nature of NaBH₃CN can lead to significant variability if not handled in a controlled environment.
-
Solution: Prepare stock solutions with precision. Always handle hygroscopic reagents like NaBH₃CN quickly and in a dry environment. Consider aliquoting reagents for single use to avoid repeated exposure to atmospheric moisture.
-
-
Potential Cause 2: Inefficient Post-Labeling Cleanup.
-
Scientific Rationale: After labeling, a cleanup step is required to remove excess AMBS, reducing agent, and salts, as these can interfere with downstream analysis.[3] Inconsistent cleanup will lead to varying levels of contaminants in the final sample.
-
Solution: Standardize your cleanup protocol. Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) is a highly effective and reproducible method for purifying labeled glycans.[10][11] Follow the manufacturer's protocol for the SPE cartridges precisely, paying close attention to solvent volumes and incubation times.
-
-
Potential Cause 3: Variability in Reaction Incubation.
-
Scientific Rationale: Temperature fluctuations in a heat block or incubator can affect reaction rates. Likewise, slight differences in timing, especially for shorter incubations, can impact the final yield.
-
Solution: Use a calibrated, stable heat source. Standardize the incubation time precisely across all samples and experiments.
-
Frequently Asked Questions (FAQs)
Q1: Why is AMBS a good labeling agent for glycan analysis? A1: AMBS is effective for several reasons. Its primary amine group allows it to be covalently attached to the reducing end of glycans via reductive amination.[2] The sulfonic acid group imparts a negative charge, which is highly beneficial for separation by capillary electrophoresis (CE) and can improve ionization efficiency in certain mass spectrometry modes. Furthermore, its aromatic ring can be detected by UV, although it is not fluorescent like other common labels such as 2-AB or Procainamide.[2]
Q2: Can I use a different reducing agent instead of sodium cyanoborohydride? A2: Yes, other reducing agents can be used, but with important considerations. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular alternative that is milder and more selective for reducing the imine intermediate, often yielding cleaner reactions.[6][7] Standard sodium borohydride (NaBH₄) is generally too reactive and can reduce the starting aldehyde/ketone before imine formation, leading to lower yields of the desired product.[5][6]
Q3: How do I effectively remove the large excess of AMBS after the reaction? A3: Post-labeling cleanup is crucial. The most common and effective method is HILIC-SPE.[10][11] In this technique, the labeled glycans (which are hydrophilic) are retained on the HILIC sorbent, while the more hydrophobic excess AMBS label and salts are washed away. The purified, labeled glycans are then eluted for analysis. Other methods like gel filtration or paper chromatography have also been used.[3]
Q4: My labeled sample looks fine in HPLC-UV, but gives a poor signal in ESI-MS. Why? A4: While AMBS is an effective label for separation-based techniques, its ionization efficiency in positive-ion electrospray mass spectrometry (ESI-MS) can be poor compared to labels that contain a basic tertiary amine, such as procainamide or RapiFluor-MS.[12] These labels readily accept a proton, leading to a much stronger signal in the mass spectrometer. For MS-heavy applications, consider using a label specifically designed for high MS sensitivity.[10][13]
Q5: Is AMBS labeling compatible with sialylated glycans? A5: Yes, but with care. The acidic conditions required for the reaction can potentially cleave sialic acids. However, under optimized conditions (e.g., 65°C for 2 hours), sialic acid loss is generally negligible (<2%).[3][9] If you observe significant desialylation, you should reduce the reaction temperature and/or time.
Key Experimental Protocols
Protocol 1: Standard AMBS Labeling of N-Glycans
This protocol provides a validated starting point for labeling enzymatically released N-glycans.
-
Sample Preparation:
-
Start with 10-50 µg of glycoprotein from which N-glycans have been released (e.g., using PNGase F) and purified.
-
Place the purified glycan sample in a microcentrifuge tube and dry completely using a vacuum centrifuge.
-
-
Reagent Preparation (Prepare Fresh):
-
Labeling Solution: Prepare a solution of 0.5 M AMBS and 1.0 M Sodium Cyanoborohydride (NaBH₃CN) in a solvent mixture of Dimethyl Sulfoxide (DMSO) and Glacial Acetic Acid (7:3 v/v).
-
Safety Note: NaBH₃CN is toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
-
-
Labeling Reaction:
-
Add 10 µL of the freshly prepared Labeling Solution to the dried glycan pellet.
-
Vortex thoroughly for 1-2 minutes to ensure the pellet is fully dissolved.
-
Centrifuge briefly to collect the sample at the bottom of the tube.
-
Incubate the reaction at 65°C for 2 hours in a calibrated heat block.
-
-
Post-Labeling Cleanup (HILIC-SPE):
-
Equilibrate a HILIC-SPE cartridge according to the manufacturer's instructions (typically with water followed by a high-organic solvent like 85% acetonitrile).
-
Dilute the labeling reaction mixture with a high concentration of acetonitrile (e.g., add 90 µL of 100% acetonitrile to the 10 µL reaction).
-
Load the diluted sample onto the equilibrated HILIC-SPE cartridge.
-
Wash the cartridge with a high-organic solvent (e.g., 3 x 200 µL of 85% acetonitrile, 1% trifluoroacetic acid) to remove excess AMBS and salts.
-
Elute the labeled glycans with an aqueous buffer (e.g., 2 x 50 µL of 100 mM ammonium acetate or water).
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried, labeled glycans in an appropriate solvent (e.g., water or mobile phase) for analysis by HPLC, CE, or MS.
-
| Parameter | Recommended Condition | Rationale |
| AMBS Concentration | ≥0.25 M | Drives reaction equilibrium towards product formation.[3] |
| Reducing Agent (NaBH₃CN) | ≥1.0 M | Ensures efficient reduction of the Schiff base intermediate.[3] |
| pH | Weakly Acidic (e.g., Acetic Acid) | Catalyzes Schiff base formation without deactivating the amine. |
| Temperature | 60-65°C | Balances reaction rate with sample stability (e.g., sialic acids).[3] |
| Time | 2-3 hours | Allows the reaction to proceed to completion.[3] |
Visual Guides & Diagrams
Workflow for AMBS Labeling and Analysis
This diagram outlines the complete experimental process from glycoprotein to analytical data.
Caption: AMBS labeling workflow from glycan release to analysis.
Reductive Amination and Potential Side Reaction
This diagram illustrates the desired chemical reaction and a common side reaction.
Caption: The desired reductive amination pathway vs. a potential side reaction.
References
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]
-
Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. [Link]
-
Lauber, M. A., et al. (2015). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent. Waters Corporation Technical Note. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Waters Corporation. (2010). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Application Note. [Link]
-
LibreTexts Chemistry. General Reactions of Carbonyl Compounds. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature Methods, 6(3), 207-209. [Link]
-
Liu, J., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2934-2939. [Link]
-
Agilent Technologies. (2015). AdvanceBio N-Glycan Sample Preparation Kit User Guide. [Link]
-
Ashenhurst, J. (2011). Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One. Master Organic Chemistry. [Link]
-
ResearchGate. What is the minimum concentration of glycoproteins (in total) required for analysis of N-Glycans using MALDI-TOF mass spectrometry?. [Link]
-
Organic & Biomolecular Chemistry. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. [Link]
-
Agilent Technologies. (2020). Techniques for Optimizing Glycan Analysis. [Link]
-
DeLeoz, M. L., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(9), 3564–3583. [Link]
-
LibreTexts Chemistry. Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]
-
MDPI. (2023). Cell-Surface Glycan Labeling and Sensing. Biosensors, 13(3), 336. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Hennig, R., et al. (2016). Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. Molecules, 21(3), 336. [Link]
-
Royal Society of Chemistry. (2025). A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid. RSC Advances. [Link]
-
Grabarics, M., et al. (2022). Direct Comparison of Derivatization Strategies for LC–MS/MS Analysis of N-Glycans. Metabolites, 12(11), 1089. [Link]
Sources
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- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quenching Fluorescence of Unbound 4-(Aminomethyl)benzenesulfonic Acid
Welcome to the technical support center for experiments involving the fluorescence quenching of unbound 4-(Aminomethyl)benzenesulfonic acid (AMBSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. As Senior Application Scientists, we have structured this guide to address common challenges and explain the underlying scientific principles to ensure the integrity and success of your experiments.
Part 1: Characterization of this compound (AMBSA) Fluorescence
Before attempting to quench the fluorescence of AMBSA, it is crucial to understand its intrinsic photophysical properties. The following section will guide you through the characterization of AMBSA's fluorescence.
FAQ 1.1: What are the expected fluorescence properties of AMBSA?
Protocol 1.1: How to determine the optimal excitation and emission wavelengths of AMBSA.
Objective: To identify the wavelengths at which AMBSA exhibits maximum fluorescence excitation and emission.
Materials:
-
This compound (AMBSA)
-
Your chosen experimental buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Fluorometer
Procedure:
-
Prepare a dilute solution of AMBSA in your experimental buffer. A starting concentration in the low micromolar range is recommended to avoid inner filter effects.
-
Perform an excitation scan:
-
Set the emission wavelength to an estimated value (e.g., 350 nm, as is common for aromatic amino acids).
-
Scan a range of excitation wavelengths (e.g., 250-330 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the optimal excitation wavelength (λex).
-
-
Perform an emission scan:
-
Set the excitation wavelength to the optimal λex determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 300-500 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).
-
FAQ 1.2: How do solvent polarity and pH affect the fluorescence of AMBSA?
The fluorescence of aromatic molecules, particularly those with charged functional groups like the amino and sulfonic acid moieties in AMBSA, can be highly sensitive to the local environment.
-
Solvent Polarity: Changes in solvent polarity can alter the energy levels of the excited state of a fluorophore. For polar molecules like AMBSA, increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[2][3]
-
pH: The amino group of AMBSA can be protonated in acidic conditions. This change in the electronic structure of the molecule can significantly impact its fluorescence properties. The fluorescence of similar compounds is often pH-dependent.[4][5]
Protocol 1.2: How to perform a pH titration to assess the pH sensitivity of AMBSA fluorescence.
Objective: To determine the effect of pH on the fluorescence intensity of AMBSA.
Materials:
-
AMBSA stock solution
-
A series of buffers with a range of pH values (e.g., pH 4 to 10)
-
Fluorometer
Procedure:
-
Prepare a series of AMBSA solutions at a constant concentration in buffers of varying pH.
-
Measure the fluorescence intensity of each solution at the predetermined optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of pH. This will reveal the pH range in which AMBSA fluorescence is stable and optimal for your quenching experiments.
Part 2: Principles of Fluorescence Quenching
Understanding the mechanisms of fluorescence quenching is fundamental to designing and interpreting your experiments correctly.
FAQ 2.1: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This occurs when a fluorophore in its excited state interacts with another molecule, the "quencher," resulting in non-radiative decay back to the ground state.[] Common quenching mechanisms include:
-
Dynamic (Collisional) Quenching: The quencher collides with the excited fluorophore, leading to energy transfer and a return to the ground state without photon emission.[]
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from a donor fluorophore to an acceptor molecule (the quencher) through long-range dipole-dipole interactions.[]
Diagram 2.1: Fluorescence Quenching Mechanisms
Caption: Overview of dynamic, static, and FRET quenching mechanisms.
FAQ 2.2: How do I choose a suitable quencher for AMBSA?
The choice of quencher depends on the intended quenching mechanism and the spectral properties of AMBSA.
-
For Collisional Quenching: Small molecules that are efficient at accepting energy upon collision are suitable. Common examples include iodide ions (from KI) and molecular oxygen.[]
-
For Static Quenching: Molecules that can form a stable complex with AMBSA are required. This often involves electrostatic or hydrophobic interactions.
-
For FRET: The absorption spectrum of the quencher must overlap with the emission spectrum of AMBSA. "Dark quenchers" like Dabcyl or Black Hole Quenchers (BHQ) are often used as they do not emit their own fluorescence, simplifying data analysis.[7][8]
Table 2.1: Common Fluorescence Quenchers
| Quencher Type | Examples | Mechanism of Action |
| Ions | Iodide (I⁻), Cesium (Cs⁺) | Collisional |
| Molecular Oxygen | O₂ | Collisional |
| Aromatic Compounds | Tryptophan, Tyrosine | Can be collisional or static |
| Dark Quenchers | Dabcyl, BHQ series, QSY series | FRET |
Part 3: Troubleshooting Guide for AMBSA Quenching Experiments
This section addresses common problems encountered during fluorescence quenching experiments with AMBSA.
Problem 3.1: Weak or No Fluorescence Signal from AMBSA
-
Incorrect Instrument Settings:
-
Solution: Ensure the fluorometer's excitation and emission wavelengths are set to the optimal values determined in Protocol 1.1. Check that the slit widths are appropriate and the detector gain is optimized.
-
-
Degradation of AMBSA:
-
Solution: Prepare fresh AMBSA solutions. Store stock solutions protected from light at 4°C.[9]
-
-
Suboptimal pH or Solvent Conditions:
-
Solution: Verify that the pH of your buffer is within the optimal range for AMBSA fluorescence, as determined by your pH titration (Protocol 1.2). The polarity of your solvent can also influence fluorescence intensity.
-
Problem 3.2: Inefficient or No Quenching Observed
-
Inappropriate Quencher Selection:
-
Solution: If attempting FRET, ensure there is significant spectral overlap between the AMBSA emission and the quencher's absorption spectrum. For collisional quenching, consider using a more efficient quencher like iodide.
-
-
Incorrect Quencher Concentration:
-
Solution: The quencher concentration may be too low. Perform a titration with increasing concentrations of the quencher to determine the optimal range.
-
-
Inner Filter Effect:
-
Solution: This is a "trivial" quenching effect where the quencher absorbs either the excitation or emission light. Measure the absorbance spectrum of your quencher. If it absorbs significantly at the excitation or emission wavelengths of AMBSA, you may need to use lower concentrations or apply a correction factor to your data.
-
Problem 3.3: High Background Fluorescence
-
Autofluorescence from the Sample Matrix or Quencher:
-
Solution: Run a blank sample containing only the buffer and the quencher to measure its intrinsic fluorescence. If the quencher is fluorescent, consider using a non-fluorescent "dark" quencher.
-
-
Light Scattering:
-
Solution: High concentrations of macromolecules or particulate matter in your sample can cause light scattering. Filter your solutions if necessary.
-
Diagram 3.1: Troubleshooting Workflow for AMBSA Quenching Experiments
Caption: A logical workflow for troubleshooting common issues in AMBSA fluorescence quenching experiments.
Part 4: Key Experimental Protocols
This section provides detailed protocols for performing a fluorescence quenching experiment.
Protocol 4.1: Preparation of AMBSA and Quencher Stock Solutions
Objective: To prepare concentrated stock solutions for use in titration experiments.
Procedure:
-
Accurately weigh out solid AMBSA and the chosen quencher.
-
Dissolve each in the appropriate solvent to create concentrated stock solutions (e.g., 1-10 mM). AMBSA is soluble in water.[1]
-
Store stock solutions appropriately. For AMBSA, store at 4°C, protected from light.[9]
Protocol 4.2: Performing a Fluorescence Quenching Titration Experiment
Objective: To measure the decrease in AMBSA fluorescence as a function of increasing quencher concentration.
Materials:
-
AMBSA stock solution
-
Quencher stock solution
-
Experimental buffer
-
Fluorometer and appropriate cuvettes or microplates
Procedure:
-
Prepare a series of solutions in your cuvettes or microplate wells. Each should contain a constant concentration of AMBSA and varying concentrations of the quencher.
-
Include a control sample with AMBSA but no quencher.
-
Ensure the total volume of each sample is the same by adding buffer.
-
Incubate the samples for a short period to allow for equilibration, if necessary.
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths for AMBSA.
Protocol 4.3: Data Analysis: The Stern-Volmer Equation
Objective: To analyze the quenching data to determine the quenching constant.
For dynamic quenching, the data can often be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of AMBSA in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
Procedure:
-
Plot F₀ / F versus the quencher concentration [Q].
-
If the plot is linear, the quenching is likely dominated by a single mechanism (either static or dynamic).
-
The slope of the line is the Stern-Volmer constant, Ksv, which is a measure of the quenching efficiency.
Part 5: References
-
Hüttenhain, S., Balzer, W., & Feldmann, R. (1994). Fluorescence of 8-(Phenylamino)-1-naphthalene-ammonium-sulfonate in Solvents of Different Polarity. Zeitschrift für Naturforschung A, 49(11), 1015-1018.
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12.
-
Al-Hamdani, A. A. S., & Al-Mudhaffer, M. F. (2022). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. Iraqi Journal of Science, 63(11), 4801-4811.
-
YouTube. (2020, October 13). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Johnson, C. P., et al. (2011). Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. PLoS ONE, 6(10), e24237.
-
NIST. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]
-
biomers.net. (n.d.). Quencher. Retrieved from [Link]
-
Sikorski, M., & Kołsut, P. (2017). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. Molecules, 22(12), 2213.
-
Würth, C., et al. (2013). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 85(13), 6415-6425.
-
Nakai, T., et al. (2007). pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Photochemical & Photobiological Sciences, 6(11), 1197-1201.
-
Horikoshi, Y., et al. (2016). Fluorescent Proteins for Investigating Biological Events in Acidic Environments. International Journal of Molecular Sciences, 17(11), 1858.
-
Macpherson, J. A., et al. (2022). Resolving subcellular pH with a quantitative fluorescent lifetime biosensor. Nature Communications, 13(1), 5994.
-
ResearchGate. (n.d.). Variation of quantum yield (Φf) and b emission life-time (τf/ns) of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra of AMBA in different solvents of varying.... Retrieved from [Link]
-
Morton, T. J., et al. (2020). Identification of mNeonGreen as a pH-Dependent, Turn-On Fluorescent Protein Sensor for Chloride. ACS Sensors, 5(11), 3539-3546.
-
CP Lab Safety. (n.d.). This compound, 96% Purity, C7H9NO3S, 1 gram. Retrieved from [Link]
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- 9. ias.ac.in [ias.ac.in]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Sulfonic Acid Derivatives in Research
Welcome to a comprehensive exploration of sulfonic acid derivatives, a versatile class of organosulfur compounds with profound implications across multiple scientific disciplines. This guide moves beyond a simple cataloging of compounds, offering instead a comparative analysis grounded in experimental data and practical insights. Whether your focus is on developing next-generation therapeutics, engineering advanced materials, or pioneering novel catalytic systems, this document will serve as an invaluable resource. We will delve into the nuances of why specific sulfonic acid derivatives are chosen for particular applications, backed by detailed protocols and quantitative performance metrics.
Sulfonic Acid Derivatives in Drug Discovery and Development
The sulfonic acid moiety and its derivatives, particularly sulfonamides, are cornerstones of modern medicinal chemistry. Their ability to act as bioisosteres of carboxylic acids, coupled with their unique physicochemical properties, has led to their incorporation into a wide array of therapeutic agents.[1][2] This section will compare the performance of different sulfonic acid derivatives as enzyme inhibitors and other therapeutic roles, supported by quantitative data on their efficacy.
Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a key target for drug development. Arylsulfonamides are a well-established class of CA inhibitors, and their efficacy is highly dependent on their substitution patterns.[3][4]
A comparative analysis of a series of arylsulfonamides reveals the critical role of alkoxy substituents in modulating inhibitory activity and selectivity against different CA isoforms.[3] For instance, certain derivatives show potent inhibition in the nanomolar range against therapeutically relevant isoforms like hCA VII, hCA IX, and hCA XIV, while maintaining selectivity over the ubiquitous off-target isoforms hCA I and hCA II.[3]
Quantitative Comparison of Arylsulfonamide Inhibitors against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | >100,000 | >100,000 | 0.168 - 0.921 | 0.335 - 1.451 |
| N-(N-n-octyl-carbamimidoyl) benzenesulfonamide | >100,000 | >100,000 | 0.168 | - |
| N-(N-p-methylbenzyl-carbamimidoyl) benzenesulfonamide | >100,000 | >100,000 | - | 0.335 |
| Hydrazone 8 | - | - | Low nM | Low nM |
| Hydrazone 9 | - | - | Low nM | Low nM |
| Hydrazone 10 | - | - | Low nM | Low nM |
| Hydrazone 11 | - | - | Low nM | Low nM |
| Hydrazone 19 | - | - | Low nM | Low nM |
| Hydrazone 24 | - | - | Low nM | Low nM |
| Benzenesulfonamide 13a | - | 7.6 | - | - |
Data synthesized from multiple sources.[5][6][7] Note that direct comparison between studies may be limited by variations in experimental conditions.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory action of sulfonamides on carbonic anhydrases is a classic example of structure-based drug design. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. The aromatic portion of the inhibitor engages in further interactions with amino acid residues in the active site, enhancing binding affinity and conferring isoform selectivity.
Sources
- 1. Taurine modulates platelet aggregation in cats and humans. | Semantic Scholar [semanticscholar.org]
- 2. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylsulfonamides as inhibitors for carbonic anhydrase: prediction & validation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines [iris.cnr.it]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Validating Protein Quantification: An Expert Review of Standard Methodologies
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of established, reliable methods for protein quantification. While your inquiry specified 4-(Aminomethyl)benzenesulfonic acid, it is important to clarify at the outset that this compound is not a standard reagent for protein quantification. Its primary roles are in organic synthesis, as a pharmaceutical intermediate, and in specific fluorogenic tagging procedures for nitrated proteins, a process distinct from general protein concentration measurement.[1][2][3][4][5][6][7] Therefore, this guide will focus on the validated, industry-standard assays that form the bedrock of protein analytics: the Bicinchoninic Acid (BCA) assay, the Bradford assay, and modern fluorescent assays.
Our objective is to provide not just protocols, but a clear rationale for methodological choices, empowering you to select and validate the optimal assay for your specific application.
Pillar 1: Understanding the Mechanisms of Standard Protein Assays
The trustworthiness of a quantification method begins with its chemical principle. Each assay relies on a different mode of interaction with proteins, which dictates its sensitivity, specificity, and susceptibility to interfering substances.
The Bicinchoninic Acid (BCA) Assay: A Two-Step Colorimetric Method
The BCA assay is a widely adopted method based on the reduction of cupric ions (Cu²⁺) by proteins.[8] The process unfolds in two sequential reactions:
-
Biuret Reaction: Under alkaline conditions, peptide bonds in the protein backbone chelate Cu²⁺ ions, reducing them to cuprous ions (Cu¹⁺). The amount of Cu¹⁺ produced is directly proportional to the total amount of protein in the sample.[8][9]
-
BCA Chelation: Two molecules of bicinchoninic acid then selectively chelate each Cu¹⁺ ion, forming an intensely purple-colored complex that exhibits a strong absorbance maximum at 562 nm.[10][11]
This two-step mechanism contributes to the assay's robustness and lower protein-to-protein variability compared to dye-binding assays.
Caption: Mechanism of the BCA Protein Assay.
The Bradford Assay: Rapid Dye-Binding
Developed by Marion M. Bradford in 1976, this colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[12]
Under acidic conditions, the Coomassie dye exists in a reddish-brown cationic form with an absorbance maximum around 465 nm.[13][14] When the dye binds to proteins, primarily through electrostatic interactions with basic amino acid residues (like arginine and lysine) and hydrophobic interactions, it stabilizes the blue anionic form of the dye.[12][15] This protein-dye complex causes a shift in the absorbance maximum to 595 nm.[13][14] The resulting color change is rapid and proportional to the amount of protein present.
Caption: Mechanism of the Bradford Protein Assay.
Fluorescent Assays: High-Sensitivity Detection
Fluorescence-based methods offer superior sensitivity, allowing for the quantification of low-concentration samples and conserving precious material.[16] These assays typically use a fluorogenic dye that is non-fluorescent or weakly fluorescent in solution but becomes highly fluorescent upon binding to proteins.[17][18]
For example, some dyes reversibly bind to primary amines (lysine side chains and N-termini) on proteins, yielding an intense fluorescent product.[17] The fluorescence signal is measured using a fluorometer or microplate reader and is directly proportional to the protein amount over a broad range.[16]
Pillar 2: Experimental Protocols & Self-Validation
A trustworthy protocol is a self-validating one. This means including proper controls, generating a reliable standard curve, and running samples in replicate. Below are detailed, step-by-step methodologies for the BCA and Bradford assays in a 96-well microplate format, which is common in high-throughput workflows.
Experimental Workflow: General Steps for Assay Validation
All reliable protein quantification follows a core workflow. The key to validation lies in the quality of the standard curve and the inclusion of appropriate blanks and controls.
Caption: General Experimental Workflow for Protein Quantification.
Protocol 1: Bicinchoninic Acid (BCA) Assay
Materials:
-
BCA Assay Kit (Reagent A and Reagent B)
-
Protein Standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 562 nm
-
Incubator set to 37°C
Methodology:
-
Prepare Protein Standards: Create a serial dilution of the BSA standard. A typical range is 2000, 1500, 1000, 750, 500, 250, 125, and 0 µg/mL. The "0" standard (blank) should contain the same buffer as your samples.[8]
-
Prepare BCA Working Reagent (WR): Mix 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[8][9] Prepare enough for all standards and samples (approx. 200 µL per well). The solution should turn a clear, green color.
-
Plate Loading: Pipette 10-25 µL of each standard and unknown sample into separate wells of the microplate.[8][9] It is critical to run all standards and samples in at least duplicate, preferably triplicate.
-
Assay Reaction: Add 200 µL of the BCA Working Reagent to each well. Mix gently on a plate shaker for 30 seconds.[9]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[9][11] Alternatively, for lower concentrations, you can incubate at 60°C for 30 minutes or at room temperature for 2 hours.[10]
-
Measurement: Cool the plate to room temperature. Measure the absorbance at 562 nm using a microplate reader.[9]
-
Data Analysis: Subtract the average absorbance of the blank from all other readings. Plot the corrected absorbance values for the BSA standards against their known concentrations. Use the linear regression equation from this standard curve to calculate the concentration of your unknown samples.[11]
Protocol 2: Bradford Assay
Materials:
-
Bradford Reagent (Coomassie Brilliant Blue G-250 in an acidic solution)
-
Protein Standard (e.g., BSA at 1 mg/mL)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Methodology:
-
Prepare Protein Standards: Prepare a dilution series of the BSA standard. A common range is 1.0, 0.8, 0.6, 0.4, 0.2, and 0 mg/mL.[13]
-
Plate Loading: Add 20 µL of each standard and unknown sample into separate wells of the microplate.[13] Run in duplicate or triplicate.
-
Assay Reaction: Add 1 mL of Bradford reagent to each well (or a scaled volume appropriate for the microplate, e.g., 200 µL). Mix well by pipetting or gentle shaking.[13]
-
Incubation: Incubate at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes, but it is best practice to read all samples within a consistent timeframe (e.g., 5-10 minutes).[13][19]
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[13]
-
Data Analysis: Subtract the average blank absorbance from all readings. Plot the standard curve and calculate the unknown concentrations as described for the BCA assay.
Pillar 3: Performance Comparison and Data-Driven Selection
Choosing the right assay requires an objective comparison of their performance characteristics. The ideal method depends entirely on the nature of your sample and the requirements of your downstream application.
Table 1: Comparison of Protein Quantification Assays
| Feature | BCA Assay | Bradford Assay | Fluorescent Assays |
| Principle | Cu²⁺ reduction by peptide bonds & BCA chelation[8] | Coomassie dye binding to basic/aromatic amino acids[15] | Fluorogenic dye binding to proteins (e.g., primary amines)[17] |
| Detection Range | 20 - 2000 µg/mL[10] | 20 - 2000 µg/mL[14] | 0.04 - 6 µg/mL (Assay dependent)[17] |
| Assay Time | 30 - 120 minutes[9] | 5 - 15 minutes[13] | ~30 minutes[20] |
| Absorbance Max | 562 nm[10] | 595 nm[13] | Varies (e.g., Ex/Em ~500/600 nm)[18] |
| Protein-Protein Variation | Low[21] | Moderate to High[12] | Very Low[20] |
| Incompatible Substances | Reducing agents (DTT, BME), Copper chelators (EDTA), certain amino acids[22][23] | Strong detergents (SDS), basic conditions[12][23] | Varies by dye; often more robust[20] |
| Compatible Substances | Detergents up to 5%[24] | Reducing agents, most salts, solvents[23] | Can often be diluted out due to high sensitivity[20] |
Causality Behind Experimental Choices: Navigating Interferences
The primary factor guiding assay selection is compatibility with your sample buffer.
-
Choose BCA if your buffer contains detergents. Surfactants like Triton X-100 or SDS are used to solubilize proteins, especially from membranes. The Bradford assay is highly susceptible to these detergents, which can cause the reagent to precipitate.[19][23] The BCA assay, however, is compatible with most detergents up to 5%, making it the superior choice for cell lysates.[24]
-
Choose Bradford if your buffer contains reducing agents. Reducing agents like DTT or β-mercaptoethanol are essential for maintaining protein stability by preventing disulfide bond formation. These agents will interfere with the BCA assay by reducing Cu²⁺, leading to a false positive signal.[22][25] The Bradford assay is unaffected by these reagents and is the preferred method in this context.[25]
-
Choose a Fluorescent Assay for maximum sensitivity or limited sample. When protein concentration is very low or the sample is precious, the high sensitivity of fluorescent assays is a distinct advantage.[16] Their sensitivity often allows for significant sample dilution, which can reduce the concentration of potentially interfering substances to negligible levels.[20]
Conclusion: A Framework for Trustworthy Quantification
While this compound is a valuable chemical tool in other contexts, it is not a validated reagent for general protein quantification. Trustworthy and reproducible results are achieved by employing established methods like the BCA, Bradford, and fluorescent assays.
The optimal choice is not universal but is dictated by your specific sample composition and experimental needs. The BCA assay offers excellent linearity and detergent compatibility, while the Bradford assay provides speed and compatibility with reducing agents. Fluorescent assays deliver unparalleled sensitivity for dilute or limited samples. By understanding the chemical principles behind each method and carefully considering potential interferences, researchers can confidently select and validate the appropriate assay, ensuring the accuracy and integrity of their downstream experimental data.
References
-
G-Biosciences. How to Deal with Interfering Agents in Protein Estimation Assays. Available at: [Link]
-
Assay Genie. Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Available at: [Link]
-
Wikipedia. Bradford protein assay. Available at: [Link]
-
Bio-protocol. Bradford Protein Assay. Available at: [Link]
-
Rice University. Bicinchoninic Acid (BCA) Protein Assay (Smith). Available at: [Link]
-
Creative BioMart. Principle and Protocol of BCA Method. Available at: [Link]
-
ResearchGate. Effect of selected interfering compounds on the protein assay. Available at: [Link]
-
bioRxiv. FPCountR: Absolute protein quantification using fluorescence measurements. Available at: [Link]
-
OZ Biosciences. FluoProdige - Protein Quantification Assay Kit - Product Sheet. Available at: [Link]
-
QB3 Berkeley. Protein Quantification: BCA Assay. Available at: [Link]
-
G-Biosciences. FluoroRed™ 600 Protein Assay. Available at: [Link]
-
Bitesize Bio. Top 5 Protein Quantification Assays. Available at: [Link]
-
Abyntek Biopharma. 5 methods to quantify proteins. Available at: [Link]
-
Bio-Rad. Comparison of Protein Quantitation Methods Using the Experion™ Automated Electrophoresis System. Available at: [Link]
-
ITSI-Biosciences. An Overview of Protein Assay Methods. Available at: [Link]
-
PubMed. Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]
-
ResearchGate. Reagents and conditions: (i) 4‐(aminomethyl)benzenesulfonamide. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Aminomethyl)benzoic Acid: Applications in Pharma and Beyond. Available at: [Link]
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- 25. Overview of Protein Assays Methods | Thermo Fisher Scientific - CA [thermofisher.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 4-(Aminomethyl)benzenesulfonic Acid with Other Amines
For fellow researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When working with small molecules like 4-(Aminomethyl)benzenesulfonic acid (4-AMBS), understanding its potential cross-reactivity with other structurally similar amines is not merely an academic exercise—it is a critical step in ensuring data integrity, assay validity, and ultimately, the safety and efficacy of therapeutic candidates. This guide provides an in-depth comparison of 4-AMBS's reactivity, supported by established experimental frameworks to empower you to design robust and self-validating analytical systems.
The Significance of this compound and the Challenge of Cross-Reactivity
This compound, also known as 4-sulfobenzylamine, is an organic compound featuring a benzylamine core functionalized with a sulfonic acid group.[1][2][3] This structure makes it a useful building block in organic synthesis and an intermediate in the manufacturing of pharmaceuticals and dyes.[3] Its presence in complex biological matrices necessitates analytical methods that can distinguish it with high specificity.
Cross-reactivity occurs when an assay, such as an immunoassay, designed to detect a specific analyte—in this case, 4-AMBS—also detects other, structurally related compounds.[4] This can lead to false-positive results or an overestimation of the analyte's concentration, compromising the reliability of preclinical and clinical data. The primary cause of cross-reactivity in immunoassays is the binding of the assay's antibodies to epitopes shared between the target analyte and other molecules.[5]
The key structural features of 4-AMBS that can lead to cross-reactivity are:
-
The primary amine on the methyl group.
-
The aromatic benzene ring .
-
The sulfonic acid group in the para position.
Therefore, other molecules possessing one or more of these features are potential cross-reactants.
Identifying Potential Cross-Reactants
Based on structural homology, several classes of amines warrant investigation for their potential to cross-react with 4-AMBS-specific assays. The degree of cross-reactivity will depend on how closely their structure mimics the epitope recognized by the analytical system (e.g., an antibody's binding site).
-
Benzylamine and its Derivatives: As the core structure of 4-AMBS, benzylamine is a prime candidate for cross-reactivity.[6][7][8][9] Many pharmaceuticals contain the benzylamine motif, making this a critical class to evaluate in drug development settings.[7][10]
-
Sulfonamides: This broad class of drugs contains a benzenesulfonamide group.[11][12][13][14][15] While the amine in antibiotic sulfonamides is typically attached directly to the sulfonyl group (an arylamine), the shared aromatic sulfonyl moiety could be a source of cross-reactivity.
-
4-(Aminomethyl)benzoic Acid (AMBA): This compound is a very close structural analog of 4-AMBS, differing only in the acidic functional group (carboxylic acid vs. sulfonic acid).[16] This subtle difference makes it a high-priority candidate for cross-reactivity testing.
-
p-Aminobenzoic Acid (PABA) and its Derivatives: PABA is another important building block in the pharmaceutical industry, used in the synthesis of local anesthetics and other APIs.[17][18][19][20][21] It shares the p-substituted aromatic amine structure, though the amine is directly on the ring.
The following diagram illustrates the structural similarities between 4-AMBS and these potential cross-reactants.
Caption: Structural relationships between 4-AMBS and potential cross-reactants.
Experimental Framework for Assessing Cross-Reactivity
To quantitatively assess cross-reactivity, a combination of immunoassay and chromatographic techniques provides a comprehensive picture of both potential interference and analytical specificity.
Quantitative Analysis via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the degree of cross-reactivity. The principle is based on the competition between the target analyte (4-AMBS) and a potential cross-reactant for a limited number of specific antibody binding sites.[22] A higher concentration of a cross-reactant is typically required to displace the target analyte, and the ratio of these concentrations is used to calculate the percent cross-reactivity.
The workflow for a competitive ELISA is outlined below.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a 4-AMBS-protein conjugate (e.g., 4-AMBS-BSA) in a suitable coating buffer. Incubate overnight at 4°C.[23][24]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[25]
-
Competition:
-
Prepare a standard curve of 4-AMBS.
-
Prepare serial dilutions of each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the standards or cross-reactant solutions with a limited concentration of a specific anti-4-AMBS primary antibody for 1 hour.
-
Transfer these mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add a substrate solution (e.g., TMB). The enzyme will catalyze a color change. Allow the reaction to proceed for a set time in the dark.[24]
-
Stop Reaction: Add a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis
The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for both 4-AMBS and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-AMBS / IC50 of Cross-Reactant) x 100
Specificity Confirmation via High-Performance Liquid Chromatography (HPLC)
While ELISA quantifies cross-reactivity, HPLC is essential for demonstrating analytical specificity—the ability to unequivocally assess the analyte in the presence of components that are expected to be present, including potential cross-reactants.[26] A robust HPLC method should be able to separate 4-AMBS from all structurally similar compounds tested.
For separating hydrophilic and strongly acidic compounds like aromatic sulfonic acids, mixed-mode chromatography is often more effective than traditional reversed-phase methods.[26][27]
Detailed Protocol: HPLC with Mixed-Mode Chromatography
-
System Preparation:
-
Column: Use a mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms (e.g., Amaze TR or similar).[26]
-
Mobile Phase A: Ammonium acetate or formate buffer in water (e.g., 10 mM, pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set to the absorbance maximum of 4-AMBS (e.g., ~220 nm).
-
-
Sample Preparation:
-
Prepare individual standard solutions of 4-AMBS and each potential cross-reactant in the mobile phase A.
-
Create a mixed solution containing 4-AMBS and all potential cross-reactants to test the separation capability.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the mixed sample.
-
Run a gradient elution program, for example:
-
0-5 min: 5% B
-
5-20 min: Ramp to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram to confirm that 4-AMBS is resolved into a distinct peak, separate from the peaks of all potential cross-reactants. The resolution between adjacent peaks should be ≥1.5.
-
Comparative Data Summary
The following table presents hypothetical data from a competitive ELISA, illustrating how the cross-reactivity of various amines with a hypothetical anti-4-AMBS antibody might be reported. Actual values must be determined experimentally.
| Compound Name | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (4-AMBS) | C₇H₉NO₃S | 25 | 100% |
| 4-(Aminomethyl)benzoic acid (AMBA) | C₈H₉NO₂ | 500 | 5.0% |
| Benzylamine | C₇H₉N | 2,500 | 1.0% |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | > 50,000 | <0.05% |
| p-Aminobenzoic acid (PABA) | C₇H₇NO₂ | > 50,000 | <0.05% |
Note: These values are for illustrative purposes only.
Interpreting the Results and Mitigating Interference
The acceptable level of cross-reactivity depends on the intended use of the assay. For bioanalytical assays in drug development, even low single-digit percentage cross-reactivity can be problematic if the cross-reactant is present at much higher concentrations than the analyte in the sample.
Key Insights:
-
High Cross-Reactivity (>10%): Indicates poor antibody specificity. The assay may not be suitable for its intended purpose without significant modification or sample cleanup.
-
Moderate Cross-Reactivity (1-10%): The impact must be assessed. If the cross-reactant's physiological or administered concentration is high, it could lead to significant inaccuracies.
-
Low Cross-Reactivity (<1%): Generally considered acceptable, but should still be noted as a potential source of minor interference.
Strategies for Mitigation:
-
Antibody Selection: Where possible, choose monoclonal antibodies over polyclonal antibodies, as they typically offer higher specificity to a single epitope.[28]
-
Sample Pre-treatment: Implement sample cleanup steps like solid-phase extraction (SPE) to remove interfering compounds before analysis.
-
Assay Optimization: Adjusting parameters like buffer pH, ionic strength, and incubation times can sometimes favor the binding of the target analyte over cross-reactants.[5]
-
Use of Confirmatory Methods: For any positive or ambiguous results from a screening immunoassay, confirmation with a highly specific method like HPLC or, ideally, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential.[4]
Conclusion
A thorough evaluation of the cross-reactivity of this compound is a cornerstone of robust method development. By systematically identifying potential cross-reactants based on structural similarity and employing rigorous experimental techniques like competitive ELISA and specificity-confirming HPLC, researchers can build a comprehensive understanding of their assay's performance. This self-validating approach ensures the generation of trustworthy and accurate data, which is indispensable in the fields of research and pharmaceutical development. Always remember that an analytical result is only as reliable as the validated specificity of the method used to generate it.
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Zahid, H., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]
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Al-Omaim, W., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Available at: [Link]
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Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives. Available at: [Link]
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Al-Omaim, W., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
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Jandera, P. (2006). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PABA in Pharmaceutical Synthesis and Industrial Applications. Available at: [Link]
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ResearchGate. (n.d.). Generic chemical structure of sulfonamides. Available at: [Link]
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Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]
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Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
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Al-Omaim, W., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed. Available at: [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]
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Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. Available at: [Link]
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Lipton, C. R., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. Available at: [Link]
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Konecna, K., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Available at: [Link]
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Wikipedia. (n.d.). Benzylamine. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]
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Islam, R., et al. (2023). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. PLOS ONE. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Available at: [Link]
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Aloiau, A. N., et al. (2024). (A) Selected benzyl amine-containing examples of FDAapproved.... ResearchGate. Available at: [Link]
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Rios-Lombardia, C., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Food Chemistry. Available at: [Link]
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RayBiotech. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Available at: [Link]
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Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]
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Fritz, J. S., & Gillette, R. K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry. Available at: [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available at: [Link]
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Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Available at: [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. Available at: [Link]
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Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology. Available at: [Link]
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A Senior Application Scientist's Guide to Amine-Reactive Fluorescent Dyes: A Comparative Analysis of Alternatives to 4-(Aminomethyl)benzenesulfonic acid
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of biomolecules, the selection of an appropriate dye is paramount to experimental success. The ideal fluorescent probe should not only provide a strong and stable signal but also be amenable to straightforward and specific conjugation to the target molecule. While a vast array of fluorophores exists, this guide focuses on alternatives to 4-(Aminomethyl)benzenesulfonic acid (ABS) for the labeling of primary amines, a common functional group in proteins and other biological macromolecules.
This guide will provide an in-depth comparison of several classes of amine-reactive fluorescent dyes, moving beyond a simple cataloging of options. We will delve into the underlying chemistry of these reagents, present their key performance metrics in a comparative format, and provide detailed experimental protocols. The objective is to equip you with the necessary knowledge to make an informed decision for your specific research needs, ensuring the scientific integrity and reproducibility of your work.
Understanding the Benchmark: this compound (ABS)
This compound is an organic compound containing both an amino and a sulfonic acid group. While it possesses a primary amine, its predominant application in fluorescence is not as a direct label for other primary amines. Instead, it is notably used as a reagent in a fluorogenic derivatization procedure to detect 3-nitrotyrosine, a biomarker for oxidative stress. In this reaction, the aminomethyl group of ABS reacts with a reduced 3-nitrotyrosine residue in the presence of an oxidizing agent to form a highly fluorescent benzoxazole product.
It is crucial to distinguish this specific application from general-purpose amine labeling. There is a lack of extensive literature and quantitative data on the fluorescence quantum yield and molar extinction coefficient of a product formed from ABS directly labeling a primary amine on a protein for general detection purposes. Therefore, the following alternatives are presented as more conventional and well-characterized options for researchers seeking to fluorescently label primary amines.
The Contenders: A Comparative Overview of Amine-Reactive Dyes
The alternatives to ABS for primary amine labeling can be broadly categorized into three main classes based on their reactive moiety:
-
Sulfonyl Chlorides: The classic example being Dansyl Chloride.
-
Fluorogenic Reagents: Such as Fluorescamine.
-
N-hydroxysuccinimide (NHS) Esters: A modern and widely used class that includes the Alexa Fluor, DyLight, and Atto dye families.
The choice between these classes depends on several factors, including the desired spectral properties, the sensitivity of the assay, the required photostability, and the chemical environment of the labeling reaction.
Mechanism of Action: A Tale of Three Chemistries
The following diagram illustrates the fundamental reaction mechanisms for each class of dye with a primary amine on a protein.
Performance Metrics: A Head-to-Head Comparison
The selection of a fluorescent dye is often a trade-off between various performance parameters. The following tables provide a comparative summary of the key metrics for the discussed alternatives. "Brightness" is a calculated value (Molar Extinction Coefficient × Quantum Yield) to provide a relative measure of the fluorescence intensity.
Table 1: General Characteristics of Amine-Reactive Dyes
| Feature | Dansyl Chloride | Fluorescamine | NHS Esters (Alexa Fluor, DyLight, Atto) |
| Reactive Group | Sulfonyl Chloride | Spiro-lactone | N-hydroxysuccinimide Ester |
| Target Residues | Primary and secondary amines, Tyrosine, Histidine | Primary amines | Primary amines |
| Optimal pH | 8.5 - 10.0 | 8.0 - 9.0 | 7.2 - 8.5 |
| Reaction Speed | Slower (requires incubation) | Very Rapid (seconds) | Fast (minutes to hours) |
| Reagent Fluorescence | Non-fluorescent | Non-fluorescent | Generally non-fluorescent |
| Byproduct Fluorescence | Hydrolysis product is fluorescent | Hydrolysis product is non-fluorescent | NHS is non-fluorescent |
| Environmental Sensitivity | High | Moderate | Varies by dye family |
Table 2: Spectral and Performance Properties of Selected Amine-Reactive Dyes
| Dye | Excitation (nm) | Emission (nm) | Molar Extinction (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness |
| Dansyl-Amine | ~340 | ~520 | ~4,550 | 0.05 - 0.8 (highly variable) | Variable |
| Fluorescamine-Amine | ~380 | ~470 | Not readily available for conjugates | Highly variable | Variable |
| Alexa Fluor 488 NHS Ester | 495 | 519 | 71,000 | 0.92 | 65,320 |
| DyLight 488 NHS Ester | 493 | 518 | 70,000 | ~0.90 (inferred) | 63,000 |
| Atto 488 NHS Ester | 501 | 523 | 90,000 | 0.80 | 72,000 |
| Alexa Fluor 555 NHS Ester | 555 | 565 | 150,000 | 0.10 | 15,000 |
| DyLight 550 NHS Ester | 562 | 576 | 150,000 | ~0.10 (inferred) | 15,000 |
| Atto 565 NHS Ester | 563 | 592 | 120,000 | 0.90 | 108,000 |
| Alexa Fluor 647 NHS Ester | 650 | 668 | 239,000 | 0.33 | 78,870 |
| DyLight 650 NHS Ester | 652 | 672 | 250,000 | ~0.30 (inferred) | 75,000 |
| Atto 647N NHS Ester | 646 | 664 | 150,000 | 0.65 | 97,500 |
Note: Quantum yields and molar extinction coefficients for dye-protein conjugates can vary depending on the protein and the degree of labeling. The values presented are for the free dye or representative conjugates and are intended for comparative purposes.
Experimental Protocols: A Practical Guide
The following protocols provide a step-by-step guide for labeling proteins with each class of dye. The rationale behind key steps is highlighted to provide a deeper understanding of the process.
General Workflow for Protein Labeling
The overall process for fluorescently labeling a protein is conceptually similar across different dye chemistries, involving reaction, quenching, and purification steps.
Protocol for Labeling with NHS Esters (e.g., Alexa Fluor, DyLight, Atto)
NHS esters are the most common choice for protein labeling due to the formation of stable amide bonds and the commercial availability of a wide range of dyes with diverse spectral properties.[1]
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
NHS ester dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, borate). Buffers containing Tris or glycine will compete for the dye.
-
Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate. This deprotonates the primary amines, making them nucleophilic and reactive towards the NHS ester.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a good starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add a small volume of the quenching solution to the reaction mixture to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protocol for Labeling with Dansyl Chloride
Dansyl chloride is a classic fluorescent label that is highly sensitive to the polarity of its environment, making it a useful probe for studying conformational changes in proteins.[2]
Materials:
-
Protein of interest (1-5 mg/mL in a suitable buffer)
-
Dansyl chloride
-
Acetonitrile
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5)
-
Dialysis tubing or centrifugal filtration device
Procedure:
-
Protein and Dye Preparation:
-
Dissolve the protein in the labeling buffer. The high pH is necessary to deprotonate the target amine groups.
-
Prepare a stock solution of Dansyl chloride in acetonitrile.
-
-
Conjugation Reaction:
-
Add the Dansyl chloride solution to the protein solution. A molar excess of the dye is required.
-
Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted Dansyl chloride and its hydrolysis product (dansylic acid) by extensive dialysis against a suitable buffer or by using a centrifugal filtration device.
-
Protocol for Protein Quantification with Fluorescamine
Fluorescamine is a fluorogenic reagent that is non-fluorescent until it reacts with a primary amine, making it ideal for assays where washing away excess dye is not feasible.[3][4]
Materials:
-
Protein standards (e.g., BSA) and unknown samples
-
Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)
-
Assay buffer (e.g., 0.1 M borate buffer, pH 9.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards and Samples:
-
Prepare a serial dilution of your protein standard in the assay buffer.
-
Add your unknown samples to separate wells.
-
-
Reaction:
-
Add the Fluorescamine solution to each well. The reaction is almost instantaneous.
-
-
Measurement:
-
Read the fluorescence intensity in a microplate reader with excitation at approximately 380 nm and emission at approximately 470 nm.[5]
-
-
Quantification:
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
-
Choosing the Right Tool for the Job: A Scientist's Perspective
The choice of an amine-reactive dye is not merely a technical decision but a strategic one that can significantly impact the outcome of your research.
-
For routine applications where high sensitivity is not the primary concern and cost is a factor, traditional dyes like Dansyl Chloride can be considered, especially if the environmental sensitivity of the dye is a desirable feature for studying protein dynamics.
-
For rapid, no-wash assays or when quantifying total protein, Fluorescamine is an excellent choice due to its fluorogenic nature. However, the variability in the quantum yield of its protein conjugates makes it less suitable for applications requiring precise ratiometric measurements.
-
For high-performance applications such as super-resolution microscopy, single-molecule studies, and multiplexed imaging, the modern NHS ester dyes (Alexa Fluor, DyLight, and Atto) are the reagents of choice.[6][7]
-
Alexa Fluor dyes are renowned for their exceptional brightness and photostability.[6]
-
DyLight dyes offer a comparable, and in some cases superior, brightness to Alexa Fluor dyes and are highly water-soluble.[8]
-
Atto dyes are particularly noted for their outstanding photostability and high quantum yields, making them ideal for demanding single-molecule applications.[9]
-
Ultimately, the optimal dye will depend on the specific requirements of your experiment, including the instrumentation available, the nature of your biological sample, and the questions you aim to answer. By understanding the chemical principles and performance characteristics of these alternative fluorescent dyes, you are well-equipped to make a choice that will illuminate your research with clarity and precision.
References
-
Ainslie Lab @ UNC. (n.d.). Fluorescamine Assay to Determine Protein Content in Polymer Microparticles. Retrieved from [Link]
-
Interchim. (n.d.). Fluorescamine. Retrieved from [Link]
- Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 163-168.
-
ResearchGate. (2025). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. Retrieved from [Link]
- Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis.
- McCarthy, J. R., & Weissleder, R. (2008). Assessing the sensitivity of commercially available fluorophores to the intracellular environment.
-
LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]
-
ResearchGate. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]
-
Creative Bioarray. (n.d.). AMF, 4'-(Aminomethyl) fluorescein. Retrieved from [Link]
- Roy, D., et al. (1995). The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. Journal of the American Chemical Society, 117(10), 2971-2972.
-
Research Square. (n.d.). 9f7439acbb714d4029fa20d0.docx. Retrieved from [Link]
- Sato, S., et al. (2015). Specific fluorescence labeling of target proteins by using a ligand–4-azidophthalimide conjugate.
- F. S. T. He, et al. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution.
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A Researcher's Guide to Protein Analysis: 4-(Aminomethyl)benzenesulfonic Acid (AMBS) Derivatization vs. Immunohistochemistry (IHC)
An In-Depth Technical Comparison for Drug Development and Research Professionals
Introduction: The Dichotomy of Protein Analysis - Where vs. How Much
In the realms of drug development, clinical diagnostics, and fundamental biological research, understanding a protein's role requires answering two critical questions: "Where is it located?" and "How much of it is there?". For decades, Immunohistochemistry (IHC) has been the cornerstone for answering the "where," providing invaluable spatial context by visualizing proteins directly within tissue architecture.[1][2] However, the increasing demand for rigorous, high-throughput quantification has propelled the adoption of mass spectrometry (MS)-based proteomics. Within this landscape, chemical derivatization strategies, such as the use of 4-(Aminomethyl)benzenesulfonic acid (AMBS), have emerged as powerful tools to answer the "how much" with exceptional precision and sensitivity.
This guide provides a comprehensive comparison between these two powerful, yet fundamentally different, methodologies. We will delve into the core principles, experimental workflows, and practical applications of both AMBS derivatization and IHC, offering the technical insights necessary for researchers to make informed decisions for their specific experimental needs.
Core Principles: Visualizing vs. Quantifying
Immunohistochemistry (IHC): The Visual Standard
IHC is an antibody-based staining technique that makes protein expression visible within the native context of tissue sections.[2] The fundamental principle relies on the highly specific binding of an antibody to its target protein (antigen).[3] This binding event is then visualized, typically by linking the antibody to an enzyme (like horseradish peroxidase) that catalyzes a color-producing reaction, or to a fluorophore that can be viewed with a fluorescence microscope.[4][5] The result is a qualitative or semi-quantitative snapshot of a protein's localization in specific cells or subcellular compartments.[6]
AMBS Derivatization: A Gateway to Absolute Quantification
This compound (AMBS) derivatization is a chemical labeling strategy employed to enhance the detection and quantification of peptides by mass spectrometry.[7] This technique is not for visualization but for precise measurement from a tissue homogenate. The process involves chemically attaching the AMBS molecule to the primary amines (the N-terminus and lysine side chains) of peptides generated from a protein digest.[8][9] This derivatization serves a critical purpose: it introduces a fixed, permanent charge and a specific chemical group, which significantly improves the ionization efficiency and fragmentation of the peptides during MS analysis.[10] This leads to a more robust and sensitive signal, enabling highly accurate and absolute quantification of the target protein.[11][12]
Comparative Analysis: Choosing the Right Tool for the Question
| Feature | This compound (AMBS) Derivatization with MS | Immunohistochemistry (IHC) |
| Primary Output | Absolute or relative quantitative data (e.g., fmol/µg protein).[11] | Qualitative or semi-quantitative visual data (e.g., staining intensity, localization).[6] |
| Spatial Resolution | None; analysis is performed on a homogenized tissue lysate. | High; provides cellular and subcellular localization within tissue architecture.[2] |
| Specificity | High; based on the unique mass-to-charge ratio and fragmentation pattern of a target peptide.[13] | Variable; highly dependent on the specificity and potential off-target binding of the primary antibody. |
| Sensitivity | Very high; excellent for low-abundance proteins due to signal enhancement from derivatization.[10][14] | Variable; depends on antibody affinity, target abundance, and signal amplification method.[15] |
| Multiplexing | High; multiple proteins can be quantified simultaneously using targeted mass spectrometry methods.[12] | Limited; typically 2-4 proteins, constrained by antibody host species and spectral overlap of chromogens/fluorophores.[16][17] |
| Throughput | High; amenable to automation for processing large batches of samples. | Lower; can be laborious and time-consuming, especially for manual staining.[18] |
| Data Analysis | Requires specialized software for processing complex mass spectrometry data. | Involves microscopic imaging and can be subject to pathologist/researcher interpretation.[19] |
| Key Advantage | Unparalleled quantitative accuracy and high-throughput capability.[20] | Invaluable spatial and morphological context.[18] |
| Key Limitation | Loss of all spatial and cellular information. | Difficulty in achieving true quantification and potential for antibody-related artifacts.[19] |
Experimental Workflows: A Visual Comparison
The practical differences between the two techniques are best understood by examining their distinct workflows.
AMBS Derivatization & Mass Spectrometry Workflow
The AMBS workflow is geared towards preparing proteins from a bulk tissue sample for highly sensitive detection in a mass spectrometer.
Caption: Workflow for quantitative proteomics using AMBS derivatization.
Immunohistochemistry (IHC) Workflow
The IHC workflow is meticulously designed to preserve tissue structure, allowing for the precise localization of the target protein.
Caption: Standard workflow for chromogenic IHC on paraffin-embedded tissue.
Detailed Experimental Protocols
The following protocols represent standardized starting points. Optimization is essential for specific proteins, tissues, and experimental systems.
Protocol: AMBS Derivatization for Targeted Protein Quantification
This protocol outlines the key steps for quantifying a protein of interest from a tissue lysate using AMBS labeling and targeted mass spectrometry.
-
Protein Extraction and Digestion:
-
Homogenize a precisely weighed tissue sample in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Centrifuge the homogenate to pellet insoluble debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a reliable method like the BCA assay. This step is crucial for accurate normalization.[21]
-
Aliquot a standardized amount of protein (e.g., 50 µg) for each sample.
-
Reduce and alkylate the cysteine residues to linearize the proteins and prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin, typically overnight at 37°C.
-
-
AMBS Derivatization of Peptides:
-
Rationale: This step attaches the AMBS tag to improve MS detection. The reaction targets primary amines, which are present on the N-terminus of every peptide and the side chain of lysine residues.[8]
-
Dissolve the dried peptide sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Prepare a fresh solution of the AMBS reagent in an organic solvent like DMSO.
-
Add the AMBS solution to the peptide solution at a specific molar ratio (this may require optimization) and incubate for 1-2 hours at room temperature.[9]
-
Quench the reaction to stop further labeling.
-
Clean up the labeled peptide sample using solid-phase extraction (SPE) to remove excess reagent and salts, which can interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the purified, AMBS-labeled peptides onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
The LC system separates the complex peptide mixture over time before introduction into the mass spectrometer.
-
The mass spectrometer is programmed with a targeted method (e.g., Multiple Reaction Monitoring, MRM) to specifically look for the precursor mass of the AMBS-labeled peptide of interest and its unique fragment ions generated upon collision-induced dissociation.
-
This targeted approach provides exceptional specificity and minimizes interferences from other molecules.[11]
-
-
Data Quantification:
-
The instrument software measures the area under the curve for the specific fragment ion peaks of the target peptide.
-
For absolute quantification, a known amount of a stable isotope-labeled version of the target peptide is spiked into the sample before digestion. The ratio of the signal from the endogenous peptide to the heavy-labeled standard allows for precise calculation of the protein's concentration in the original tissue.
-
Protocol: Chromogenic IHC on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol details the standard procedure for visualizing a protein in FFPE tissue sections.[22][23]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to dissolve the paraffin wax.[24]
-
Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally into distilled water.
-
-
Antigen Retrieval:
-
Rationale: Formalin fixation creates protein cross-links that can mask the antibody's binding site (epitope).[15][18] Antigen retrieval uses heat or enzymes to reverse these cross-links and expose the epitope.
-
For Heat-Induced Epitope Retrieval (HIER), immerse slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heat using a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20 minutes).[23]
-
Allow slides to cool slowly to room temperature.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution to prevent non-specific background signal.[5]
-
Apply a blocking solution (e.g., normal serum from the same species as the secondary antibody) to block non-specific binding sites on the tissue.[22]
-
Incubate the sections with the primary antibody, diluted to its optimal concentration, in a humidified chamber (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash the slides to remove unbound primary antibody.
-
Incubate with an enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).[3]
-
Wash the slides to remove unbound secondary antibody.
-
-
Detection and Visualization:
-
Apply a chromogenic substrate (e.g., DAB - 3,3'-Diaminobenzidine), which is converted by the enzyme into an insoluble, colored precipitate (typically brown) at the location of the target antigen.[18]
-
Counterstain the sections with a nuclear stain like hematoxylin to provide morphological context.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip onto the slide using a permanent mounting medium for long-term preservation. The staining is stable and can be archived for years.[4]
-
Visualize the staining pattern using a standard brightfield microscope.
-
Conclusion: A Complementary Partnership for Deeper Insight
The decision to use AMBS derivatization with mass spectrometry or IHC is not a matter of which technique is superior, but which is most appropriate for the scientific question at hand.
Choose AMBS Derivatization when:
-
The primary goal is accurate, absolute, or relative protein quantification.
-
High-throughput screening of protein levels across many samples is required.
-
Subtle changes in protein expression need to be detected with high sensitivity.
-
The research is focused on systemic or whole-tissue protein changes.
Choose Immunohistochemistry when:
-
The spatial localization of a protein within a tissue is the critical question.
-
Identifying the specific cell type(s) expressing a protein is necessary.
-
Analyzing protein expression in the context of tissue morphology and pathology is the goal.
-
A well-validated antibody is available and a visual output is desired for diagnostics or publication.
Ultimately, these two techniques offer complementary information and are most powerful when used in conjunction. For example, a drug development study might use a high-throughput MS screen with AMBS derivatization to identify which protein targets are modulated by a compound, followed by IHC to validate these findings and visualize exactly where in the tissue and in which cell populations these changes are occurring.[25][26] By strategically combining the quantitative power of mass spectrometry with the unparalleled spatial resolution of immunohistochemistry, researchers can achieve a more complete and nuanced understanding of protein biology in health and disease.
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Sharov, V. S., et al. (2012). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues: a useful alternative to Immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 53(10), 1877-1885. [Link]
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Murphy, R. C., et al. (2011). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry, 83(19), 7479-7485. [Link]
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A Researcher's Guide to Protein Nitration Analysis: Benchmarking 4-(Aminomethyl)benzenesulfonic acid (ABS) Against Conventional Probes
In the intricate landscape of cellular signaling and pathology, the post-translational modification of proteins through tyrosine nitration stands as a critical biomarker for nitroxidative stress. This modification, the addition of a nitro group (-NO2) to the ortho position of tyrosine residues, is implicated in a host of physiological and pathological processes, from aging to neurodegenerative diseases and cardiovascular conditions.[1][2][3][4][5] Consequently, the accurate and sensitive detection of 3-nitrotyrosine (3-NT) is paramount for researchers striving to unravel the complexities of these conditions.
This guide provides an in-depth comparison of a novel fluorogenic probe, 4-(Aminomethyl)benzenesulfonic acid (ABS), against established methods for protein nitration detection. We will delve into the mechanistic underpinnings of each technique, present comparative performance data, and provide detailed experimental protocols to empower researchers in their selection of the most appropriate tool for their specific research questions.
The Challenge of Detecting Protein Nitration
The detection of nitrated proteins in biological samples is notoriously challenging. The low abundance of nitrated proteins in vivo, even under inflammatory conditions, necessitates highly sensitive and specific detection methods.[1] Furthermore, the transient nature of this modification and the potential for sample loss during preparation add layers of complexity to its analysis.[1] Over the years, researchers have developed a variety of techniques to overcome these hurdles, each with its own set of advantages and limitations.
A Comparative Overview of Protein Nitration Probes
The primary methods for detecting protein nitration can be broadly categorized into three classes: immunochemical detection, mass spectrometry-based approaches, and chemical derivatization probes like ABS.
| Method | Principle | Advantages | Disadvantages |
| Anti-3-Nitrotyrosine Antibodies (Immunoblotting & IHC) | Specific antibodies recognize and bind to 3-nitrotyrosine residues. | Widely available, relatively easy to implement for qualitative analysis. | Non-specific binding can be a significant issue, potential for lot-to-lot variability, often provides semi-quantitative data at best.[6][7] |
| Mass Spectrometry (MS) | Identifies nitrated peptides based on a characteristic mass shift of +45 Da. | Provides precise identification of nitration sites, capable of quantification.[8] | Requires specialized equipment and expertise, can have low ionization efficiency for nitrated peptides, enrichment techniques are often necessary due to low abundance.[1][8] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies 3-nitrotyrosine after protein hydrolysis or from peptide digests. | Quantitative and sensitive.[6] | Destructive to the protein context, requires specialized equipment. |
| This compound (ABS) | A fluorogenic probe that chemically reacts with 3-aminotyrosine (reduced from 3-nitrotyrosine) to form a highly fluorescent benzoxazole product.[2][9] | High specificity and sensitivity, offers a quantitative fluorescent signal, can be used for in-gel visualization and fluorescence microscopy, provides improved resolution compared to immunohistochemistry.[2][3][5][9] | Requires a two-step chemical reaction (reduction followed by derivatization), potential for background fluorescence from other protein modifications if not properly controlled.[9] |
Deep Dive: The Mechanism and Advantages of this compound (ABS)
The ABS method offers a powerful alternative to traditional techniques by converting the non-fluorescent 3-nitrotyrosine into a highly fluorescent and stable product. This chemical transformation provides a robust and quantifiable signal directly proportional to the amount of nitrated protein.
The process involves two key steps:
-
Reduction: The nitro group of 3-nitrotyrosine is selectively reduced to an amino group, forming 3-aminotyrosine (3-AT). This is typically achieved using a reducing agent like sodium dithionite.[2][9]
-
Derivatization: this compound (ABS) then reacts with the newly formed 3-aminotyrosine in the presence of an oxidizing agent (e.g., potassium ferricyanide) to yield a highly fluorescent sulfophenylbenzoxazole product.[2][9]
This fluorogenic tagging strategy presents several distinct advantages:
-
Enhanced Specificity: The requirement for the initial reduction step provides a crucial layer of specificity, as ABS will not react with the parent 3-nitrotyrosine. A control reaction performed without the reduction step can effectively assess any non-specific background fluorescence.[2]
-
Quantitative Power: The fluorescence intensity of the benzoxazole product is directly proportional to the amount of 3-nitrotyrosine, enabling accurate quantification with a standard curve.
-
Versatility: The ABS method is adaptable to various platforms, including fluorescence spectrometry for bulk measurements, in-gel visualization after SDS-PAGE, and fluorescence microscopy for cellular and tissue imaging.[2][3][9]
-
Improved Resolution in Imaging: Studies have shown that ABS derivatization can provide improved resolution and a similar pattern of labeling compared to anti-3-NT antibodies in tissue sections, making it a valuable tool for cellular co-localization studies.[2][5]
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for key experiments.
Protein Nitration Pathway
Caption: The formation of 3-nitrotyrosine on proteins under nitroxidative stress.
Workflow for ABS-Based Detection of Protein Nitration
Caption: A streamlined workflow for the detection of protein nitration using ABS.
Protocol 1: In Vitro Nitration of a Model Protein
This protocol describes the nitration of a standard protein, such as bovine serum albumin (BSA) or rabbit muscle phosphorylase b, which can then be used as a positive control or for generating a standard curve.[9]
Materials:
-
Model protein (e.g., Rabbit Muscle Phosphorylase b)
-
Ammonium bicarbonate buffer (50 mM, pH 7.8)
-
Sodium dodecyl sulfate (SDS)
-
Dithiothreitol (DTT)
-
Iodoacetic acid (IAA)
-
Peroxynitrite (ONOO⁻) stock solution
-
Cold ethanol
Procedure:
-
Protein Preparation: Dissolve the model protein in ammonium bicarbonate buffer containing 1% (w/v) SDS to a final concentration of 1 mg/mL.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 2 mM and incubate for 30 minutes at 50°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 5 mM and incubate for an additional 30 minutes at room temperature in the dark to alkylate free thiols.
-
-
Protein Precipitation: Precipitate the alkylated protein by adding ten volumes of cold ethanol and incubating for 4 hours at -20°C.
-
Pelleting: Centrifuge at 14,000 x g for 2 minutes to pellet the protein. Discard the supernatant.
-
Resuspension: Resuspend the protein pellet in ammonium bicarbonate buffer.
-
Nitration: While vortexing, add peroxynitrite stock solution to the protein solution to achieve a final concentration that yields a desired level of nitration (e.g., 3 mM ONOO⁻).[9] Caution: Peroxynitrite is a strong oxidant and should be handled with appropriate safety precautions.
-
Quantification of Nitration (Optional): The extent of nitration can be quantified spectrophotometrically by measuring the absorbance at 430 nm (ε₄₃₀ = 4,400 M⁻¹cm⁻¹ at pH > 9).[2]
Protocol 2: Fluorogenic Tagging of Nitrated Proteins with ABS
This protocol outlines the steps for the fluorescent labeling of 3-nitrotyrosine residues in protein samples using ABS.[3][9]
Materials:
-
Nitrated protein sample (from Protocol 1 or experimental samples)
-
Sodium phosphate buffer (0.1 M, pH 9.0)
-
Sodium dithionite solution (10 mM, freshly prepared)
-
This compound (ABS) solution (2 mM)
-
Potassium ferricyanide (K₃Fe(CN)₆) solution (5 µM)
Procedure:
-
Sample Preparation: Prepare the nitrated protein sample in 0.1 M sodium phosphate buffer (pH 9.0). For complex mixtures like cell lysates, protein digestion with trypsin may be performed prior to tagging.
-
Reduction of 3-Nitrotyrosine: Add freshly prepared sodium dithionite solution to the sample to a final concentration of 10 mM. Incubate for a short period to reduce 3-NT to 3-AT. Note: Sodium dithionite is sensitive to atmospheric oxygen, so fresh preparation is crucial.[6]
-
Fluorogenic Derivatization:
-
Add ABS solution to a final concentration of 2 mM.
-
Add K₃Fe(CN)₆ solution to a final concentration of 5 µM.
-
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for a sufficient time to allow for the formation of the fluorescent benzoxazole product (typically 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 490 nm.[3][9]
Protocol 3: Immunohistochemistry (IHC) for 3-Nitrotyrosine Detection
This protocol provides a general outline for the detection of nitrated proteins in tissue sections using anti-3-nitrotyrosine antibodies.
Materials:
-
Fixed tissue sections on slides
-
Antigen retrieval solution
-
Blocking buffer (e.g., normal goat serum in PBS)
-
Primary antibody: anti-3-nitrotyrosine antibody
-
Secondary antibody: fluorescently labeled anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol concentrations.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope. The specific method (e.g., heat-induced epitope retrieval) will depend on the antibody and tissue type.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-3-nitrotyrosine antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the sections three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.
Performance Data and Comparison
The following table summarizes key performance metrics for the different protein nitration detection methods.
| Performance Metric | Anti-3-NT Antibodies | Mass Spectrometry | HPLC | This compound (ABS) |
| Limit of Detection (LOD) | Variable, dependent on antibody affinity and specificity. | Picomole to femtomole range, dependent on instrumentation and sample complexity. | Picomole range. | Approximately 1 pmol of 3-NT by fluorescence spectrometry; 12-40 pmol for nitropeptides.[3][9] |
| Quantitative Accuracy | Semi-quantitative at best. | High, especially with isotopic labeling methods. | High. | High, with a quantum yield of the fluorescent product around 0.77.[3][9] |
| Specificity | Can be compromised by non-specific binding.[6][7] | High, based on specific mass-to-charge ratio and fragmentation patterns. | High, based on retention time. | High, due to the two-step chemical reaction. |
| Throughput | Moderate (e.g., Western blotting). | Low to moderate. | Moderate. | High for plate-reader based assays. |
| Cost | Moderate. | High (instrumentation). | Moderate (instrumentation). | Low to moderate (reagents). |
Conclusion and Future Directions
The detection and quantification of protein tyrosine nitration are crucial for understanding its role in health and disease. While traditional methods like immunohistochemistry and mass spectrometry have been instrumental, they possess inherent limitations. This compound (ABS) emerges as a powerful and versatile tool, offering a highly sensitive, specific, and quantitative fluorogenic approach. Its adaptability to various analytical platforms makes it an attractive alternative or complementary method for researchers in the field.
The choice of the optimal probe will ultimately depend on the specific research question, available resources, and the nature of the biological sample. For researchers seeking to quantify total protein nitration with high sensitivity or visualize nitrated proteins in cells and tissues with enhanced resolution, ABS presents a compelling and robust solution. As research in nitroxidative stress continues to evolve, the development and application of such innovative chemical probes will undoubtedly play a pivotal role in advancing our understanding of this critical post-translational modification.
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Efficacy of 4-(Aminomethyl)benzenesulfonic Acid Across Diverse Central Nervous System Cell Lines: A Comparative Guide
This guide provides an in-depth technical comparison of the efficacy of 4-(Aminomethyl)benzenesulfonic acid, also known as Homotaurine or Tramiprosate, across various cell lines of the central nervous system (CNS). Moving beyond a singular focus on neuronal populations, we will explore its effects on glial cells, including astrocytes and microglia, to offer a more holistic understanding of its cellular impact. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound in preclinical research.
Introduction to this compound (Homotaurine)
This compound is a synthetic, small-molecule compound structurally similar to the endogenous amino acid taurine, with an additional carbon in its backbone.[1] Initially identified for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, its mechanism of action is now understood to be multimodal.[2][3] Extensive research has revealed its function as a GABAergic modulator, specifically acting as a partial agonist at GABA-A receptors.[4] This dual activity positions it as a compound of interest for neurodegenerative and neuroinflammatory conditions. While clinical trials in a broad Alzheimer's disease population did not meet primary endpoints, post-hoc analyses have suggested potential benefits in specific patient subgroups, such as those homozygous for the apolipoprotein E4 (APOE4) allele, warranting further investigation into its cellular mechanisms.[5]
Mechanism of Action: A Dual Approach to Neuroprotection
The therapeutic potential of this compound stems from two primary mechanisms:
-
Inhibition of Amyloid-Beta Aggregation: The compound binds to soluble Aβ peptides, particularly the Aβ42 species, preventing their conformational change into neurotoxic beta-sheet structures and subsequent aggregation into oligomers and fibrils.[1][2] This action is thought to reduce the formation of amyloid plaques in the brain, a cornerstone of Alzheimer's disease pathology.[2]
-
GABA-A Receptor Agonism: this compound acts as a partial agonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS.[4] This activity can counteract neuronal hyperexcitability, a phenomenon implicated in various neurological disorders. Furthermore, GABA-A receptors are expressed on non-neuronal cells, including microglia and astrocytes, suggesting a broader modulatory role in the CNS.[6]
The interplay between these two mechanisms is a subject of ongoing research, with evidence suggesting that both contribute to its neuroprotective effects observed in preclinical models.
Comparative Efficacy in CNS Cell Lines
The majority of in vitro research on this compound has focused on its effects on neuronal cells in the context of Alzheimer's disease. However, emerging evidence highlights its impact on glial cells, which play a critical role in neuroinflammation and overall brain homeostasis.
| Cell Line/Type | Primary Application in Research | Key Findings with this compound | References |
| Primary Neuronal Cultures | Modeling Aβ-induced neurotoxicity | - Reduced Aβ42-induced cell death and apoptosis.- Decreased basal and Aβ42-induced caspase 3/7 and 9 activities. | [4] |
| Organotypic Hippocampal Slice Cultures | Studying neuroprotection in a tissue context | - Decreased Aβ42-induced cellular mortality. | [4] |
| SH-SY5Y (Human Neuroblastoma) | High-throughput screening for neuroprotective compounds | - Often used as a model for AD research. While direct comparative data with other cell lines is limited, it is a standard for initial efficacy screening. | [7][8] |
| Astrocytes | Investigating neuroinflammation and glial scarring | - As GABA-A receptor-expressing cells, they are potential targets for the compound's GABAergic activity, which may modulate their inflammatory responses. | [6] |
| Microglia | Studying the brain's immune response | - Similar to astrocytes, microglia express GABA-A receptors. The compound may attenuate their pro-inflammatory activities. | [6] |
| Immune Cells (T-cells, Macrophages, Dendritic Cells) | Modeling neuroinflammatory diseases (e.g., Multiple Sclerosis) | - In a mouse model of MS, oral administration reduced the frequency of pathogenic Th1 and Th17 cells and attenuated the antigen-presenting capability of APCs. | [6][9] |
Comparison with Alternative Compounds
The primary therapeutic target of this compound in the context of Alzheimer's disease is the inhibition of Aβ aggregation. Several other natural and synthetic compounds have been investigated for this purpose.
| Compound | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | Inhibits Aβ aggregation and GABA-A receptor agonist | - Blood-brain barrier permeable.- Favorable safety profile in clinical trials. | - Failed to meet primary endpoints in broad AD clinical trials. |
| Scyllo-inositol | Stabilizes Aβ monomers and prevents aggregation | - Natural compound with a different binding site on Aβ compared to this compound. | - Mixed results in clinical trials. |
| Curcumin | Binds to Aβ and inhibits aggregation; anti-inflammatory and antioxidant | - Multifunctional compound with a long history of use. | - Poor bioavailability and rapid metabolism. |
| Resveratrol | Modulates pathways involved in Aβ clearance and has antioxidant properties | - Natural compound found in grapes and other plants. | - Low bioavailability. |
| Memoquin | Multifactorial: inhibits Aβ aggregation, antioxidant, and cholinesterase inhibitor | - Designed to target multiple aspects of AD pathology. | - Still in preclinical/early clinical development. |
Experimental Protocols
Protocol 1: Assessing Neuroprotection against Aβ-induced Toxicity in Primary Neuronal Cultures
This protocol is designed to evaluate the ability of this compound to protect primary neurons from the toxic effects of pre-aggregated Aβ42.
1. Preparation of Aβ42 Oligomers: a. Reconstitute synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mM. b. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C. c. For oligomer preparation, resuspend the peptide film in DMSO to 5 mM and then dilute to 100 µM in serum-free neurobasal medium. d. Incubate at 4°C for 24 hours to allow for oligomer formation.
2. Primary Neuronal Culture: a. Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups according to established protocols. b. Plate neurons on poly-D-lysine coated plates at a suitable density in Neurobasal medium supplemented with B27 and GlutaMAX. c. Culture for 7-10 days in vitro (DIV) to allow for maturation.
3. Treatment: a. Pre-treat mature neuronal cultures with various concentrations of this compound (e.g., 10-100 µM) for 2 hours. b. Add the prepared Aβ42 oligomers to the cultures to a final concentration of 5 µM. c. Co-incubate for 24-48 hours.
4. Assessment of Cell Viability: a. Perform an MTT or MTS assay to quantify cell viability according to the manufacturer's instructions. b. Alternatively, use a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1) and visualize using fluorescence microscopy.
5. Assessment of Apoptosis: a. Measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit. b. Perform TUNEL staining to visualize DNA fragmentation in apoptotic cells.
Protocol 2: Evaluating Anti-inflammatory Effects on Microglia
This protocol assesses the potential of this compound to modulate the inflammatory response of microglial cells.
1. Microglial Cell Culture: a. Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) in DMEM supplemented with 10% FBS and penicillin/streptomycin. b. Plate cells at a desired density and allow them to adhere overnight.
2. Treatment: a. Pre-treat microglial cells with this compound (e.g., 50-200 µM) for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. c. Incubate for 6-24 hours.
3. Measurement of Cytokine Secretion: a. Collect the cell culture supernatant. b. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA or a multiplex cytokine assay.
4. Analysis of Gene Expression: a. Lyse the cells and extract total RNA. b. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
Signaling Pathways and Experimental Workflows
Conclusion
This compound (Homotaurine) demonstrates significant neuroprotective effects in various CNS cell culture models. Its efficacy is primarily attributed to a dual mechanism of action: the inhibition of amyloid-beta aggregation and the agonism of GABA-A receptors. While its effects on neuronal cells are well-documented, emerging research suggests a broader role in modulating glial cell activity, which has important implications for its potential use in neuroinflammatory conditions.
For researchers designing in vitro studies, it is crucial to select cell lines and experimental endpoints that align with the specific research question. Primary neuronal cultures and organotypic slices offer high physiological relevance for studying neuroprotection, while immortalized cell lines like SH-SY5Y are suitable for higher-throughput screening. The inclusion of glial cell co-cultures or dedicated glial cell experiments will provide a more comprehensive understanding of the compound's effects within the complex cellular environment of the CNS. Future research should aim to further elucidate the comparative efficacy of this compound in different glial cell types and its impact on neuron-glia interactions.
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A Tale of Two Bioisosteres: A Comparative Guide to 4-(Aminomethyl)benzenesulfonic Acid and its Carboxylic Acid Analogue in Research Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Navigating Molecular Choices.
In the landscape of chemical biology and drug discovery, the selection of molecular tools and intermediates is a critical decision that dictates the trajectory of research. This guide offers an in-depth comparison of 4-(aminomethyl)benzenesulfonic acid and its widely-used carboxylic acid counterpart, 4-(aminomethyl)benzoic acid (PAMBA). While structurally similar, these compounds present a study in contrasts regarding their documented applications and potential biological activities. This document will navigate the established utility of PAMBA and explore the theoretical and potential applications of its sulfonic acid analogue, grounded in the principles of bioisosterism.
Introducing the Molecules: Structure and Physicochemical Properties
This compound and 4-(aminomethyl)benzoic acid are structurally analogous, differing only in their acidic functional group: a sulfonic acid versus a carboxylic acid. This seemingly minor change has significant implications for their physicochemical properties, which in turn influence their biological behavior.
| Property | This compound | 4-(Aminomethyl)benzoic Acid (PAMBA) |
| Molecular Formula | C₇H₉NO₃S | C₈H₉NO₂ |
| Molecular Weight | 187.22 g/mol | 151.16 g/mol |
| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) |
| Polarity | Higher | Lower |
| Solubility | Generally higher in aqueous solutions | Moderate in aqueous solutions |
Note: The pKa of benzenesulfonic acid is approximately -2.8, while the pKa of benzoic acid is around 4.2. The aminomethyl group will influence these values, but the general trend of sulfonic acids being stronger acids holds true.
The Curious Case of this compound: A Scarcity of Documented Applications
This lack of documented use presents a challenge for a direct comparison of its performance. However, the principles of bioisosterism allow for a theoretical exploration of its potential applications and how it might compare to its well-studied carboxylic acid analogue.
4-(Aminomethyl)benzoic Acid (PAMBA): A Versatile Tool in Biological Research
In stark contrast to its sulfonic acid counterpart, 4-(aminomethyl)benzoic acid (PAMBA) has a rich history of application in both in-vitro and in-vivo research, primarily revolving around its antifibrinolytic properties and its interaction with peptide transporters.
In-Vitro Applications of PAMBA
One of the most well-documented in-vitro applications of PAMBA is as a competitive inhibitor of the proton-coupled oligopeptide transporter PepT1[4][5]. PepT1 is crucial for the absorption of di- and tripeptides in the intestine and the reabsorption of peptides in the kidneys.
-
Mechanism of Action: PAMBA mimics the structure of a dipeptide, allowing it to bind to the external face of the PepT1 transporter. However, it is not translocated across the membrane[4][5]. This makes it a valuable tool for studying the kinetics and substrate specificity of PepT1 without introducing the confounding factor of intracellular accumulation.
-
Experimental Workflow: PepT1 Inhibition Assay in Xenopus Oocytes
Caption: Workflow for assessing PepT1 inhibition by PAMBA in Xenopus oocytes.
In-Vivo Applications of PAMBA
PAMBA is recognized for its antifibrinolytic properties, meaning it helps to prevent the breakdown of blood clots[6][7]. This activity is medically significant for controlling bleeding.
-
Mechanism of Action: Fibrinolysis is the process of dissolving fibrin clots, primarily mediated by the enzyme plasmin. Plasmin is generated from its inactive precursor, plasminogen. PAMBA and other antifibrinolytic agents act by binding to the lysine-binding sites on plasminogen, which prevents plasminogen from binding to the fibrin clot. This, in turn, inhibits the activation of plasminogen to plasmin, thereby stabilizing the clot[7].
Caption: Simplified pathway of fibrinolysis and the inhibitory action of PAMBA.
-
Experimental Protocol: Rat Tail Bleeding Model
A common in-vivo model to assess antifibrinolytic activity is the rat tail bleeding model.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Drug Administration: Administer PAMBA (or a vehicle control) intravenously or orally.
-
Induction of Bleeding: After a set period, amputate a small distal segment of the tail.
-
Measurement: Immerse the tail in saline at 37°C and record the bleeding time or the amount of blood loss by measuring hemoglobin concentration in the saline.
-
Data Analysis: Compare the bleeding time and blood loss between the PAMBA-treated group and the control group. A significant reduction in bleeding indicates antifibrinolytic activity.
-
Bioisosterism: A Theoretical Comparison
The principle of bioisosterism involves substituting one functional group for another with similar physicochemical properties to enhance a molecule's biological activity or to modulate its pharmacokinetic profile[1][8]. Sulfonic acids are considered non-classical bioisosteres of carboxylic acids[7][9].
Potential Advantages of the Sulfonic Acid Moiety
-
Increased Acidity: Sulfonic acids are significantly stronger acids than carboxylic acids. This ensures that the acidic group is fully ionized at physiological pH, which could lead to stronger and more consistent ionic interactions with biological targets.
-
Metabolic Stability: The carboxyl group can be a site of metabolic activity, such as glucuronidation. The sulfonic acid group is generally more resistant to metabolic transformations, which could lead to a longer biological half-life.
-
Different Binding Geometry: The geometry of a sulfonate group differs from that of a carboxylate. While both can participate in hydrogen bonding, the tetrahedral arrangement of the sulfonate oxygens, as opposed to the planar carboxylate, could lead to different binding affinities and selectivities for a given target[8].
Potential Disadvantages of the Sulfonic Acid Moiety
-
Increased Polarity and Reduced Permeability: The high polarity of the sulfonic acid group can significantly reduce a molecule's ability to cross cell membranes by passive diffusion[1]. This could limit its bioavailability and its ability to reach intracellular targets.
-
Altered Target Affinity: The changes in acidity, geometry, and polarity might lead to a loss of affinity for the intended biological target. For instance, the precise geometry and pKa of the carboxylate in PAMBA might be optimal for its interaction with the lysine-binding sites of plasminogen.
The existence of biologically active amino sulfonic acids, such as taurine (2-aminoethanesulfonic acid), demonstrates that this functional group is well-tolerated in biological systems and can play crucial physiological roles, including neuromodulation and bile acid conjugation[4][10][11]. This lends credence to the idea that this compound could have unexplored biological activities.
Conclusion and Future Directions
While 4-(aminomethyl)benzoic acid (PAMBA) is a well-characterized and valuable tool in research, particularly for studying peptide transport and fibrinolysis, its sulfonic acid analogue, this compound, remains largely unexplored. The lack of published data on the latter prevents a direct experimental comparison.
However, the principles of bioisosterism provide a framework for rationalizing why one might explore the use of the sulfonic acid derivative. Researchers could hypothesize that this compound might act as a more metabolically stable, albeit less membrane-permeable, antifibrinolytic agent or PepT1 inhibitor. Future research is needed to validate the unsubstantiated claims of its fluorescent properties and to systematically investigate its potential biological activities, thereby determining if this "road less traveled" in molecular choice holds any unique advantages for the scientific community. Until such data becomes available, PAMBA remains the evidence-backed choice for applications requiring antifibrinolytic activity or PepT1 inhibition.
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A Comparative Analysis of the Antibacterial Efficacy of Sulfonic Acid Derivatives
In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents remains a paramount objective. Among the classes of compounds that have historically shaped and continue to influence antibacterial drug discovery, sulfonic acid derivatives, particularly sulfonamides, hold a significant position. This guide offers a comprehensive comparative study of the antibacterial activity of these derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, explore structure-activity relationships, and present a comparative analysis of their efficacy through robust experimental data.
The Enduring Legacy of Sulfonamides: From Dyes to Drugs
The journey of sulfonamides began with a serendipitous discovery in the 1930s. The first commercially available antibacterial agent, Prontosil, was a red azo dye that demonstrated remarkable efficacy against streptococcal infections in vivo.[1][2][3][4] It was later elucidated that Prontosil is a prodrug, metabolically cleaved in the body to release its active component, sulfanilamide.[1][2] This discovery heralded the dawn of the antibiotic era and laid the foundation for the development of a vast arsenal of sulfonamide-based drugs.[1][3]
Mechanism of Action: A Competitive Inhibition Strategy
The antibacterial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than directly killing them.[5][6] Their mode of action is a classic example of competitive antagonism. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[5][7][8]
Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to incorporate PABA into dihydropteroic acid, a key intermediate in the folate biosynthesis pathway.[5][9][10] Due to their structural similarity to PABA, sulfonamides competitively inhibit DHPS, thereby blocking the synthesis of dihydrofolic acid.[5][9][11] This, in turn, disrupts the production of tetrahydrofolic acid, a vital coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[10][11][12] This disruption of nucleic acid synthesis ultimately halts bacterial growth and replication.[13]
It is this targeted action on a metabolic pathway absent in humans that accounts for the selective toxicity of sulfonamides. Humans do not synthesize their own folic acid but obtain it from their diet, making them insensitive to the action of DHPS inhibitors.[5][7]
Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS).
Comparative In Vitro Antibacterial Activity
The efficacy of sulfonic acid derivatives varies significantly based on their chemical structure. To provide a clear comparative overview, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various sulfonamides against common Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]
Table 1: Comparative MIC Values (µg/mL) of Sulfonamide Derivatives against Staphylococcus aureus
| Compound/Derivative | S. aureus (ATCC 25923) | Methicillin-Resistant S. aureus (MRSA) | Reference |
| Sulfamethoxazole | 16 - >1000 | 20 - >40 | [5][16] |
| Sulfadiazine | 64 - 128 | N/A | [16] |
| Dapsone | 128 | 128 | [17] |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 | 32 - 512 | [7] |
| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64 | 64 - 512 | [7] |
| Novel Sulfonamide 1a | 64 - 256 | 64 - 512 | [18] |
| Novel Sulfonamide 1b | 64 - 128 | 64 - 256 | [18] |
| Novel Sulfonamide 1c | 64 - 128 | 64 - 256 | [18] |
| Novel Sulfonamide 1d | 64 - 128 | 64 - 256 | [18] |
| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | 1.8 | N/A | [19] |
Table 2: Comparative MIC Values (µg/mL) of Sulfonamide Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Sulfamethoxazole | 8 - 512 | >1000 | [16] |
| Sulfadiazine | 31.25 | 1 - 64 | [16] |
| Dapsone | >512 | >512 | [17] |
| Novel Sulfonamide 5a | 7.81 | N/A | [20] |
| Novel Sulfonamide 9a | 7.81 | N/A | [20] |
| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | 12.5 | N/A | [19] |
N/A: Data not available in the cited sources.
Structure-Activity Relationship (SAR)
The antibacterial potency of sulfonamides is intrinsically linked to their molecular structure. Key SAR observations include:
-
The Sulfanilamide Moiety: The core 4-aminobenzenesulfonamide structure is essential for activity. The amino group at the N4 position is critical.
-
Substitutions on the Sulfonamide Nitrogen (N1): Modifications at the N1 position significantly influence the pharmacokinetic and pharmacodynamic properties of the drug. The introduction of heterocyclic rings at this position has led to the development of more potent and less toxic derivatives.[16]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a nitro group, to the aromatic ring can enhance antibacterial activity.[7]
-
Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate bacterial cell membranes, leading to enhanced activity.
The continuous exploration of SAR is crucial for designing new sulfonamide derivatives with improved efficacy and the ability to overcome bacterial resistance.[16]
The Challenge of Bacterial Resistance
The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance.[19] The primary mechanisms of resistance include:
-
Mutations in the folP Gene: Alterations in the gene encoding for dihydropteroate synthase can reduce the enzyme's affinity for sulfonamides while maintaining its function with PABA.[9]
-
Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.[8]
-
Acquisition of Alternative DHPS: Bacteria can acquire plasmid-borne genes (sul1, sul2) that encode for a drug-resistant variant of DHPS.[19]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport sulfonamides out of the cell, reducing their intracellular concentration.[9]
Understanding these resistance mechanisms is vital for the development of new strategies to circumvent them and prolong the clinical utility of this important class of antibiotics.
Experimental Protocols: Determining Antibacterial Susceptibility
The in vitro antibacterial activity of sulfonic acid derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the sulfonic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria and medium, no compound) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15]
Step-by-Step Methodology:
-
Perform MIC Assay: Conduct a broth microdilution MIC assay as described above.
-
Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto an agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Conclusion
Sulfonic acid derivatives, with their rich history and well-established mechanism of action, continue to be a valuable scaffold in the development of new antibacterial agents. While the challenge of resistance is significant, a deeper understanding of structure-activity relationships and the application of modern drug design strategies offer promising avenues for the discovery of novel derivatives with enhanced potency and a broader spectrum of activity. The comparative data and experimental protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of antimicrobial chemotherapy.
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Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Aminomethyl)benzenesulfonic Acid
For Immediate Implementation by Laboratory Professionals
As a cornerstone of modern research and development, ensuring the safe handling and disposal of specialized chemical reagents is paramount to the integrity of our work and the safety of our laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of 4-(Aminomethyl)benzenesulfonic acid, moving beyond mere compliance to foster a culture of proactive safety and environmental stewardship.
Foundational Knowledge: Understanding the Compound
This compound is a versatile organic compound utilized in various research applications. While specific toxicological data is not extensively documented, the presence of both an amino group and a sulfonic acid group necessitates a cautious and informed approach to its handling and disposal. The compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₉NO₃S |
| Appearance | White to off-white crystalline powder |
| Stability | Stable under normal laboratory conditions[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for irritation, a comprehensive PPE protocol is non-negotiable when handling this compound, especially during disposal procedures where the risk of exposure may be elevated.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[3]
All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[4][5]
Spill Management Protocol
In the event of a spill, a swift and organized response is critical to mitigate potential hazards.
Step-by-Step Spill Cleanup:
-
Restrict Access: Immediately alert personnel in the vicinity and secure the area to prevent further contamination.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain and Absorb: For solid spills, carefully cover the material with an inert absorbent (e.g., vermiculite, sand) to prevent the generation of dust.[6] For liquid spills, use absorbent pads to contain the spill.
-
Collect Waste: Gently sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the spill area with a damp cloth, which should also be disposed of as hazardous waste. Follow with a standard laboratory cleaning procedure.[6]
-
Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill, regardless of its size.
Waste Segregation and Containment: A Proactive Approach
Proper segregation of chemical waste at the source is a foundational principle of laboratory safety and environmental responsibility.
Waste Containment Procedure:
-
Designated Waste Container: All waste containing this compound, including contaminated materials like gloves and absorbent pads, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][7]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[8] Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent dangerous reactions.[1][2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.[7]
Disposal Workflow: From Laboratory to Final Disposition
The final disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[9] In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste in academic and research laboratories.[10][11][12]
Step-by-Step Disposal Process:
-
EHS Coordination: The primary route for the disposal of this compound is through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Provide the EHS department with a completed hazardous waste manifest, including the chemical name, quantity, and any other required information.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste container by authorized personnel.
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[13]
References
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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McGill University. Hazardous waste disposal guidelines. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Aminomethyl)Benzenesulfonamide Hydrochloride. Retrieved from [Link]
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Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)benzenesulfonic Acid
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Aminomethyl)benzenesulfonic acid (CAS No. 2393-24-0), ensuring that your critical work is not just productive, but also fundamentally safe.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid organic compound that, while invaluable in many applications, presents specific hazards that necessitate a robust personal protective equipment (PPE) strategy. According to its safety profile, this compound is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye damage (H318)
-
May cause respiratory irritation (H335)[1]
The primary routes of exposure are through skin and eye contact, inhalation of the dust, and ingestion. Therefore, our PPE selection is strategically designed to create a comprehensive barrier against these risks.
Core Protective Measures: Your First Line of Defense
A risk assessment is the cornerstone of any laboratory safety protocol. For routine handling of this compound in a controlled laboratory setting, the following PPE is mandatory.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical to prevent skin irritation. Given the aromatic and sulfonic acid components of the molecule, gloves made of nitrile or neoprene are recommended.[2][3]
-
Nitrile gloves offer excellent resistance to a wide range of chemicals, including weak acids and organic solvents.[3][4] They are a suitable choice for general handling and weighing of the solid compound.
-
Neoprene gloves provide robust protection against acids, caustics, and a variety of organic compounds.[2] For tasks with a higher potential for contamination, such as during a spill cleanup, neoprene can be a more durable option.
Key Consideration: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, and replace them immediately if compromised.[4] For prolonged or high-exposure tasks, it is advisable to consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection: Shielding Against Serious Damage
Given the risk of serious eye damage, appropriate eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against airborne dust particles and accidental splashes.[4]
-
Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles.[3]
Body Protection: A Barrier for Your Skin
To prevent skin contact, appropriate body protection must be worn.
-
Laboratory Coat: A clean, buttoned laboratory coat made of a material that offers some chemical resistance, such as polyester or a polyester-cotton blend, should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]
Respiratory Protection: Mitigating Inhalation Risks
Handling this compound as a powder can generate dust, which may cause respiratory irritation.
-
Engineering Controls: The primary method for controlling dust exposure should always be the use of engineering controls, such as a chemical fume hood or a ventilated balance enclosure, especially when weighing or transferring the solid.[4]
-
Respirator: In situations where engineering controls are not sufficient to control dust levels, or during a large spill cleanup, a NIOSH-approved N95 respirator should be worn.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as crucial as the PPE itself. The following step-by-step procedures for donning and doffing PPE are designed to minimize the risk of contamination.
Donning Personal Protective Equipment
Caption: Sequential process for donning PPE.
Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[6]
-
Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don the appropriate nitrile or neoprene gloves, ensuring the cuffs of the gloves extend over the cuffs of your lab coat sleeves.[5]
Doffing Personal Protective Equipment
Caption: Sequential process for doffing PPE.
Procedure:
-
Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated outer surface of the gloves with your bare hands.[5]
-
Goggles/Face Shield: Remove your face shield and/or goggles from the back of your head, handling them by the strap or earpieces.[6]
-
Lab Coat: Unbutton your lab coat and remove it by rolling it outwards and away from your body, ensuring the contaminated outer surface is contained within the roll.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]
Emergency Preparedness: Spill and Disposal Plans
Spill Response
In the event of a spill of solid this compound, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including a respirator if necessary.
-
Contain and Clean: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[7][8] Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, and then wash the area with soap and water.[9]
First Aid
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[9]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[9]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Key Considerations |
| Hand | Nitrile or Neoprene Gloves | Inspect for damage before use. Change immediately if contaminated. |
| Eye/Face | Chemical Splash Goggles | Must provide a complete seal around the eyes. |
| Face Shield (in addition to goggles) | Required for tasks with a high splash potential. | |
| Body | Laboratory Coat (Polyester or blend) | Must be fully buttoned. |
| Chemical-Resistant Apron | Recommended for procedures with a higher risk of spills. | |
| Respiratory | N95 Respirator | Use in conjunction with engineering controls (fume hood) when handling the powder. |
By integrating these PPE protocols and operational plans into your daily laboratory practices, you can confidently and safely handle this compound, ensuring that your focus remains on advancing scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
